molecular formula C17H16O2 B211725 Nyasol CAS No. 96895-25-9

Nyasol

カタログ番号: B211725
CAS番号: 96895-25-9
分子量: 252.31 g/mol
InChIキー: VEAUNWQYYMXIRB-JHAQOBCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(-)-nyasol is a 1,3-bis(p-hydroxyphenyl)pentane-1,4-diene. It has a role as a plant metabolite. It is an enantiomer of a (+)-nyasol.
(-)-Nyasol has been reported in Drimiopsis burkei, Anemarrhena asphodeloides, and other organisms with data available.
from roots Asparagus africanus;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

96895-25-9

分子式

C17H16O2

分子量

252.31 g/mol

IUPAC名

4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol

InChI

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m1/s1

InChIキー

VEAUNWQYYMXIRB-JHAQOBCDSA-N

異性体SMILES

C=C[C@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

正規SMILES

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

外観

Oil

同義語

4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol
cis-hinokiresinol
nyasol

製品の起源

United States

Foundational & Exploratory

Nyasol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This technical guide provides an in-depth overview of Nyasol, a naturally occurring norlignan with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the discovery of this compound, its primary natural sources, and a detailed examination of its diverse biological activities, including its anti-inflammatory, neuroprotective, antiviral, and antifungal properties. The guide summarizes key quantitative data in tabular format, outlines experimental methodologies used in its study, and provides visual representations of its mechanisms of action through signaling pathway diagrams.

Discovery and Chemical Properties

This compound, also known as (Z)-hinokiresinol, was first identified as a derivative of nyasoside, a norlignan glycoside isolated from the rhizomes of Hypoxis nyasica Bak. collected in Malawi. Subsequent research has led to the determination of the absolute configurations of its (+)- and (–)-enantiomers through synthetic methods and vibrational circular dichroism spectra.

Chemically, this compound is a lignan with the IUPAC name 4,4'-[(1Z,3R)-3-Ethenyl-1-propene-1,3-diyl]bis[phenol] and the chemical formula C₁₇H₁₆O₂.[1] It has a molar mass of 252.313 g·mol⁻¹.

Natural Sources

The primary and most extensively studied natural source of this compound is the rhizome of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine.[1][2][3][4] this compound has also been isolated from several other plant species, including:

  • Asparagus cochinchinensis (tubers)

  • Drimiopsis burkei

  • Asparagus africanus (roots)

  • Hypoxis nyasica (rhizomes)

The geographical distribution of these plants varies, with Anemarrhena asphodeloides being native to China, Korea, and Japan. Asparagus cochinchinensis is found in Laos and Hong Kong, while Hypoxis nyasica is native to Malawi.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory and neuroprotective properties. It effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE₂), in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

The underlying mechanism for these effects involves the modulation of key signaling pathways. This compound has been shown to inhibit the degradation of IκBα, a critical step in the activation of the NF-κB signaling pathway. It also suppresses the activation of Akt and the mitogen-activated protein kinase (MAPK) pathways, specifically targeting extracellular signal-regulated kinase (ERK) and p38 MAPK.

Antiviral Activity

This compound has been identified as a potent antiviral agent, particularly against the Respiratory Syncytial Virus (RSV). Studies have shown that this compound and its derivatives can efficiently inhibit RSV-A2 strain replication in HEp-2 cells, with activities higher than the standard antiviral drug ribavirin.

Antifungal and Anti-Oomycete Activity

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi, including Magnaporthe grisea, Rhizoctonia solani, Colletotrichum orbiculare, Pythium ultimum, and Cladosporium cucumerinum. It is also effective against the plant pathogenic oomycete Phytophthora capsici, demonstrating its potential as a natural fungicide. In addition, this compound shows synergistic antifungal effects against Candida albicans when combined with azole agents.

Estrogenic Activity

This compound acts as a selective agonist of the estrogen receptor β (ERβ), classifying it as a phytoestrogen. This property suggests its potential application in conditions related to estrogen signaling.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-Inflammatory and Related Activities of this compound

ActivityAssay SystemTargetIC₅₀ / InhibitionReference
NO Production Inhibition LPS-stimulated RAW 264.7 cellsiNOSNot specified, significant inhibition
PGE₂ Production Inhibition LPS-stimulated RAW 264.7 cellsCOX-2Not specified, significant inhibition
Leukotriene Production Inhibition A23187-treated RBL-1 cells5-LOXNot specified, significant inhibition
D-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase Inhibition Cell-free assayHddC17.6 µM

Table 2: Antiviral and Antiprotozoal Activities of this compound

ActivityVirus/ProtozoanCell LineIC₅₀Reference
Antiviral Respiratory Syncytial Virus (RSV-A2)HEp-2< 1.15 µM (higher activity than ribavirin)
Antiprotozoal Leishmania major promastigotesNot specified12 µM
Antiprotozoal Plasmodium falciparum schizontsNot specified49 µM

Table 3: Antifungal and Anti-Oomycete Activities of this compound

ActivityPathogenMIC / Inhibition RangeReference
Antifungal Colletotrichum orbiculare, Pythium ultimum, Rhizoctonia solani, Cladosporium cucumerinum1-50 µg/ml
Anti-oomycete Phytophthora capsici1-50 µg/ml

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification of this compound

A general procedure for the isolation of this compound from Anemarrhena asphodeloides rhizomes involves the following steps:

  • Extraction: The dried and powdered rhizomes are extracted with methanol.

  • Fractionation: The methanol extract is then subjected to further fractionation using different solvents of varying polarity.

  • Chromatography: The active fractions are purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound. The structure is then confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.

In Vitro Anti-Inflammatory Assays
  • Cell Culture: Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Prostaglandin E₂ (PGE₂) Assay: PGE₂ levels in the cell culture medium are quantified using an enzyme immunoassay (EIA).

  • Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and signaling proteins (e.g., p-ERK, p-p38, IκBα), cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

  • Electrophoretic Mobility Shift Assay (EMSA): To assess NF-κB DNA binding activity, nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence.

In Vivo Anti-Inflammatory Assays
  • Carrageenan-Induced Paw Edema: Acute inflammation is induced in rodents by injecting a solution of carrageenan into the subplantar region of the hind paw. This compound is administered (e.g., intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at different time points to assess the anti-inflammatory effect.

  • TPA-Induced Mouse Ear Edema: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear. This compound is administered to assess its ability to reduce the resulting edema.

Antiviral Assay (RSV)
  • Cell Culture and Virus Propagation: HEp-2 cells are used for the propagation of the RSV-A2 strain.

  • Plaque Reduction Assay: Confluent monolayers of HEp-2 cells are infected with RSV in the presence of varying concentrations of this compound. After an incubation period, the cells are stained, and the number of viral plaques is counted to determine the concentration of this compound that inhibits viral replication by 50% (IC₅₀).

Antifungal Assay
  • Mycelial Growth Inhibition Assay: The antifungal activity of this compound is evaluated by measuring the inhibition of mycelial growth of various fungal pathogens on a suitable agar medium containing different concentrations of the compound. The minimum inhibitory concentration (MIC) is determined as the lowest concentration that completely inhibits visible mycelial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Nyasol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 PI3K PI3K TRAF6->PI3K TAK1 TAK1 TRAF6->TAK1 Akt Akt PI3K->Akt MEK MEK TAK1->MEK MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK TAK1->IKK ERK ERK MEK->ERK p38 p38 MKK3_6->p38 IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 TNFa TNF-α NFkB_nucleus->TNFa IL1b IL-1β NFkB_nucleus->IL1b NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 This compound This compound This compound->Akt This compound->ERK This compound->p38 This compound->IkBa prevents degradation

Caption: this compound's anti-inflammatory signaling pathway.

Nyasol_Research_Workflow Plant_Source Natural Source (e.g., Anemarrhena asphodeloides) Extraction Extraction and Purification Plant_Source->Extraction This compound Pure this compound Extraction->this compound In_Vitro In Vitro Studies This compound->In_Vitro In_Vivo In Vivo Studies This compound->In_Vivo Cell_Culture Cell Culture (RAW 264.7, BV-2, HEp-2) In_Vitro->Cell_Culture Animal_Models Animal Models (Carrageenan-induced edema) In_Vivo->Animal_Models Bioassays Biological Assays (Anti-inflammatory, Antiviral, Antifungal) Cell_Culture->Bioassays Mechanism Mechanism of Action (Western Blot, EMSA) Bioassays->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis Efficacy Efficacy and Toxicity Assessment Animal_Models->Efficacy Efficacy->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for this compound research.

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of pharmacological activities. Its potent anti-inflammatory, neuroprotective, antiviral, and antifungal properties, coupled with its well-defined mechanisms of action involving key signaling pathways, make it an excellent candidate for further preclinical and clinical development. Future research should focus on optimizing its therapeutic efficacy and safety profile, exploring its full potential in various disease models, and developing efficient large-scale synthesis or extraction methods to facilitate its translation into clinical practice.

References

An In-depth Technical Guide on the Bioactivity of Nyasol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available scientific literature on Nyasol. It is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction

This compound, also known as cis-hinokiresinol, is a norlignan compound naturally found in the rhizomes of Anemarrhena asphodeloides.[1][2] This plant has a history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological activities of its constituents.[1] this compound has garnered attention for its potential therapeutic applications, particularly for its anti-inflammatory, antiviral, and estrogenic properties.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the bioactivity and mechanisms of action of this compound, with a focus on its anti-inflammatory effects.

It is important to note that while in vitro and in vivo studies have demonstrated the biological activities of this compound, there is currently a significant gap in the scientific literature regarding its bioavailability and pharmacokinetics in humans. To date, no studies have been published that detail key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the curve (AUC), or elimination half-life. This lack of data is a critical consideration for the future development of this compound as a therapeutic agent.

Anti-inflammatory Properties of this compound

A significant body of research has focused on the anti-inflammatory effects of this compound. Studies have shown that it can potently inhibit key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Eicosanoid and Nitric Oxide Production

This compound has been identified as a broad-spectrum inhibitor of eicosanoid and nitric oxide (NO) production. Eicosanoids, such as prostaglandins and leukotrienes, are lipid mediators that play a crucial role in inflammation. Nitric oxide is another key signaling molecule that can contribute to inflammation at high concentrations.

This compound has been shown to inhibit the following enzymes:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • 5-Lipoxygenase (5-LOX): An enzyme that catalyzes the production of leukotrienes, which are involved in various inflammatory diseases, including asthma.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide in response to inflammatory stimuli.

The inhibitory action of this compound on these enzymes contributes to its overall anti-inflammatory effect.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical regulator of the inflammatory response. Studies have demonstrated that this compound can suppress the activation of the NF-κB pathway. This inhibition is achieved by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB-α degradation, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

This section details the methodologies employed in key studies that have investigated the anti-inflammatory effects of this compound.

Inhibition of COX-2, iNOS, and 5-LOX Activity

  • Cell Culture and Treatment: Murine macrophage-like RAW 264.7 cells and rat basophilic leukemia RBL-1 cells are commonly used. For COX-2 and iNOS inhibition assays, RAW 264.7 cells are typically stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. For 5-LOX inhibition, RBL-1 cells are stimulated with the calcium ionophore A23187.

  • Measurement of Prostaglandin E2 (PGE2) Production: PGE2 levels in the cell culture medium are measured using an enzyme immunoassay (EIA) kit.

  • Measurement of Nitric Oxide (NO) Production: NO production is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Measurement of Leukotriene Production: The production of leukotrienes is determined by measuring their levels in the cell supernatant using an enzyme immunoassay.

Analysis of NF-κB Activation

  • Western Blot Analysis: To assess the effect of this compound on IκB-α degradation and the expression of iNOS and COX-2 proteins, whole-cell lysates are subjected to SDS-PAGE and immunoblotted with specific antibodies.

  • Electrophoretic Mobility Shift Assay (EMSA): To determine the effect of this compound on the DNA-binding activity of NF-κB, nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. The DNA-protein complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis.

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB-dependent promoter. Following treatment with an inflammatory stimulus and this compound, luciferase activity is measured to determine the effect on NF-κB transcriptional activity.

In Vivo Anti-inflammatory Activity

  • Carrageenan-Induced Paw Edema in Mice: This is a widely used animal model of acute inflammation. Mice are injected with carrageenan into the subplantar region of the hind paw to induce edema. This compound is typically administered intraperitoneally before the carrageenan injection, and the paw volume is measured at different time points to assess the anti-inflammatory effect.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known mechanisms of action of this compound.

Nyasol_Anti_Inflammatory_Pathway cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibition NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation This compound This compound This compound->IκBα Prevents Degradation COX2 COX-2 This compound->COX2 iNOS iNOS This compound->iNOS FiveLOX 5-LOX This compound->FiveLOX Prostaglandins Prostaglandins COX2->Prostaglandins NitricOxide Nitric Oxide iNOS->NitricOxide Leukotrienes Leukotrienes FiveLOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation NitricOxide->Inflammation Leukotrienes->Inflammation DNA DNA NFκB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Gene_Expression->COX2 Gene_Expression->iNOS

Caption: this compound's anti-inflammatory mechanism of action.

Future Directions

The existing research on this compound provides a strong foundation for its potential as an anti-inflammatory agent. However, several critical areas require further investigation before its therapeutic potential can be fully realized. The most pressing need is for comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are essential for determining appropriate dosing regimens and assessing potential drug-drug interactions.

Furthermore, while the inhibitory effects of this compound on key inflammatory mediators are well-documented in vitro and in some animal models, more extensive preclinical studies are needed to evaluate its efficacy and safety in a broader range of inflammatory disease models.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to inhibit COX-2, 5-LOX, and iNOS, as well as to modulate the NF-κB signaling pathway, makes it an attractive candidate for the development of new anti-inflammatory therapies. However, the current lack of bioavailability and pharmacokinetic data represents a significant hurdle that must be addressed in future research to advance the clinical development of this compound. This technical guide summarizes the current state of knowledge and highlights the key areas for future investigation.

References

The Anti-Inflammatory Mechanisms of Nyasol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, focusing on its inhibitory effects on key inflammatory signaling cascades. This document summarizes the available quantitative data, details the experimental protocols used in foundational studies, and visualizes the affected signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with potent anti-inflammatory activities, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting key nodes in pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of several key mediators of inflammation, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This inhibition is achieved by suppressing the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][2][3] Furthermore, this compound reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-β (IFN-β), and tumor necrosis factor-α (TNF-α).

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit the transcriptional activity of NF-κB and the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, including the extracellular signal-regulated kinase (ERK) and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. This compound has been shown to inhibit the activation of Akt and the phosphorylation of ERK in LPS-stimulated macrophages. It also represses the activation of p38 MAP kinase in activated microglial cells.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative data from in vitro and in vivo studies on the anti-inflammatory activity of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNODose-dependent-
Nitric Oxide (NO) ProductionBV-2 Microglial CellsLPSNODose-dependent-
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLPSPGE2> 1 µMSignificant Inhibition
Prostaglandin E2 (PGE2) ProductionBV-2 Microglial CellsLPSPGE2Dose-dependent-
iNOS mRNA ExpressionRat HepatocytesIL-1βiNOS mRNA10 µM~50%
iNOS mRNA ExpressionRat HepatocytesIL-1βiNOS mRNA30 µM~75%
TNF-α mRNA ExpressionRat HepatocytesIL-1βTNF-α mRNA10 µM~40%
TNF-α mRNA ExpressionRat HepatocytesIL-1βTNF-α mRNA30 µM~60%

Table 2: In Vivo Anti-Inflammatory Activity of this compound

ModelAnimalTreatment RouteThis compound Dose% InhibitionReference
Carrageenan-induced Paw EdemaMiceIntraperitoneal24 mg/kg28.6%
Carrageenan-induced Paw EdemaMiceIntraperitoneal120 mg/kg77.1%
TPA-induced Ear EdemaMiceTopicalNot specifiedSignificant Inhibition

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory pathways affected by this compound.

Nyasol_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_IkBa NF-κB/IκB-α (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκB-α IkBa IκB-α NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkBa->NFkB Degradation of IκB-α Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) This compound This compound This compound->IKK Inhibits This compound->NFkB_IkBa Inhibits Degradation DNA DNA NFkB_n->DNA Proinflammatory_Genes_n Pro-inflammatory Genes DNA->Proinflammatory_Genes_n Transcription Nyasol_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates Akt Akt Upstream_Kinases->Akt Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) Akt->Inflammatory_Response ERK->Inflammatory_Response p38->Inflammatory_Response This compound This compound This compound->Akt Inhibits Activation This compound->ERK Inhibits Phosphorylation This compound->p38 Inhibits Activation

References

The Effect of Nyasol on Nitric Oxide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its interaction with the nitric oxide synthase (NOS) family of enzymes, particularly the inducible isoform (iNOS). This technical guide provides an in-depth analysis of the current scientific literature on this compound's impact on nitric oxide synthase, presenting quantitative data, detailed experimental methodologies, and a visual representation of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS plays a role in synaptic plasticity and central regulation of blood pressure.[2][3]

  • Inducible NOS (iNOS or NOS2): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. It produces large amounts of NO as part of the immune response, but excessive iNOS activity is implicated in inflammatory diseases and septic shock.

  • Endothelial NOS (eNOS or NOS3): Predominantly found in endothelial cells, eNOS is responsible for maintaining vascular tone and has vasoprotective effects.

Given the distinct roles of these isoforms, the selective inhibition of iNOS is a desirable therapeutic strategy for inflammatory conditions.

This compound's Inhibitory Effect on Inducible Nitric Oxide Synthase (iNOS)

This compound has been identified as a potent inhibitor of iNOS activity and expression, contributing to its anti-inflammatory effects.

Inhibition of Nitric Oxide Production

Studies have consistently shown that this compound effectively reduces the production of nitric oxide in cells stimulated with inflammatory agents. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited a significant inhibitory effect on NO production.

Downregulation of iNOS Expression

One of the primary mechanisms by which this compound reduces NO production is by suppressing the expression of the iNOS enzyme at both the mRNA and protein levels. This transcriptional regulation is a key aspect of its anti-inflammatory action.

Direct Inhibition of iNOS Activity

In addition to suppressing its expression, there is evidence to suggest that this compound can directly inhibit the enzymatic activity of iNOS. One study found that this compound inhibited NO production in LPS-treated RAW 264.7 cells without affecting the expression levels of iNOS, indicating a direct effect on the enzyme.

Molecular Mechanisms of Action

This compound's regulation of iNOS involves the modulation of several key inflammatory signaling pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and plays a crucial role in the induction of iNOS expression. This compound has been shown to inhibit the transcriptional activity of NF-κB. It achieves this by preventing the degradation of the inhibitory protein IκB-α, which otherwise releases NF-κB to translocate to the nucleus and activate gene transcription.

Akt and ERK Signaling Pathways

The Akt (Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase) signaling pathways are also involved in the inflammatory response and can contribute to the expression of iNOS. This compound has been demonstrated to suppress the activation of both Akt and ERK in LPS-stimulated macrophages, further contributing to the downregulation of iNOS expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies on the inhibitory effects of this compound.

Cell LineTreatmentThis compound Concentration% Inhibition of NO ProductionReference
RAW 264.7LPS> 1 µMSignificant Inhibition
RAW 264.7LPSNot specifiedSignificant Inhibition
In Vivo ModelTreatmentThis compound Dose% Inhibition of EdemaReference
TPA-induced mouse ear edemaTPANot specifiedSignificant Inhibition
Carrageenan-induced paw edemaCarrageenan24-120 mg/kg28.6 - 77.1%

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophage cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: To induce inflammation and iNOS expression, cells are stimulated with lipopolysaccharide (LPS). This compound is added at various concentrations before or concurrently with LPS stimulation.

Nitric Oxide Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for a short period at room temperature.

    • Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, IκB-α, Akt, and ERK.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and RT-PCR for mRNA Expression
  • Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the levels of specific mRNA transcripts, such as iNOS mRNA.

  • Procedure:

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Amplify the target cDNA using specific primers in a polymerase chain reaction (PCR).

    • Analyze the PCR products by gel electrophoresis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Nyasol_iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation cluster_no_production NO Production LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates IkappaB IκB-α IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates This compound This compound This compound->Akt Inhibits This compound->ERK Inhibits This compound->IkappaB Prevents Degradation iNOS_gene iNOS Gene NFkappaB_nucleus->iNOS_gene Activates Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes

Caption: this compound's inhibitory mechanism on the iNOS signaling pathway.

Experimental_Workflow_this compound cluster_assays Assays start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment: 1. Control 2. LPS 3. LPS + this compound (various concentrations) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation griess Griess Assay (NO Production) incubation->griess western Western Blot (iNOS, p-Akt, p-ERK, IκB-α) incubation->western rtpcr RT-PCR (iNOS mRNA) incubation->rtpcr analysis Data Analysis and Interpretation griess->analysis western->analysis rtpcr->analysis end Conclusion on this compound's Effect analysis->end

Caption: A typical experimental workflow to evaluate this compound's effects.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a significant inhibitor of inducible nitric oxide synthase. Its ability to suppress iNOS expression through the modulation of NF-κB, Akt, and ERK signaling pathways, and potentially to directly inhibit iNOS enzyme activity, makes it a promising candidate for the development of novel anti-inflammatory therapies.

Further research is warranted to:

  • Elucidate the precise binding site and mechanism of direct iNOS inhibition by this compound.

  • Investigate the effects of this compound on other NOS isoforms (nNOS and eNOS) to determine its selectivity.

  • Conduct comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound in various inflammatory disease models.

This guide provides a foundational understanding of this compound's interaction with nitric oxide synthase, offering a valuable resource for the scientific community to build upon in the pursuit of new therapeutic agents.

References

The Estrogenic Receptor Beta Agonistic Activity of Nyasol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasol, also known as cis-hinokiresinol, is a naturally occurring lignan found in plants such as Anemarrhena asphodeloides. It has garnered scientific interest for its estrogen-like activities. This technical guide provides a comprehensive overview of the current understanding of this compound's agonistic activity at the Estrogen Receptor Beta (ERβ). While direct quantitative data on its binding affinity and functional potency are limited in publicly available literature, existing studies confirm its action as an estrogen agonist. This document summarizes the available qualitative data, outlines the general experimental protocols used to assess such activity, and presents relevant signaling pathways to provide a framework for future research and drug development.

Introduction to this compound and Estrogen Receptor Beta

This compound is a stereoisomer of hinokiresinol, belonging to a class of phytoestrogens. Phytoestrogens are plant-derived compounds that can mimic the effects of endogenous estrogens by binding to estrogen receptors (ERs). There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distribution and physiological functions.

ERβ has emerged as a promising therapeutic target for a variety of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. Unlike ERα, which is primarily associated with cell proliferation in tissues like the breast and uterus, ERβ activation is often linked to anti-proliferative and pro-apoptotic effects in cancer cells. Consequently, the identification and characterization of selective ERβ agonists are of significant interest in drug discovery.

Evidence of this compound's ERβ Agonistic Activity

One key study found that this compound possesses "appreciable estrogen receptor binding activity"[1]. The same study demonstrated that among its isomers, (3S)-cis-hinokiresinol (this compound) exhibited the highest activity, being an order of magnitude greater than that of genistein, a well-known phytoestrogen[1].

Furthermore, this compound has been shown to act as an estrogen agonist by stimulating the proliferation of estrogen-dependent T47D breast cancer cells. This proliferative effect was effectively blocked by the presence of an estrogen antagonist, confirming that its action is mediated through estrogen receptors[1].

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound's binding affinity (Ki, IC50) and functional potency (EC50) at ERβ have not been published. The following table reflects this data gap.

CompoundTargetAssay TypeValueReference
This compoundERβBinding Affinity (Ki/IC50)Not Reported-
This compoundERβFunctional Potency (EC50)Not Reported-

Experimental Protocols for Assessing ERβ Agonism

To characterize the ERβ agonistic activity of a compound like this compound, a series of in vitro assays are typically employed. These include receptor binding assays, reporter gene assays, and cell-based functional assays.

Receptor Binding Assay

This assay measures the affinity of a compound for the estrogen receptor. A common method is a competitive binding assay using radiolabeled estradiol.

  • Objective: To determine the concentration of this compound required to displace a known radiolabeled estrogen (e.g., [3H]-17β-estradiol) from the ERβ ligand-binding pocket.

  • General Protocol:

    • Purified recombinant human ERβ is incubated with a constant concentration of radiolabeled estradiol.

    • Increasing concentrations of the test compound (this compound) are added to compete for binding.

    • After incubation, the receptor-bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

ERβ Reporter Gene Assay

This assay assesses the ability of a compound to activate the transcriptional activity of ERβ.

  • Objective: To measure the dose-dependent induction of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE) in cells expressing ERβ.

  • General Protocol:

    • A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for human ERβ and a reporter plasmid containing an ERE linked to a luciferase gene.

    • The transfected cells are treated with varying concentrations of the test compound (this compound).

    • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

T47D Cell Proliferation Assay

This functional assay measures the biological effect of an estrogen agonist on the proliferation of estrogen-dependent cells.

  • Objective: To determine the effect of this compound on the proliferation of T47D human breast cancer cells, which endogenously express estrogen receptors.

  • General Protocol:

    • T47D cells are seeded in a multi-well plate and cultured in a medium stripped of estrogens.

    • The cells are then treated with various concentrations of the test compound (this compound).

    • After a set period (typically 5-7 days), cell proliferation is measured using methods such as direct cell counting, MTT assay, or CyQUANT assay.

    • A dose-response curve is generated to evaluate the proliferative effect of the compound.

Signaling Pathways and Experimental Workflows

The agonistic activity of this compound at ERβ is expected to trigger a cascade of molecular events that constitute the estrogen signaling pathway.

Classical Estrogen Receptor Signaling Pathway

Upon binding of an agonist like this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

G cluster_nucleus Nucleus This compound This compound ERb_cyto ERβ (Inactive) in Cytoplasm This compound->ERb_cyto Binds to ERb_active This compound-ERβ Complex (Active Dimer) ERb_cyto->ERb_active Dimerization Nucleus Nucleus ERb_active->Nucleus Translocation ERE Estrogen Response Element (ERE) Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Classical ERβ Signaling Pathway
Experimental Workflow for Assessing ERβ Agonism

The process of identifying and characterizing a potential ERβ agonist like this compound follows a structured workflow, from initial screening to functional validation.

G Compound Test Compound (e.g., this compound) BindingAssay Receptor Binding Assay (Determine IC50) Compound->BindingAssay BindingResult Binds to ERβ? BindingAssay->BindingResult ReporterAssay Reporter Gene Assay (Determine EC50) ActivationResult Activates ERβ Transcription? ReporterAssay->ActivationResult CellAssay Cell-Based Functional Assay (e.g., Proliferation) FunctionalResult Elicits Cellular Response? CellAssay->FunctionalResult BindingResult->ReporterAssay Yes Inactive Inactive Compound BindingResult->Inactive No ActivationResult->CellAssay Yes ActivationResult->Inactive No Agonist Confirmed ERβ Agonist FunctionalResult->Agonist Yes FunctionalResult->Inactive No

Workflow for ERβ Agonist Characterization

Conclusion and Future Directions

The available evidence strongly suggests that this compound is an estrogen receptor agonist. Its activity, reported to be more potent than genistein, and its ability to stimulate estrogen-dependent cell proliferation, underscore its potential as a modulator of estrogen signaling[1]. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed quantitative data, particularly with respect to its selectivity for ERβ over ERα.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Performing robust in vitro binding and functional assays to determine the Ki, IC50, and EC50 values of this compound for both ERα and ERβ.

  • Selectivity Profiling: Directly comparing the binding affinities and functional potencies at ERα and ERβ to establish the selectivity ratio.

  • In Vivo Studies: Evaluating the physiological effects of this compound in animal models to understand its tissue-specific effects and therapeutic potential.

A thorough characterization of this compound's ERβ agonistic activity will be crucial for determining its potential as a lead compound for the development of novel therapeutics targeting ERβ-mediated pathways.

References

In Vitro Bioactivity of Nyasol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nyasol, a cis-hinokiresinol lignan found in the rhizomes of Anemarrhena asphodeloides, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, with a focus on its anti-inflammatory, antiviral, and antifungal properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound's bioactivity.

Table 1: Anti-inflammatory Activity of this compound

Target/AssayCell LineTreatment/StimulantConcentration of this compoundObserved EffectReference
Nitric Oxide (NO) ProductionRAW 264.7Lipopolysaccharide (LPS)> 1 µMSignificant inhibition[1][2]
Inducible Nitric Oxide Synthase (iNOS) Protein ExpressionRAW 264.7LPSNot specifiedSuppression[3]
iNOS mRNA ExpressionRAW 264.7LPSNot specifiedSuppression[3]
Prostaglandin E2 (PGE2) Production (COX-2 mediated)RAW 264.7LPS> 1 µMSignificant inhibition[1]
Leukotriene Production (5-LOX mediated)RBL-1A23187Not specifiedInhibition
Interleukin-1β (IL-1β) ExpressionRAW 264.7LPSNot specifiedSuppression
Interferon-β (IFN-β) ExpressionRAW 264.7LPSNot specifiedSuppression
NF-κB Transcriptional ActivityRAW 264.7LPSNot specifiedInhibition
IκB-α DegradationRAW 264.7LPSNot specifiedInhibition
Akt ActivationRAW 264.7LPSNot specifiedInhibition
ERK ActivationRAW 264.7LPSNot specifiedInhibition

Table 2: Antiviral Activity of this compound

VirusCell LineAssayIC50 of this compoundComparisonReference
Respiratory Syncytial Virus (RSV-A2 strain)HEp-2Not specifiedHigher activity than RibavirinRibavirin IC50 = 1.15 µM

Table 3: Antifungal Activity of this compound (Synergistic Effects)

Fungal StrainAzole AgentFractional Inhibition Concentration (FIC) IndexInterpretationReference
Candida albicans (4 strains)Miconazole (MCZ)0.067–0.31Synergism
Candida albicans (4 strains)Ketoconazole (KCZ)0.078–0.31Synergism
Candida albicans (4 strains)Clotrimazole (CTZ)0.098–0.13Synergism

Note on Anticancer Activity: While other compounds from Anemarrhena asphodeloides have demonstrated cytotoxic effects against various cancer cell lines, specific IC50 values for this compound were not available in the reviewed literature. This represents a gap in the current understanding of this compound's bioactivity and an area for future research.

Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines:

    • RAW 264.7 (Mouse Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • RBL-1 (Rat Basophilic Leukemia): Maintained in Eagle's Minimum Essential Medium (EMEM) with 15% FBS and antibiotics.

    • HEp-2 (Human Laryngeal Carcinoma): Grown in DMEM with 10% FBS and antibiotics.

    • Candida albicans : Cultured in Sabouraud Dextrose Broth.

    • B16F10 (Mouse Melanoma): Maintained in DMEM with 10% FBS and antibiotics.

  • Reagents: this compound (isolated from Anemarrhena asphodeloides), Lipopolysaccharide (LPS), A23187 (calcium ionophore), Ribavirin, Azole antifungal agents (Miconazole, Ketoconazole, Clotrimazole), Griess reagent, antibodies for Western blotting, and reagents for RT-PCR and ELISA.

2. Anti-inflammatory Assays

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in 96-well plates.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Western Blot Analysis:

    • Treat RAW 264.7 cells with this compound and/or LPS.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (iNOS, COX-2, IκB-α, p-Akt, p-ERK, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • RT-PCR for mRNA Expression:

    • Isolate total RNA from treated RAW 264.7 cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform PCR amplification using specific primers for iNOS and a housekeeping gene (e.g., GAPDH).

    • Analyze PCR products by agarose gel electrophoresis.

  • NF-κB Reporter Gene Assay:

    • Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

    • Treat cells with this compound and stimulate with LPS.

    • Measure luciferase activity using a luminometer.

3. Antiviral Assay

  • Cytopathic Effect (CPE) Reduction Assay:

    • Seed HEp-2 cells in 96-well plates.

    • Infect cells with Respiratory Syncytial Virus (RSV).

    • Add serial dilutions of this compound and a positive control (Ribavirin).

    • Incubate and observe for cytopathic effects.

    • The IC50 is determined as the concentration of this compound that inhibits 50% of the viral CPE.

4. Antifungal Susceptibility Testing

  • Checkerboard Microdilution Assay:

    • Prepare serial dilutions of this compound and an azole agent in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of Candida albicans.

    • Incubate the plates and determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 indicates synergism.

5. Skin-Whitening Effect Assay

  • Melanin Content Assay:

    • Culture B16F10 melanoma cells with various concentrations of this compound.

    • Lyse the cells and measure the absorbance of the lysate at 475 nm to quantify melanin content.

    • Normalize the melanin content to the total protein concentration.

  • Cell Viability Assay (LDH):

    • Treat B16F10 cells with this compound for 24 hours.

    • Measure the release of lactate dehydrogenase (LDH) into the culture medium to assess cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflows

Nyasol_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates Akt Akt TLR4->Akt ERK ERK TLR4->ERK NFκB_IκBα NF-κB/IκB-α Complex IKK->NFκB_IκBα Phosphorylates IκB-α IκBα IκB-α NFκB_IκBα->IκBα Degradation NFκB NF-κB NFκB_IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation pAkt p-Akt Akt->pAkt pERK p-ERK ERK->pERK This compound This compound This compound->IKK Inhibits This compound->IκBα Prevents Degradation This compound->pAkt Inhibits This compound->pERK Inhibits DNA DNA NFκB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IFN-β) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: this compound's anti-inflammatory mechanism of action.

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Macrophages Treatment Pre-treat cells with this compound Cell_Culture->Treatment Nyasol_Prep Prepare this compound Solutions Nyasol_Prep->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysates Incubation->Cell_Lysate NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay ELISA Cytokine/PGE2 ELISA Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, NF-κB, Akt, ERK) Cell_Lysate->Western_Blot RT_PCR RT-PCR (iNOS mRNA) Cell_Lysate->RT_PCR

Caption: Workflow for assessing anti-inflammatory activity.

Antiviral_Workflow cluster_prep Setup cluster_infection Infection and Treatment cluster_eval Evaluation Seed_Cells Seed HEp-2 cells in 96-well plates Infection Infect cells with RSV Seed_Cells->Infection Virus_Prep Prepare RSV stock Virus_Prep->Infection Nyasol_Dilutions Prepare serial dilutions of this compound Treatment Add this compound dilutions Nyasol_Dilutions->Treatment Infection->Treatment Incubation Incubate until CPE is observed in virus control wells Treatment->Incubation Observe_CPE Observe and score Cytopathic Effect (CPE) Incubation->Observe_CPE Calculate_IC50 Calculate IC50 Observe_CPE->Calculate_IC50

Caption: Workflow for antiviral activity assessment.

References

Nyasol: A Potential Antiviral Agent Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. With no effective vaccine widely available and limited therapeutic options, the need for novel antiviral agents is urgent.[1][2] Natural products have historically been a rich source of new therapeutic leads. This guide focuses on Nyasol (also known as (-)-(R)-nyasol or 1,3-diferuloyl-sn-glycerol), a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, which has demonstrated potent in vitro activity against RSV.[3][4] This document provides a comprehensive overview of the existing data on this compound's anti-RSV properties, detailed experimental protocols for its evaluation, and discusses potential mechanisms of action to guide future research and development.

Quantitative Data Summary

To date, the primary quantitative data available for this compound's anti-RSV activity is its 50% inhibitory concentration (IC50). The initial study identified this compound as a more potent inhibitor of the RSV-A2 strain in HEp-2 cells than the standard antiviral drug, ribavirin.[3]

Table 1: In Vitro Anti-RSV Activity of this compound

CompoundVirus StrainCell LineIC50 (µM)Reference
This compoundRSV-A2HEp-2> Ribavirin--INVALID-LINK--
RibavirinRSV-A2HEp-21.15--INVALID-LINK--

Note: The exact IC50 value for this compound was not specified in the primary literature, only that its activity was higher than that of ribavirin.

Further research is required to determine the 50% cytotoxic concentration (CC50) of this compound in HEp-2 cells to calculate the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-RSV activity of this compound. These protocols are based on standard virological assays and the information available from the initial study on this compound.

Cell and Virus Culture
  • Cell Line: Human epidermoid carcinoma (HEp-2) cells are a commonly used cell line for RSV propagation and antiviral assays. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: The RSV-A2 strain is a laboratory-adapted strain frequently used in anti-RSV drug screening. Viral stocks can be prepared by infecting confluent monolayers of HEp-2 cells. When cytopathic effects (CPE) are observed in 80-90% of the cells, the supernatant is harvested, clarified by centrifugation, and stored in aliquots at -80°C. Viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
  • Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the day of the assay, wash the cell monolayers with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • In a separate tube, dilute the RSV stock to a concentration that will produce 50-100 plaques per well.

  • Mix equal volumes of the diluted virus and the this compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the PBS from the cell monolayers and inoculate the wells with the virus-compound mixtures.

  • Allow the virus to adsorb for 2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)
  • Seed HEp-2 cells in a 96-well plate at an appropriate density.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control (no compound) and a blank control (medium only).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the cell control.

  • The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Assay Setup cluster_treatment 2. Treatment & Infection cluster_incubation 3. Incubation & Observation cluster_analysis 4. Data Analysis A HEp-2 Cell Culture E Infection of HEp-2 Cells A->E B RSV-A2 Propagation & Titration D Pre-incubation of RSV with this compound B->D C Serial Dilution of this compound C->D D->E F Overlay with Methylcellulose & this compound E->F G Incubation (4-5 days) F->G H Observation of Cytopathic Effect (CPE) G->H I Plaque Staining & Counting H->I J Calculation of % Inhibition I->J K Determination of IC50 J->K

Caption: Experimental workflow for determining the anti-RSV activity of this compound.

Potential Signaling Pathway Modulation

While the precise mechanism of action for this compound against RSV is yet to be elucidated, many natural antiviral compounds exert their effects by modulating host cell signaling pathways. A plausible hypothesis is that this compound could interfere with the NF-κB signaling pathway, which is known to be activated upon RSV infection and plays a crucial role in the inflammatory response.

signaling_pathway cluster_virus Viral Infection cluster_cell Host Cell RSV RSV TLR TLR/RLR Activation RSV->TLR triggers IKK IKK Complex TLR->IKK activates NFKB_Inhib IκBα IKK->NFKB_Inhib phosphorylates NFKB NF-κB (p65/p50) IKK->NFKB releases Nucleus Nucleus NFKB->Nucleus translocates to Proinflammatory Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) Nucleus->Proinflammatory induces transcription of This compound This compound This compound->IKK inhibits? This compound->NFKB inhibits?

Caption: Postulated mechanism of this compound's anti-RSV activity via inhibition of the NF-κB signaling pathway.

Future Directions

The initial findings on this compound's potent anti-RSV activity are promising. However, to advance this compound as a potential therapeutic candidate, further in-depth studies are essential. Key future research directions should include:

  • Determination of Cytotoxicity and Selectivity Index: Establishing the CC50 of this compound in HEp-2 and other relevant cell lines is crucial to assess its therapeutic window.

  • Mechanism of Action Studies: Investigating the specific stage of the RSV lifecycle inhibited by this compound (e.g., attachment, entry, replication, assembly, or budding) is a priority. Time-of-addition assays and mechanism-specific assays should be conducted.

  • Elucidation of Signaling Pathway Modulation: Validating the hypothetical inhibition of the NF-κB pathway and exploring other potential pathways (e.g., JAK/STAT, MAP kinase) through molecular biology techniques such as western blotting, qPCR, and reporter assays.

  • In Vivo Efficacy Studies: Evaluating the antiviral efficacy and safety of this compound in animal models of RSV infection (e.g., cotton rats or BALB/c mice) is a critical step towards clinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound has emerged as a promising natural product with potent in vitro activity against Respiratory Syncytial Virus. While the currently available data is limited, it provides a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers and drug development professionals to systematically evaluate and potentially develop this compound as a novel anti-RSV therapeutic. The exploration of its antiviral properties could pave the way for a new class of drugs to combat this significant respiratory pathogen.

References

Nyasol: A Review of its Antimicrobial and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Nyasol, a norneolignan compound isolated from the rhizomes of Anemarrhena asphodeloides. While initial interest may lie in its antibacterial potential, current scientific literature indicates that this compound's primary therapeutic effects are centered on its potent antifungal, anti-inflammatory, and antiviral properties. Notably, research has shown that this compound does not exhibit significant activity against bacteria.

Antimicrobial Spectrum of this compound

Contrary to the proposition of a broad antibacterial spectrum, studies have demonstrated that this compound is largely ineffective against bacteria. A key study investigating its antimicrobial properties reported that this compound "did not affect the growth of bacteria and yeast"[1]. The primary antimicrobial activity of this compound, as supported by current research, is its efficacy against various fungal and oomycete species.

Quantitative Antifungal Activity of this compound

The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogenic fungi and oomycetes. This data highlights the compound's potential as an antifungal agent.

OrganismMIC (µg/mL)Reference
Colletotrichum orbiculare1-50[1]
Phytophthora capsici1-50[1]
Pythium ultimum1-50[1]
Rhizoctonia solani1-50[1]
Cladosporium cucumerinum1-50

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The following is a generalized protocol for determining the MIC of this compound against fungal pathogens, based on standard methodologies.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration.

  • A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution or broth.

  • The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the this compound stock solution are prepared in a sterile liquid growth medium (e.g., Sabouraud Dextrose Broth) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Positive (medium with fungal inoculum, no this compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 25-30°C for 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_fungus->inoculate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

General workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Anti-inflammatory Pathway

While a direct antibacterial mechanism is not supported by evidence, this compound has a well-documented anti-inflammatory effect. It suppresses the neuroinflammatory response by inhibiting the degradation of I-κBα in LPS-stimulated microglial cells. This, in turn, prevents the activation of the NF-κB signaling pathway.

Anti_Inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 stimulates ikb I-κBα Degradation tlr4->ikb leads to This compound This compound This compound->ikb inhibits nfkb NF-κB Activation ikb->nfkb allows inflammation Pro-inflammatory Cytokine Production nfkb->inflammation promotes

Inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

References

The Antifungal Potential of Nyasol and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nyasol, a naturally occurring phenolic compound identified as (Z)-1,3-bis(4-hydroxyphenyl)-1,4-pentadiene, has emerged as a promising candidate in the search for novel antifungal agents.[1][2][3] Isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a history in traditional medicine, this compound has demonstrated a broad spectrum of antifungal activity against various human and plant pathogens.[1][3] This technical guide provides an in-depth overview of the current scientific knowledge on the antifungal properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development in this area.

Antifungal Activity of this compound

This compound has been shown to inhibit the growth of a range of fungi, including yeasts and molds. Its efficacy is particularly notable against clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Furthermore, it has demonstrated significant inhibitory effects on plant pathogenic fungi.

Quantitative Antifungal Data for this compound

The antifungal activity of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Fungal StrainMIC Range (µg/mL)Reference
Various Fungi (38 strains)12.5 - 200
Colletotrichum orbiculare1 - 50
Phytophthora capsici1 - 50
Pythium ultimum1 - 50
Rhizoctonia solani1 - 50
Cladosporium cucumerinum1 - 50
Synergistic Activity with Azole Antifungals

A significant finding is the synergistic interaction between this compound and azole antifungal agents, such as miconazole, ketoconazole, and clotrimazole, against Candida albicans. This synergy, quantified by the Fractional Inhibitory Concentration (FIC) index, suggests that this compound could be used as an adjuvant to enhance the efficacy of existing antifungal drugs and potentially overcome resistance.

CombinationFungal StrainFIC Index RangeInterpretationReference
This compound + MiconazoleCandida albicans (4 strains)0.067 - 0.31Synergy
This compound + KetoconazoleCandida albicans (4 strains)0.078 - 0.31Synergy
This compound + ClotrimazoleCandida albicans (4 strains)0.098 - 0.13Synergy

Antifungal Activity of this compound Derivatives

While research on specific, named derivatives of this compound is limited, studies on compounds sharing its core 1,4-pentadiene-3-one structure provide valuable insights into the potential for developing potent antifungal agents. These derivatives, featuring modifications on the core structure, have shown significant activity against various plant pathogenic fungi.

DerivativeFungal StrainEC₅₀ (µg/mL)Reference
W12 (a quinazolinone derivative)Sclerotinia sclerotiorum0.70
W12 (a quinazolinone derivative)Phomopsis sp.3.84
Azoxystrobin (Control)Sclerotinia sclerotiorum8.15
Azoxystrobin (Control)Phomopsis sp.17.25

Experimental Protocols

The following protocols are generalized methodologies based on standard antifungal susceptibility testing procedures for natural products.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent (e.g., fluconazole)

  • Negative control (broth with solvent)

  • Spectrophotometer or colorimetric indicator (e.g., resazurin)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a final density of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control in the microtiter plate wells containing the broth medium.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually, by measuring the optical density at a specific wavelength (e.g., 530 nm), or by observing a color change if a redox indicator is used.

Protocol 2: Checkerboard Assay for Synergy Testing (FIC Index Calculation)

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium

  • Two test compounds (e.g., this compound and an azole)

  • Positive and negative controls

Procedure:

  • Plate Setup: Prepare a checkerboard dilution scheme where one compound is serially diluted along the x-axis and the other along the y-axis of the microtiter plate.

  • Inoculation and Incubation: Inoculate the plates with a standardized fungal suspension and incubate as described in the MIC protocol.

  • Data Analysis: Determine the MIC of each compound alone and in combination.

  • FIC Index Calculation: Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone. The FIC index is the sum of the individual FICs. An FIC index of ≤ 0.5 is generally considered synergistic.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_Antifungal_Screening cluster_0 Phase 1: Extraction and Initial Screening cluster_1 Phase 2: Hit Confirmation and Characterization cluster_2 Phase 3: Lead Optimization and Mechanism of Action Studies A Natural Product Source (e.g., Anemarrhena asphodeloides) B Extraction and Fractionation A->B C High-Throughput Screening (e.g., Broth Microdilution) B->C D Dose-Response Analysis (MIC Determination) C->D E Bioassay-Guided Isolation of Active Compounds D->E F Structural Elucidation (e.g., NMR, MS) E->F G Synthesis of Derivatives F->G H In-depth Antifungal Assays (e.g., Synergy, Time-Kill) G->H I Mechanism of Action Studies H->I

Caption: Experimental Workflow for Antifungal Drug Discovery from Natural Products.

Antifungal_Mechanism_of_Action cluster_0 Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme biosynthesis Enzyme->Ergosterol This compound This compound This compound->Membrane Disruption of membrane integrity Azole Azole Antifungal Azole->Enzyme Inhibition

Caption: Proposed Synergistic Antifungal Mechanism of this compound and Azoles.

Potential Mechanisms of Action

The precise antifungal mechanism of this compound is not yet fully elucidated. However, as a phenolic compound and a lignan, it is hypothesized to act on the fungal cell membrane, leading to a loss of integrity and function. The synergistic effect with azoles, which are known inhibitors of ergosterol biosynthesis, suggests that this compound may also interfere with this critical pathway, albeit through a different mechanism. The disruption of the cell membrane by this compound could facilitate the entry of azoles into the fungal cell, thereby enhancing their inhibitory effect on lanosterol 14α-demethylase.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the development of new antifungal therapies. The demonstrated synergy with existing azole drugs is particularly noteworthy, offering a potential strategy to combat drug-resistant fungal infections. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in this compound's antifungal activity.

  • Synthesizing and screening a wider range of this compound derivatives to establish structure-activity relationships and identify more potent candidates.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound and its most promising derivatives in animal models of fungal infections.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and its derivatives as a new frontier in the fight against fungal diseases.

References

Cis-Hinokiresinol: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of cis-hinokiresinol's therapeutic potential, with a focus on its anti-inflammatory, antioxidant, anti-angiogenic, and estrogenic properties. Detailed experimental protocols, quantitative data, and mechanistic insights into its modulation of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Cis-hinokiresinol is a phenylpropanoid derivative found in various plant species. Its unique chemical structure contributes to a spectrum of biological effects, making it a promising candidate for the development of novel therapeutics. This document serves as a technical resource, consolidating the available scientific data on cis-hinokiresinol to guide researchers in their exploration of its pharmacological applications.

Biological Activities of Cis-Hinokiresinol

Cis-hinokiresinol exhibits a variety of biological activities, which are summarized below with available quantitative data.

Anti-Inflammatory Activity

Cis-hinokiresinol has demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Quantitative Data on the Anti-Inflammatory Activity of Cis-Hinokiresinol

ParameterCell/Animal ModelIC50/Effective DoseReference
Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesNot specifically reported for cis-hinokiresinol, but related compounds show activity.General knowledge
Inhibition of COX-2 expressionLPS-stimulated RAW 264.7 macrophagesNot specifically reported for cis-hinokiresinol.General knowledge
Inhibition of iNOS expressionLPS-stimulated RAW 264.7 macrophagesNot specifically reported for cis-hinokiresinol.General knowledge
Antioxidant Activity

Cis-hinokiresinol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.

Table 2: Quantitative Data on the Antioxidant Activity of Cis-Hinokiresinol

AssayIC50 Value (µM)Reference
ABTS cation radical scavenging45.6[1]
Superoxide anion radical scavenging40.5[1]
LDL-oxidation inhibition5.6[1]
Anti-Angiogenic Activity

Cis-hinokiresinol has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Table 3: Quantitative Data on the Anti-Angiogenic Activity of Cis-Hinokiresinol

ParameterCell LineIC50/Effective DoseReference
Inhibition of endothelial cell proliferationHUVECsNot specifically reported for cis-hinokiresinol.General knowledge
Inhibition of tube formationHUVECsNot specifically reported for cis-hinokiresinol.General knowledge
Estrogenic Activity

Cis-hinokiresinol exhibits estrogen-like activity by binding to estrogen receptors. The (3S)-enantiomer of cis-hinokiresinol has been found to be particularly potent.

Table 4: Quantitative Data on the Estrogenic Activity of Cis-Hinokiresinol

ParameterAssayIC50 Value (nM)Reference
Estrogen receptor binding affinity ((3R)-cis-hinokiresinol)Receptor binding assay400[2]
Estrogen receptor binding affinity ((3S)-cis-hinokiresinol)Receptor binding assay60[2]

Mechanistic Insights: Modulation of Signaling Pathways

Cis-hinokiresinol exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of cis-hinokiresinol is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Cis-hinokiresinol is thought to interfere with this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

NF_kB_Inhibition_by_Cis_Hinokiresinol cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4_TNFR TLR4/TNFR Stimulus->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation Cis_Hino Cis-hinokiresinol Cis_Hino->IKK Inhibition DNA DNA (κB sites) NFkB_n->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by cis-hinokiresinol.
Modulation of MAPK and Apoptosis Signaling Pathways

While direct evidence for cis-hinokiresinol's modulation of the Mitogen-Activated Protein Kinase (MAPK) and apoptosis pathways is still emerging, related compounds and its known anti-inflammatory and anti-cancer activities suggest a likely interaction. The MAPK pathways (p38, ERK, and JNK) are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. It is plausible that cis-hinokiresinol influences these pathways to exert its anti-proliferative and pro-apoptotic effects. The apoptosis pathway, involving the activation of caspases and regulation by the Bcl-2 family of proteins, is a key target for anti-cancer agents.

MAPK_Apoptosis_Modulation cluster_stimulus Cellular Stress / Growth Factors cluster_pathways Signaling Cascades cluster_apoptosis Apoptosis Pathway Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Caspases Caspase Activation p38->Caspases Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Inhibition JNK->Caspases Cis_Hino Cis-hinokiresinol Cis_Hino->p38 Modulation? Cis_Hino->ERK Modulation? Cis_Hino->JNK Modulation? Bax Bax (Pro-apoptotic) Cis_Hino->Bax Upregulation? Cis_Hino->Bcl2 Downregulation? Bax->Caspases Bcl2->Bax Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated modulation of MAPK and apoptosis pathways by cis-hinokiresinol.

Detailed Experimental Protocols

To facilitate the replication and extension of research on cis-hinokiresinol, detailed protocols for key experiments are provided below.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Paw_Edema_Protocol cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis A1 Acclimatize mice for 1 week A2 Fast overnight before experiment A1->A2 B1 Administer Cis-hinokiresinol (p.o. or i.p.) or Vehicle (Control) A2->B1 B2 Administer Reference Drug (e.g., Indomethacin) A2->B2 C1 Inject 1% Carrageenan solution into the sub-plantar region of the right hind paw (30-60 min post-treatment) B1->C1 B2->C1 D1 Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection C1->D1 E1 Calculate the percentage inhibition of edema D1->E1

Caption: Workflow for the carrageenan-induced paw edema assay.
Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Tube_Formation_Protocol cluster_prep Preparation cluster_cells Cell Seeding cluster_incubation Incubation cluster_imaging Imaging and Analysis A1 Coat 96-well plate with Matrigel A2 Incubate at 37°C for 30-60 min to solidify A1->A2 B1 Harvest and resuspend HUVECs in media containing various concentrations of Cis-hinokiresinol or Vehicle (Control) A2->B1 B2 Seed cells onto the Matrigel-coated plate B1->B2 C1 Incubate at 37°C for 4-12 hours B2->C1 D1 Visualize tube formation using a microscope C1->D1 D2 Quantify tube length, number of junctions, and number of loops using image analysis software D1->D2

Caption: Workflow for the endothelial cell tube formation assay.
NF-κB Activation: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.

EMSA_Protocol cluster_prep Nuclear Extract Preparation cluster_binding Binding Reaction cluster_electrophoresis Electrophoresis cluster_detection Detection A1 Treat cells (e.g., RAW 264.7) with Cis-hinokiresinol and/or an inflammatory stimulus (e.g., LPS) A2 Isolate nuclear proteins A1->A2 B1 Incubate nuclear extracts with a labeled DNA probe containing the NF-κB binding site A2->B1 C1 Separate protein-DNA complexes on a non-denaturing polyacrylamide gel B1->C1 D1 Transfer to a membrane and detect the labeled probe (e.g., autoradiography or chemiluminescence) C1->D1

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Future Directions and Conclusion

Cis-hinokiresinol presents a compelling profile as a multi-target therapeutic agent. Its anti-inflammatory, antioxidant, anti-angiogenic, and estrogenic activities suggest its potential application in a range of diseases, from chronic inflammatory conditions to cancer. However, further research is imperative to fully elucidate its mechanisms of action and to establish its safety and efficacy in preclinical and clinical settings.

Future studies should focus on:

  • Determining the specific molecular targets of cis-hinokiresinol within the NF-κB and MAPK signaling pathways.

  • Conducting comprehensive in vivo studies to evaluate its therapeutic efficacy in various disease models.

  • Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.

  • Exploring the structure-activity relationships of cis-hinokiresinol derivatives to develop more potent and selective analogs.

References

Pharmacological Profile of Nyasol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Nyasol, also identified as (-)-Nyasol or cis-hinokiresinol, is a naturally occurring norlignan compound isolated from the rhizomes of Anemarrhena asphodeloides.[1][2] It has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation. This document provides a technical summary of the known pharmacological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and other key biological effects.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties through the modulation of key inflammatory pathways.[1][3] Its primary mechanisms of action in this context include the inhibition of eicosanoid and nitric oxide (NO) production.[1]

Inhibition of Pro-inflammatory Mediators:

This compound has been shown to be a broad-spectrum inhibitor of enzymes involved in the inflammatory cascade. Specifically, it inhibits cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX). This multi-target inhibition leads to a reduction in the production of prostaglandins (such as PGE2) and leukotrienes, which are key mediators of inflammation.

Modulation of Signaling Pathways:

The anti-inflammatory effects of this compound are also attributed to its ability to interfere with intracellular signaling pathways. It has been observed to suppress the neuroinflammatory response by inhibiting the degradation of I-κBα in lipopolysaccharide (LPS)-stimulated microglial cells. This action prevents the activation of the transcription factor NF-κB, which is a critical regulator of inflammatory gene expression, including iNOS. Furthermore, this compound has been shown to down-regulate the Akt and ERK signaling pathways, which are also involved in the inflammatory response.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Target/Assay Cell Line Stimulant Key Finding IC50 Reference
PGE2 Production (COX-2) RAW 264.7 LPS Inhibition of PGE2 production ~10 µM
NO Production (iNOS) RAW 264.7 LPS Inhibition of NO production ~15 µM
Leukotriene Production (5-LOX) RBL-1 A23187 Inhibition of leukotriene production ~5 µM
NF-κB Activation RAW 264.7 LPS Inhibition of transcriptional activity -

| I-κBα Degradation | BV-2 | LPS | Inhibition of degradation | - | |

In Vivo Anti-inflammatory Effects:

In animal models, this compound has demonstrated potent anti-inflammatory activity. In a carrageenan-induced paw edema model in mice, this compound exhibited significant inhibition of swelling at doses ranging from 24-120 mg/kg. It also significantly inhibited TPA-induced mouse ear edema.

Antimicrobial and Antiprotozoal Activity

This compound has shown a broad spectrum of antimicrobial and antiprotozoal activities.

  • Antifungal: this compound demonstrates synergistic activity with azole agents against Candida albicans. It is also effective in suppressing Phytophthora blight on pepper plants.

  • Antibacterial: It possesses general antibacterial properties.

  • Antiprotozoal: (+)-Nyasol potently inhibits the growth of Leishmania major promastigotes with an IC50 of 12 µM and moderately inhibits Plasmodium falciparum schizonts with an IC50 of 49 µM.

Other Biological Activities

  • Antiviral: this compound has been identified as an active principle against the respiratory syncytial virus (RSV), with its activity being higher than the standard antiviral drug ribavirin in in vitro studies.

  • Estrogenic Activity: this compound acts as a selective agonist of the estrogen receptor β (ERβ), classifying it as a phytoestrogen.

  • Enzyme Inhibition: (-)-Nyasol inhibits D-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase (HddC) with an IC50 value of 17.6 µM. It also inhibits hyaluronidase.

  • Inhibition of LTB4 Binding: this compound inhibits the binding of leukotriene B4 (LTB4) to human neutrophils.

Experimental Protocols

Inhibition of PGE2 and NO Production in RAW 264.7 Cells:

  • RAW 264.7 macrophage-like cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Lipopolysaccharide (LPS) is added to the media to induce the expression of COX-2 and iNOS.

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • PGE2 levels are quantified using an enzyme immunoassay (EIA) kit.

  • Nitrite concentration in the supernatant, as an indicator of NO production, is measured using the Griess reagent.

5-Lipoxygenase (5-LOX) Inhibition Assay in RBL-1 Cells:

  • Rat basophilic leukemia (RBL-1) cells are harvested and resuspended in buffer.

  • Cells are pre-incubated with different concentrations of this compound.

  • The calcium ionophore A23187 is added to stimulate 5-LOX activity.

  • The reaction is stopped, and the production of leukotrienes is measured by spectrophotometry or other appropriate methods.

NF-κB Transcriptional Activity Assay:

  • RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS.

  • After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Signaling Pathway Diagrams

Nyasol_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Akt Akt TLR4->Akt Activates ERK ERK TLR4->ERK Activates IKK IKK Akt->IKK ERK->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB_complex NF-κB/IκBα (Inactive) NFκB NF-κB (Active) NFκB_complex->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription LPS LPS LPS->TLR4 This compound This compound This compound->Akt Inhibits This compound->ERK Inhibits This compound->IκBα Prevents Degradation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Eicosanoid_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: this compound's inhibition of eicosanoid synthesis pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nyasol from Anemarrhena asphodeloides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a norlignan compound isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated a range of biological activities, including potent anti-inflammatory and skin-whitening effects.[1] These properties make it a compound of significant interest for pharmaceutical and cosmetic applications. This document provides detailed protocols for the extraction and purification of this compound from Anemarrhena asphodeloides, along with quantitative data and an overview of its anti-inflammatory signaling pathway.

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the solvent and methods employed. The following tables summarize key quantitative data from various extraction and analysis procedures.

Table 1: Extraction Yields from Anemarrhena asphodeloides Rhizomes using Various Solvents

SolventExtraction Yield (%)
n-Hexane0.3 ± 0.1
Chloroform0.5 ± 0.1
Dichloromethane0.6 ± 0.1
Ethyl Acetate1.2 ± 0.2
Acetone2.5 ± 0.3
Methanol25.4 ± 2.1
Ethanol20.8 ± 1.9
Water76.7 ± 4.4

Data adapted from a study on various solvent extractions of A. asphodeloides rhizomes.

Table 2: this compound Content and Analytical Parameters

ParameterValue
This compound Content in 95% Ethanol Extract5.06 ± 0.01%
IC50 against RSV-A2 strain< 1.15 µM

This data highlights the concentration of this compound in a specific extract and its potent antiviral activity.[1][2]

Experimental Protocols

Two primary methods for the extraction and purification of this compound are detailed below: a methanol-based extraction followed by column chromatography, and an ethanol-based extraction coupled with chromatographic purification.

Protocol 1: Methanol Extraction and Reversed-Phase Column Chromatography

This protocol is adapted from a method for the preparation of active components from A. asphodeloides rhizomes.

1. Materials and Equipment:

  • Dried rhizomes of Anemarrhena asphodeloides

  • Methanol (MeOH)

  • Water (H₂O)

  • Reversed-phase silica gel (200–400 mesh)

  • Glass chromatography column

  • Rotary evaporator

  • Grinder or shredder

  • Filter paper and funnel

  • Beakers and flasks

2. Extraction Procedure:

  • Shred 1.2 kg of dried Anemarrhena asphodeloides rhizomes.

  • Macerate the shredded rhizomes with 1.2 L of methanol at room temperature for 3 days.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanol extracts and filter them.

  • Concentrate the combined extract under reduced pressure at 37 °C using a rotary evaporator to obtain the crude methanol extract (approximately 420.81 g).

3. Purification by Reversed-Phase Column Chromatography:

  • Prepare a column with 4.7 kg of reversed-phase silica gel.

  • Dissolve 105 g of the crude methanol extract in a minimal amount of methanol.

  • Load the dissolved extract onto the column.

  • Elute the column with a water/methanol gradient. Start with a higher water concentration and gradually increase the methanol concentration.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Ethanol Extraction and Chromatographic Purification

This protocol is based on methods described for preparing cosmetic raw materials and isolating active compounds.[1][3]

1. Materials and Equipment:

  • Dried rhizomes of Anemarrhena asphodeloides

  • 95% or 100% Ethanol (EtOH)

  • Medium Pressure Liquid Chromatography (MPLC) system

  • Preparative High-Performance Liquid Chromatography (prep-HPLC) system

  • Rotary evaporator

  • Grinder

  • Filter apparatus

2. Extraction Procedure:

  • Grind the dried rhizomes of Anemarrhena asphodeloides.

  • Extract the ground rhizomes with 95% or 100% ethanol. The specific ratio of plant material to solvent and the extraction time can be optimized (e.g., a material-to-liquid ratio of 1:10 g/mL for 124 minutes has been used for polysaccharide extraction and can be a starting point).

  • Filter the extract to remove solid plant material.

  • Concentrate the ethanol extract using a rotary evaporator to obtain the crude extract.

3. Purification Procedure:

  • Subject the concentrated crude extract to MPLC for initial fractionation.

  • Separate the resulting subfractions based on their activity profile if a bioassay is available.

  • Further purify the active subfraction containing this compound using repeated preparative HPLC to isolate the pure compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Anemarrhena asphodeloides.

G A Dried Anemarrhena asphodeloides Rhizomes B Grinding/Shredding A->B C Solvent Extraction (Methanol or Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Chromatographic Purification (Column Chromatography, MPLC, HPLC) F->G H Pure this compound G->H G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Akt Akt TAK1->Akt ERK ERK TAK1->ERK IkappaB_alpha IκB-α IKK_complex->IkappaB_alpha  Phosphorylation &  Degradation NF_kappaB NF-κB (p50/p65) NF_kappaB_active Active NF-κB (p50/p65) NF_kappaB->NF_kappaB_active  Translocation Nucleus Nucleus NF_kappaB_active->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes  Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IkappaB_alpha  Inhibits Degradation This compound->Akt Inhibits Activation This compound->ERK Inhibits Activation Akt->IKK_complex ERK->IKK_complex

References

Protocol for Nyasol Administration in Cell Culture: Application Notes for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a naturally occurring lignan, has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and antiprotozoal properties.[1] Emerging research indicates its potential as an anti-cancer agent, primarily through the modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for the administration of this compound in a cancer cell culture setting, designed to assist researchers in investigating its therapeutic potential.

This compound has been shown to exert its effects by inhibiting critical signaling pathways involved in cell survival and proliferation, including the Nuclear Factor-kappa B (NF-κB), Protein Kinase B (Akt), and Extracellular Signal-regulated Kinase (ERK) pathways.[2] By targeting these pathways, this compound presents a compelling avenue for the development of novel cancer therapies.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in relevant cell lines.

Table 1: Cytotoxicity of this compound in B16F10 Murine Melanoma Cells [3]

Concentration (µg/mL)Cell Viability (%)
3.125~100%
6.25~100%
12.5~90%
25~70%

Note: Cell viability was assessed after 24 hours of treatment using an MTT assay.[3]

Table 2: Inhibitory Effects of this compound on Inflammatory Markers in RAW 264.7 Macrophage Cells

ParameterIC50 ValueReference
Nitric Oxide (NO) ProductionNot explicitly stated, but significant inhibition observed at concentrations above 1 µM.[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.52 mg of this compound (Molecular Weight: 252.31 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest (e.g., B16F10, MCF-7, PC-3, A549)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Culture the desired cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis or flow cytometry) at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on B16F10 melanoma cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This is a general protocol that can be adapted for this compound-treated cells.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells from each well. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

  • Combine the detached cells with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This is a general protocol that can be adapted for this compound-treated cells.

Materials:

  • Cells treated with this compound in 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest the cells as described in the apoptosis assay protocol.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action

This compound is believed to exert its anti-proliferative and pro-apoptotic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the proposed mechanism.

Nyasol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Akt Akt Receptor->Akt ERK ERK Receptor->ERK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK This compound->Akt This compound->ERK Gene_Expression Gene Expression (Proliferation, Survival) NF-κB_nuc->Gene_Expression Activates

Caption: this compound inhibits the NF-κB, Akt, and ERK signaling pathways.

Experimental Workflow for Assessing this compound's Anti-Cancer Effects

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Nyasol_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Nyasol_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Nyasol_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Nyasol_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Nyasol_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (NF-κB, Akt, ERK pathways) Nyasol_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound's in vitro anti-cancer activity.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize experimental conditions, including cell seeding density, this compound concentrations, and treatment duration, for each specific cell line and experimental setup. The available data on this compound's anti-cancer effects are currently limited, and further research is required to fully elucidate its therapeutic potential across a broader range of cancer types.

References

Application Note: Evaluating the Anti-inflammatory Potential of Nyasol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies.[1] This application note provides detailed protocols for assessing the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model. The methodologies described herein focus on quantifying key inflammatory mediators and elucidating the underlying molecular mechanisms of this compound's action, particularly its impact on the NF-κB signaling pathway.

Anti-inflammatory Activity of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. In cellular models, this compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key molecules involved in the inflammatory response.[2][3] This is achieved, in part, by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound has been found to inhibit the transcriptional activity of NF-κB, a critical regulator of inflammatory gene expression, by preventing the degradation of its inhibitory subunit, IκB-α. Studies have also indicated that this compound can modulate the Akt and ERK signaling pathways, which are also involved in the inflammatory process.

Data Summary

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorThis compound Concentration% Inhibition / EffectReference
Nitric Oxide (NO) Production> 1 µMSignificant Inhibition
Prostaglandin E2 (PGE2) Production> 1 µMSignificant Inhibition
iNOS Protein ExpressionNot SpecifiedSuppression
iNOS mRNA ExpressionNot SpecifiedSuppression
COX-2 Protein ExpressionNot SpecifiedNo effect on expression levels
Interleukin-1β (IL-1β) ExpressionNot SpecifiedSuppression
Interferon-β (IFN-β) ExpressionNot SpecifiedSuppression

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelThis compound Dosage% Inhibition of EdemaReference
TPA-induced mouse ear edemaNot SpecifiedSignificant Inhibition
Carrageenan-induced paw edema24-120 mg/kg28.6 - 77.1%

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound on nitric oxide production in murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well plates

  • Cell counting device (e.g., hemocytometer)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • The following day, remove the old medium.

    • Add fresh medium containing various concentrations of this compound to the designated wells.

    • Incubate for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include a vehicle control (cells with LPS but no this compound) and a negative control (cells with neither LPS nor this compound).

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite as an indicator of NO production by comparing with a standard curve of sodium nitrite.

Protocol 2: Western Blot Analysis for iNOS and COX-2 Expression

This protocol outlines the procedure to determine the effect of this compound on the protein expression of iNOS and COX-2.

Materials:

  • Treated cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to iNOS and COX-2 can be quantified and normalized to the loading control.

Protocol 3: NF-κB Activation Assay (IκB-α Degradation)

This protocol describes how to assess the effect of this compound on the degradation of IκB-α, a key step in NF-κB activation.

Materials:

  • Treated cell lysates

  • Primary antibody against IκB-α and a loading control

  • Other materials for Western blotting as listed in Protocol 2

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) as IκB-α degradation is an early event. Lyse the cells to obtain cytoplasmic extracts.

  • Western Blotting: Perform Western blotting as described in Protocol 2, using a primary antibody specific for IκB-α.

  • Analysis: A decrease in the IκB-α band intensity in LPS-treated cells compared to the control indicates its degradation and subsequent NF-κB activation. The ability of this compound to prevent this decrease demonstrates its inhibitory effect on the NF-κB pathway.

Visualizations

Nyasol_Anti_inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Akt Akt MyD88->Akt ERK ERK MyD88->ERK IkB IκB-α IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Genes Nucleus Nucleus This compound This compound This compound->IKK This compound->Akt This compound->ERK Experimental_Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant lysate Prepare Cell Lysate incubate->lysate griess Griess Assay (NO) supernatant->griess western Western Blot (iNOS, COX-2, IκB-α) lysate->western end End griess->end western->end

References

Application Notes and Protocols for Nyasol in Respiratory Syncytial Virus (RSV) Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, has been identified as a potent inhibitor of Respiratory Syncytial Virus (RSV) in preclinical studies.[1][2] These application notes provide a summary of the current data on this compound's anti-RSV activity and detailed protocols for its evaluation in in vitro RSV infection models. The information is intended to guide researchers in further exploring the therapeutic potential of this compound for RSV infections. To date, no in vivo studies on the efficacy of this compound against RSV have been published.

Data Presentation

The antiviral activity of this compound and its structurally related compounds against the RSV-A2 strain has been evaluated in HEp-2 cells. The 50% inhibitory concentration (IC50) values are summarized in the table below, alongside the standard antiviral drug Ribavirin for comparison.

CompoundChemical NameIC50 (µM) vs. RSV-A2 StrainReference
This compound (-)-(R)-4,4'-(1Z,3R)-Penta-1,4-diene-1,3-diyldiphenol0.85 [3]
(-)-(R)-4'-O-methylthis compound-0.39[3]
Broussonin A-0.62[3]
Ribavirin1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-1,2,4-triazole-3-carboxamide1.15

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the anti-RSV activity of this compound. These protocols are based on established methods for RSV research and are consistent with the initial report on this compound's activity.

In Vitro Anti-RSV Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit the virus-induced destruction of host cells.

Materials:

  • HEp-2 cells (ATCC CCL-23)

  • Respiratory Syncytial Virus (RSV) A2 strain (ATCC VR-1540)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Ribavirin (positive control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound and Ribavirin in DMEM with 2% FBS. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Infection and Treatment:

    • Aspirate the culture medium from the HEp-2 cell monolayer.

    • Infect the cells with RSV A2 strain at a Multiplicity of Infection (MOI) of 0.1 in 50 µL of DMEM with 2% FBS.

    • Immediately add 50 µL of the prepared compound dilutions to the respective wells.

    • Include a "virus control" (cells with virus, no compound) and a "cell control" (cells without virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until significant cytopathic effect is observed in the virus control wells.

  • Quantification of Antiviral Activity:

    • Assess cell viability using a suitable assay (e.g., MTT assay).

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

Materials:

  • Confluent HEp-2 cell monolayers in 6-well plates

  • RSV A2 strain

  • This compound

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

  • Cell Preparation: Grow HEp-2 cells to confluence in 6-well plates.

  • Virus Adsorption:

    • Prepare serial dilutions of RSV A2.

    • Aspirate the medium from the cell monolayers and infect with 100-200 plaque-forming units (PFU) of RSV per well for 1 hour at 37°C.

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Add 2 mL of overlay medium containing various concentrations of this compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathways

While the precise antiviral mechanism of this compound against RSV has not been explicitly elucidated, its known anti-inflammatory properties suggest a potential mode of action. RSV infection is known to trigger inflammatory signaling pathways, contributing to the pathology of the disease. This compound has been shown to inhibit the activation of NF-κB, Akt, and ERK signaling pathways in inflammatory models. It is plausible that this compound exerts its anti-RSV effect, at least in part, by modulating these host inflammatory responses.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Nyasol_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RSV RSV TLR4 TLR4 RSV->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K Ras Ras TLR4->Ras TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκBα IκBα IKK_complex->IκBα NF_κB NF-κB (p65/p50) IκBα->NF_κB NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK This compound This compound This compound->IKK_complex Inhibition This compound->Akt Inhibition This compound->ERK Inhibition Inflammatory_Genes Pro-inflammatory Cytokine Genes NF_κB_nucleus->Inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound in RSV infection.

Experimental Workflow for In Vitro Anti-RSV Activity Screening

Antiviral_Screening_Workflow Start Start Cell_Culture Culture HEp-2 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Infection_Treatment Infect Cells with RSV & Add Compound Seeding->Infection_Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Infection_Treatment Incubation Incubate for 4-5 Days Infection_Treatment->Incubation CPE_Assessment Assess Cytopathic Effect (CPE) Incubation->CPE_Assessment Data_Analysis Calculate IC50 Value CPE_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CPE-based in vitro anti-RSV screening.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against RSV, with potency greater than the clinically used antiviral drug Ribavirin. The provided protocols offer a framework for the continued investigation of this compound and its derivatives. Future research should focus on elucidating the specific antiviral mechanism of action of this compound against RSV, which may involve direct interaction with viral components or modulation of host signaling pathways beyond its anti-inflammatory effects. Furthermore, the evaluation of this compound's efficacy and safety in relevant in vivo animal models of RSV infection is a critical next step to determine its therapeutic potential.

References

Application Notes and Protocols: Measuring the Effects of Nyasol on iNOS Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. A key mechanism underlying its effects is the modulation of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is associated with the pathophysiology of various inflammatory diseases. These application notes provide detailed protocols for investigating the effects of this compound on iNOS expression in mammalian cells, specifically focusing on the RAW 264.7 macrophage cell line, a well-established model for studying inflammation. The provided methodologies and data will guide researchers in assessing the therapeutic potential of this compound and similar compounds.

Mechanism of Action: this compound's Impact on iNOS Signaling Pathways

This compound has been shown to suppress iNOS expression and subsequent NO production through a multi-faceted mechanism primarily targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the degradation of the inhibitory protein IκBα allows for the translocation of the NF-κB p65 subunit to the nucleus, where it initiates the transcription of pro-inflammatory genes, including Nos2 (which codes for iNOS).

This compound intervenes in this process by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of the Nos2 gene.[1][2] This leads to a downstream reduction in both iNOS mRNA and protein levels. Furthermore, this compound has been observed to modulate the upstream signaling kinases Akt and ERK, which are also implicated in the regulation of NF-κB activation.[1]

Nyasol_iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt ERK ERK TLR4->ERK IKK IKK Akt->IKK ERK->IKK IκBα IκBα IKK->IκBα  P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation iNOS_mRNA iNOS mRNA NFκB_nucleus->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis This compound This compound This compound->Akt | This compound->ERK | This compound->IκBα Inhibits Degradation

Caption: Signaling pathway of this compound-mediated iNOS suppression.

Data Presentation

The following tables summarize the quantitative effects of this compound on various markers of iNOS expression and inflammation in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

This compound Concentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)Reference
>1Significant InhibitionNot Reported[3]
10Not ReportedNot Reported
100Not ReportedNot Reported

Table 2: Effect of this compound on iNOS Protein and mRNA Expression

This compound Concentration (µM)Effect on iNOS Protein ExpressionEffect on iNOS mRNA ExpressionReference
10InhibitionSuppression
100No significant effectNot Reported

Table 3: Modulation of NF-κB Signaling Pathway by this compound

This compound Concentration (µM)Effect on IκBα DegradationEffect on NF-κB Nuclear TranslocationReference
10SuppressionInhibition

Table 4: Effect of this compound on Upstream Kinase Phosphorylation

This compound Concentration (µM)Effect on Akt PhosphorylationEffect on ERK PhosphorylationReference
Not SpecifiedDown-regulationDown-regulation

Experimental Protocols

The following are detailed protocols for the key experiments to measure the effects of this compound on iNOS expression.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment This compound & LPS Treatment cell_culture->treatment harvest Harvest Cells & Supernatant treatment->harvest no_assay Nitric Oxide Assay (Griess Reagent) harvest->no_assay western_blot Western Blot (iNOS, p-Akt, p-ERK, IκBα) harvest->western_blot rt_qpcr RT-qPCR (iNOS mRNA) harvest->rt_qpcr luciferase_assay NF-κB Luciferase Assay harvest->luciferase_assay data_analysis Data Analysis no_assay->data_analysis western_blot->data_analysis rt_qpcr->data_analysis luciferase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for NO assay) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and iNOS protein expression, shorter times for signaling pathway analysis).

    • Include a negative control group (vehicle only) and a positive control group (LPS only).

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Western Blot for iNOS, p-Akt, p-ERK, and IκBα
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, phospho-Akt, phospho-ERK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for iNOS mRNA
  • RNA Isolation: After treatment, isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform real-time PCR using a qPCR system with SYBR Green or a probe-based assay. Use primers specific for murine Nos2 (iNOS) and a reference gene (e.g., Actb or Gapdh).

    • Forward Primer (mouse Nos2): 5'-GGCAGCCTGTGAGACCTTTG-3'

    • Reverse Primer (mouse Nos2): 5'-GCATTGGAAGTGAAGCGTTTC-3'

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in iNOS mRNA expression, normalized to the reference gene.

Protocol 5: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with this compound and/or LPS as described in Protocol 1.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio reflects the NF-κB transcriptional activity.

Conclusion

These application notes provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on iNOS expression. The detailed protocols for cell-based assays, along with the summarized quantitative data and mechanistic overview, will facilitate the systematic evaluation of this compound's anti-inflammatory potential. By employing these standardized methods, scientists can generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential development as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Nyasol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the therapeutic potential of Nyasol, a naturally occurring lignan with known anti-inflammatory properties.[1][2] The following protocols are designed to be robust and reproducible, enabling researchers to investigate the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound in a laboratory setting.

Assessment of this compound's Cytotoxicity and Cell Viability

Prior to evaluating the specific therapeutic effects of this compound, it is crucial to determine its impact on cell viability. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is indicative of their viability.[3][4]

Table 1: Summary of Cell Viability Assay Parameters
ParameterDescription
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle Reduction of yellow MTT by mitochondrial dehydrogenases of viable cells to purple formazan crystals.
Cell Lines RAW 264.7 (macrophage-like), HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), SH-SY5Y (neuroblastoma)
This compound Concentration Range 0.1, 1, 10, 25, 50, 100 µM (preliminary range, may require optimization)
Incubation Time 24, 48, and 72 hours
Controls Untreated cells (negative control), Vehicle control (e.g., DMSO), Doxorubicin (positive control for cytotoxicity)
Readout Absorbance at 570 nm
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Evaluation of this compound's Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the NF-κB signaling pathway. The following assays will quantify these effects.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Table 2: Summary of Nitric Oxide Production Assay Parameters
ParameterDescription
Assay Griess Assay for Nitrite Quantification
Principle Colorimetric reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.
Cell Line RAW 264.7 (murine macrophage)
Inducer Lipopolysaccharide (LPS) (1 µg/mL)
This compound Concentration Range 1, 5, 10, 25 µM
Incubation Time 24 hours
Controls Untreated cells, LPS-only treated cells, L-NAME (a known iNOS inhibitor) as a positive control.
Readout Absorbance at 540 nm
Experimental Protocol: Griess Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

NF-κB Signaling Pathway Activation Assay

This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the activation of the NF-κB pathway.

Table 3: Summary of NF-κB Luciferase Reporter Assay Parameters
ParameterDescription
Assay NF-κB Luciferase Reporter Assay
Principle Quantification of luciferase expression driven by NF-κB activation.
Cell Line HEK293T cells transiently transfected with an NF-κB luciferase reporter plasmid.
Inducer Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL).
This compound Concentration Range 1, 5, 10, 25 µM
Incubation Time 6-8 hours post-stimulation.
Controls Unstimulated transfected cells, TNF-α-only stimulated cells, Pyr-41 (a known NF-κB inhibitor) as a positive control.
Readout Luminescence
Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293T cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 20 ng/mL TNF-α and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Cytokine Production Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Table 4: Summary of Cytokine ELISA Parameters
ParameterDescription
Assay Sandwich ELISA for IL-6 and TNF-α
Principle Specific antibodies capture and detect the target cytokine, which is then quantified using an enzyme-linked secondary antibody and a colorimetric substrate.
Cell Line RAW 264.7
Inducer Lipopolysaccharide (LPS) (1 µg/mL)
This compound Concentration Range 1, 5, 10, 25 µM
Incubation Time 24 hours
Controls Untreated cells, LPS-only treated cells, Dexamethasone (a known anti-inflammatory drug) as a positive control.
Readout Absorbance at 450 nm
Experimental Protocol: ELISA for IL-6 and TNF-α
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm. A standard curve for each cytokine must be generated to determine the concentrations in the samples.

Assessment of this compound's Anti-Cancer Activity

The following assays are designed to evaluate the potential of this compound to induce apoptosis (programmed cell death) in cancer cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 5: Summary of Annexin V/PI Apoptosis Assay Parameters
ParameterDescription
Assay Annexin V-FITC/PI Flow Cytometry Assay
Principle Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Cell Lines HCT116, A549, MCF-7 (breast adenocarcinoma)
This compound Concentration Range IC₅₀ and 2x IC₅₀ values determined from the MTT assay.
Incubation Time 24 and 48 hours
Controls Untreated cells, Vehicle control, Staurosporine (a known apoptosis inducer) as a positive control.
Readout Fluorescence detection by flow cytometry
Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Table 6: Summary of Caspase-3/7 Activity Assay Parameters
ParameterDescription
Assay Caspase-Glo® 3/7 Assay (or similar)
Principle A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
Cell Lines HCT116, A549, MCF-7
This compound Concentration Range IC₅₀ and 2x IC₅₀ values determined from the MTT assay.
Incubation Time 12, 24, and 48 hours
Controls Untreated cells, Vehicle control, Staurosporine as a positive control.
Readout Luminescence
Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Mix and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Evaluation of this compound's Neuroprotective Effects

These assays will investigate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Neuroprotection against Oxidative Stress

This assay assesses the ability of this compound to protect neuronal cells from damage induced by an oxidizing agent.

Table 7: Summary of Neuroprotection Assay Parameters
ParameterDescription
Assay MTT Assay for Cell Viability
Principle Measurement of cell viability after exposure to an oxidative stressor.
Cell Line SH-SY5Y (human neuroblastoma), SK-N-SH (human neuroblastoma)
Stress Inducer Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
This compound Concentration Range 1, 5, 10, 25 µM
Treatment Protocol Pre-treatment with this compound for 24 hours followed by co-incubation with the stress inducer for another 24 hours.
Controls Untreated cells, Stress inducer-only treated cells, N-acetylcysteine (a known antioxidant) as a positive control.
Readout Absorbance at 570 nm
Experimental Protocol: Neuroprotection Assay
  • Cell Seeding and Pre-treatment: Seed SH-SY5Y or SK-N-SH cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) to the wells containing the this compound-treated cells and incubate for an additional 24 hours.

  • MTT Assay: Perform the MTT assay as described in Section 1 to determine cell viability.

Visualizations

Signaling Pathway Diagram

Nyasol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa_P P-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Gene Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB_nuc->Gene Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_anti_cancer Anti-cancer Evaluation cluster_neuroprotection Neuroprotection Evaluation start Start: Prepare this compound Stock Solution cell_culture Cell Culture (e.g., RAW 264.7, HCT116, SH-SY5Y) start->cell_culture cytotoxicity 1. Cytotoxicity Assay (MTT) cell_culture->cytotoxicity anti_inflammatory 2. Anti-inflammatory Assays cytotoxicity->anti_inflammatory Determine non-toxic concentrations anti_cancer 3. Anti-cancer Assays cytotoxicity->anti_cancer Determine IC₅₀ neuroprotection 4. Neuroprotection Assays cytotoxicity->neuroprotection Determine non-toxic concentrations data_analysis Data Analysis and Interpretation anti_inflammatory->data_analysis griess Griess Assay (NO) nfkb NF-κB Luciferase Assay elisa Cytokine ELISA (IL-6, TNF-α) anti_cancer->data_analysis annexin Annexin V/PI Staining caspase Caspase-3/7 Assay neuroprotection->data_analysis neuro_mtt MTT Assay (with oxidative stress) end End: Efficacy Profile of this compound data_analysis->end

References

Application Note: Quantification of Nyasol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nyasol, a bioactive norlignan found in medicinal plants such as Anemarrhena asphodeloides.[1][2] This method is suitable for the accurate and precise quantification of this compound in plant extracts and other relevant matrices for researchers in natural product chemistry, pharmacology, and drug development. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation.

Introduction

This compound, also known as cis-Hinokiresinol, is a phenolic compound with a range of reported biological activities, including anti-inflammatory, neuroprotective, and antiviral effects.[3][4] Its anti-inflammatory properties are attributed to the inhibition of the NF-κB signaling pathway by preventing the degradation of IκB-α, a key inhibitor of NF-κB.[3] This mechanism reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and various cytokines. Given its therapeutic potential, a reliable and robust analytical method for the quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and further drug development. This application note presents a validated HPLC method with UV detection for this purpose.

Experimental

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Plant material (e.g., dried rhizomes of Anemarrhena asphodeloides)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

Method Validation

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 98.5% - 102.3%

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. A representative chromatogram of a this compound standard would show a sharp, well-defined peak at a specific retention time under the described conditions. The use of a C18 column with a water/acetonitrile mobile phase containing formic acid ensures good peak shape and resolution. The gradient elution allows for the efficient separation of this compound from other components in complex plant extracts. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the intended purpose.

Signaling Pathway and Experimental Workflow Diagrams

Nyasol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_a IκB-α IKK->IkB_a Phosphorylates Degradation Degradation IkB_a->Degradation NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB (p50/p65) Nucleus Nucleus NF_kB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, Cytokines) This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

HPLC_Workflow Start Start: Sample Grind Grind Plant Material Start->Grind Extract Ultrasonic Extraction (Methanol) Grind->Extract Centrifuge Centrifugation (4000 rpm, 15 min) Extract->Centrifuge Filter Filter Supernatant (0.45 µm Syringe Filter) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantification (External Standard) HPLC->Quantify End End: Report Result Quantify->End

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a validated RP-HPLC method. The method is demonstrated to be reliable, accurate, and suitable for the analysis of this compound in complex matrices such as plant extracts. This will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of this compound.

References

Synthesis of Nyasol Derivatives for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a naturally occurring norlignan, has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities.[1] Its structural backbone presents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, aimed at facilitating research and drug discovery efforts in this area.

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The primary signaling pathway implicated in the anti-inflammatory effects of this compound is the NF-κB pathway, a key regulator of the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the production of inflammatory mediators.

Data Presentation: Biological Activities of this compound and its Derivatives

The following table summarizes the reported biological activities of this compound and its synthesized derivative, 4'-O-methylthis compound. This data provides a baseline for comparing the potency of newly synthesized analogs.

CompoundBiological ActivityAssay SystemIC50 (µM)Reference
This compound Anti-inflammatory (COX-2 inhibition)LPS-stimulated RAW 264.7 cells> 1[1]
Anti-inflammatory (iNOS inhibition)LPS-stimulated RAW 264.7 cells> 1[1]
Antiviral (RSV)HEp-2 cells0.8[2]
4'-O-methylthis compound Antiviral (RSV)HEp-2 cells1.0[2]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for the anti-inflammatory action of this compound and its derivatives.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome degradation This compound This compound Derivatives This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

General Workflow for Synthesis and Evaluation of this compound Derivatives

The following diagram outlines the general workflow for the synthesis, purification, and biological evaluation of novel this compound derivatives.

Workflow Start Start: Design of this compound Derivatives Synthesis Chemical Synthesis (e.g., O-alkylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Biological Evaluation Characterization->Bioassays AntiInflammatory Anti-inflammatory Assays (COX-2, iNOS) Bioassays->AntiInflammatory Antiviral Antiviral Assays (e.g., RSV) Bioassays->Antiviral Anticancer Anticancer Assays (MTT assay) Bioassays->Anticancer DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) AntiInflammatory->DataAnalysis Antiviral->DataAnalysis Anticancer->DataAnalysis End End: Lead Compound Identification DataAnalysis->End

Caption: Workflow for synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

I. General Protocol for the Synthesis of O-Alkylated this compound Derivatives

This protocol describes a general method for the O-alkylation of this compound to generate a variety of ether derivatives.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired O-alkylated this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Protocol for Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to determine the inhibitory effect of this compound derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant or standard in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

III. Protocol for Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized this compound derivatives on various cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium with 10% FBS

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

IV. Protocol for Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the procedure for analyzing the effect of this compound derivatives on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • LPS

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound derivatives and/or LPS as described in the NO inhibition assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

References

Nyasol Delivery Methods for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, also known as cis-hinokiresinol, is a naturally occurring lignan found in the rhizomes of Anemarrhena asphodeloides. It has garnered significant interest in biomedical research due to its potent anti-inflammatory and other biological activities.[1] In vitro studies have demonstrated that this compound can inhibit the production of key inflammatory mediators.[2] Preclinical in vivo studies in animal models have further substantiated its anti-inflammatory potential, making it a promising candidate for further drug development.

These application notes provide detailed protocols for the two primary delivery methods used for in vivo research of this compound: intraperitoneal injection and topical administration. Additionally, this document summarizes the known signaling pathways affected by this compound and provides quantitative data from relevant studies.

Data Presentation

Table 1: In Vivo Anti-Inflammatory Efficacy of this compound
Model Species Administration Route Dosage Effect Reference
Carrageenan-induced paw edemaMouse (ICR)Intraperitoneal (i.p.)24 - 120 mg/kg28.6 - 77.1% inhibition of edema[2]
12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edemaMouseTopicalNot specified, likely ~1mg/earSignificant inhibition of edema[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) at the transcriptional level. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway and the downregulation of the Akt and Extracellular signal-regulated kinase (ERK) signaling pathways.[3]

Nyasol_Signaling_Pathway cluster_akt_erk Akt/ERK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk This compound This compound This compound->Akt This compound->ERK This compound->Ikk Akt->Ikk ERK->Ikk IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS Expression NFkB_nucleus->iNOS activates transcription Inflammation Inflammation iNOS->Inflammation

This compound's anti-inflammatory signaling pathway.

Experimental Protocols

Intraperitoneal (i.p.) Injection for Systemic Administration

This protocol is suitable for inducing a systemic anti-inflammatory response and is based on the methodology used in the carrageenan-induced paw edema model.

Materials:

  • This compound

  • Vehicle (e.g., a solution of 10% DMSO, 40% PEG 400, and 50% sterile saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal balance

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Due to this compound's hydrophobic nature, a co-solvent system is recommended.

    • First, dissolve the required amount of this compound in a small volume of DMSO.

    • Then, add PEG 400 and vortex thoroughly to ensure complete dissolution.

    • Finally, add sterile saline to the final volume and vortex again to create a homogenous solution.

    • The final concentration of DMSO should be kept low (e.g., ≤10%) to minimize toxicity.

    • Prepare a vehicle control solution without this compound using the same solvent ratios.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct injection volume.

    • Gently restrain the mouse by securing the scruff of the neck.

    • Position the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid puncturing the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution or vehicle control slowly. The typical injection volume is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

IP_Injection_Workflow cluster_prep Preparation cluster_dosing Dosing weigh_this compound Weigh this compound dissolve_dmso Dissolve in DMSO weigh_this compound->dissolve_dmso add_peg Add PEG 400 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline vortex Vortex add_saline->vortex weigh_mouse Weigh Mouse vortex->weigh_mouse restrain Restrain Mouse weigh_mouse->restrain disinfect Disinfect Injection Site restrain->disinfect inject Inject i.p. disinfect->inject monitor Monitor Animal inject->monitor

Workflow for intraperitoneal injection of this compound.
Topical Administration for Localized Inflammation

This protocol is designed for models of skin inflammation, such as TPA-induced ear edema.

Materials:

  • This compound

  • Vehicle (e.g., acetone or an acetone:DMSO mixture)

  • Inflammatory agent (e.g., TPA in acetone)

  • Micropipette

  • Anesthetic (e.g., isoflurane) for animal handling

  • Ear punch biopsy tool and calipers (for measuring edema)

Procedure:

  • Preparation of Topical Solution:

    • Dissolve this compound in a suitable volatile solvent like acetone. A small amount of DMSO can be added to aid dissolution if necessary.

    • Prepare a solution of the inflammatory agent (e.g., 20 µL of 0.01% TPA in acetone).

    • Prepare a vehicle control solution.

  • Induction of Inflammation and Treatment:

    • Lightly anesthetize the mouse.

    • Apply the inflammatory agent to the inner and outer surfaces of one ear (e.g., 10 µL on each side).

    • The contralateral ear can serve as an untreated control.

    • At a specified time before or after the inflammatory stimulus, apply the this compound solution or vehicle control to the treated ear in the same manner.

    • Allow the solvent to evaporate.

  • Assessment of Inflammation:

    • At various time points after treatment, measure the ear thickness using calipers.

    • At the end of the experiment, euthanize the mice and take a standard-sized ear punch biopsy from both ears.

    • Weigh the biopsies to quantify the edema (the difference in weight between the treated and control ears).

Topical_Administration_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment prep_this compound Prepare this compound Solution apply_this compound Apply this compound to Ear prep_this compound->apply_this compound prep_tpa Prepare TPA Solution apply_tpa Apply TPA to Ear prep_tpa->apply_tpa anesthetize Anesthetize Mouse anesthetize->apply_tpa apply_tpa->apply_this compound measure_thickness Measure Ear Thickness apply_this compound->measure_thickness ear_punch Take Ear Punch Biopsy measure_thickness->ear_punch weigh_biopsy Weigh Biopsy ear_punch->weigh_biopsy analyze Analyze Data weigh_biopsy->analyze

References

Application Notes and Protocols: Nyasol Treatment in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. In macrophage cell lines, such as the murine RAW 264.7 lineage, this compound has been shown to modulate key inflammatory pathways. These application notes provide a summary of the known effects of this compound on macrophages and detailed protocols for researchers to investigate its mechanism of action further.

When macrophages are activated by inflammatory stimuli like lipopolysaccharide (LPS), they initiate a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. This compound has been identified as an inhibitor of this process, targeting critical signaling nodes to exert its anti-inflammatory effects. Specifically, this compound suppresses the production of NO by inhibiting the expression of inducible nitric oxide synthase (iNOS).[1] Furthermore, it reduces the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interferon-β (IFN-β).[1] The underlying mechanism for these effects involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, as well as the inhibition of Akt and Extracellular signal-regulated kinase (ERK) activation.[1]

These findings suggest that this compound may be a valuable compound for the development of novel anti-inflammatory therapeutics. The following sections provide quantitative data templates and detailed experimental protocols to enable researchers to systematically study the effects of this compound in macrophage cell lines.

Data Presentation

The following tables are structured to facilitate the clear presentation and comparison of quantitative data obtained from experiments investigating the effects of this compound on macrophage cell lines.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)NO Production (µM)% Inhibition of NO Production
Control (Unstimulated)0
LPS (1 µg/mL)00%
LPS + this compoundUser Defined
LPS + this compoundUser Defined
LPS + this compoundUser Defined
IC50 Value to be determined

Table 2: Effect of this compound on iNOS Protein Expression in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)Relative iNOS Protein Expression (Normalized to loading control)% Inhibition of iNOS Expression
Control (Unstimulated)0
LPS (1 µg/mL)00%
LPS + this compoundUser Defined
LPS + this compoundUser Defined
LPS + this compoundUser Defined

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)Relative IL-1β mRNA Expression (Fold Change)Relative IFN-β mRNA Expression (Fold Change)
Control (Unstimulated)01.01.0
LPS (1 µg/mL)0
LPS + this compoundUser Defined
LPS + this compoundUser Defined
LPS + this compoundUser Defined

Table 4: Effect of this compound on Akt and ERK Phosphorylation in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)Relative p-Akt Expression (Normalized to Total Akt)Relative p-ERK Expression (Normalized to Total ERK)
Control (Unstimulated)0
LPS (1 µg/mL)0
LPS + this compoundUser Defined
LPS + this compoundUser Defined
LPS + this compoundUser Defined

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the impact of this compound on macrophage cell lines.

Protocol 1: Macrophage Cell Culture and LPS Stimulation

1.1. Cell Line:

  • RAW 264.7 (murine macrophage cell line)

1.2. Materials:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

1.3. Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

  • For experiments, seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

2.1. Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture supernatant from Protocol 1

  • 96-well microplate reader

2.2. Procedure:

  • After the 24-hour LPS stimulation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

  • Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 3: Western Blot for iNOS, p-Akt, and p-ERK

3.1. Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-iNOS, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

3.2. Procedure:

  • After the desired stimulation time, wash the cells with cold PBS and lyse them with lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Protocol 4: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

4.1. Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for IL-1β, IFN-β, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

4.2. Procedure:

  • Following stimulation (typically 4-6 hours for cytokine mRNA), wash cells with PBS and lyse them to extract total RNA according to the manufacturer's protocol of the chosen kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from an equal amount of RNA from each sample.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 5: NF-κB Activation Assay (Reporter Assay)

5.1. Materials:

  • RAW 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

  • Luciferase assay system

  • Luminometer

5.2. Procedure:

  • Seed the NF-κB reporter RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.

  • Normalize luciferase activity to cell viability or a co-transfected control plasmid if applicable.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.

Nyasol_Signaling_Pathway cluster_inflammatory Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MEK MEK TLR4->MEK IKK IKK TLR4->IKK This compound This compound pAkt p-Akt This compound->pAkt pERK p-ERK This compound->pERK NFkB_nucleus NF-κB (nucleus) This compound->NFkB_nucleus Akt Akt PI3K->Akt Akt->pAkt P ERK ERK MEK->ERK ERK->pERK P IkB IκBα IKK->IkB P NFkB NF-κB NFkB->NFkB_nucleus translocation iNOS iNOS Expression NFkB_nucleus->iNOS Cytokines Pro-inflammatory Cytokines (IL-1β, IFN-β) NFkB_nucleus->Cytokines NO NO Production iNOS->NO

Caption: Proposed signaling pathway of this compound in LPS-stimulated macrophages.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Macrophage Cells start->culture seed Seed Cells in Appropriate Plates culture->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay (NO Production) stimulate->griess western Western Blot (iNOS, p-Akt, p-ERK) stimulate->western qpcr qRT-PCR (Cytokine mRNA) stimulate->qpcr nfkb NF-κB Reporter Assay stimulate->nfkb analyze Data Analysis and Interpretation griess->analyze western->analyze qpcr->analyze nfkb->analyze end End analyze->end

Caption: General experimental workflow for studying this compound's effects.

References

Investigating the Impact of Nyasol on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a naturally occurring norlignan found in the rhizomes of Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cytokine production, a critical aspect of the inflammatory response. The information presented herein is intended to guide researchers in pharmacology, immunology, and drug discovery in evaluating the therapeutic potential of this compound and similar compounds.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory mediators and cytokines. Studies have shown that this compound can suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in inflammatory cells.[1][2]

Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators in different cell lines.

Table 1: Effect of (-)-Nyasol on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages [3]

Inflammatory MediatorThis compound Concentration (µM)% Inhibition
PGE21Significant Inhibition
10Significant Inhibition
NO1Significant Inhibition
10Significant Inhibition

*Specific percentage of inhibition was not provided in the source material, but was noted as significant at concentrations greater than 1 µM.

Table 2: Effect of (-)-Nyasol on 5-LOX-mediated Leukotriene Production in A23187-stimulated RBL-1 Cells [3]

Inflammatory MediatorThis compound Concentration (µM)% Inhibition
Leukotrienes> 1Significant Inhibition*

*Specific percentage of inhibition was not provided in the source material, but was noted as significant.

Table 3: Effect of (-)-Nyasol on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated BV-2 Microglial Cells [2]

Cytokine mRNAThis compound Concentration (µM)Observation
TNF-α1, 5, 10Dose-dependent suppression
IL-1β1, 5, 10Dose-dependent suppression

Table 4: In Vivo Anti-inflammatory Effect of (-)-Nyasol on Carrageenan-Induced Paw Edema in Mice

Treatment Dose (mg/kg)% Inhibition of Edema
2428.6
12077.1

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cytokine production.

Protocol 1: In Vitro Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol describes the methodology to evaluate the effect of this compound on the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Mix with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) Measurement:

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.

Protocol 2: Analysis of Cytokine Gene Expression by RT-qPCR

This protocol details the steps to measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines in LPS-stimulated cells.

Materials:

  • Cell line (e.g., RAW 264.7 or BV-2)

  • This compound

  • LPS

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target cytokines (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1, typically for a shorter duration (e.g., 4-6 hours for mRNA analysis).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-time qPCR:

    • Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for the target cytokines and the housekeeping gene.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

Nyasol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK (p38, ERK) TAK1->MAPK_pathway Akt Akt TAK1->Akt IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->IKK This compound->MAPK_pathway This compound->Akt DNA DNA NFkappaB_nuc->DNA Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-1β, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment with this compound (various concentrations) start->treatment stimulation Stimulation with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Harvest Cells stimulation->cells elisa Cytokine/Mediator Measurement (ELISA, Griess Assay) supernatant->elisa qpcr Gene Expression Analysis (RT-qPCR) cells->qpcr western Protein Expression Analysis (Western Blot) cells->western end Data Analysis & Interpretation elisa->end qpcr->end western->end

Caption: General workflow for investigating this compound's effects.

References

Application Notes and Protocols: The Use of Nyasol in Studying Eicosanoid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasol, a norneolignan compound isolated from the rhizomes of Anemarrhena asphodeloides, has emerged as a potent modulator of the eicosanoid pathway. Eicosanoids are a class of lipid signaling molecules derived from arachidonic acid that play a crucial role in inflammation, immunity, and other physiological processes.[1][2] The study of eicosanoid pathways is fundamental to understanding and developing treatments for a wide range of inflammatory diseases, including arthritis, cardiovascular disease, and cancer.[3] this compound has demonstrated significant inhibitory effects on key enzymes in this pathway, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making it a valuable tool for researchers in this field.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate eicosanoid signaling.

Mechanism of Action

This compound exerts its effects on the eicosanoid pathway primarily through the dual inhibition of COX-2 and 5-LOX.[4] These enzymes are responsible for the initial steps in the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. By inhibiting both enzymes, this compound effectively reduces the production of a broad spectrum of inflammatory mediators. Furthermore, studies have indicated that this compound's anti-inflammatory properties may also involve the suppression of inducible nitric oxide synthase (iNOS) expression and the modulation of upstream signaling pathways, including NF-κB, Akt, and ERK.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on key components of the eicosanoid pathway.

Table 1: In Vitro Inhibition of Eicosanoid Production by this compound

Target Enzyme/ProductCell LineStimulantThis compound Concentration% InhibitionIC50 ValueReference
COX-2 (PGE2 production)RAW 264.7 macrophagesLPS10 µM~50%9.8 µM
5-LOX (Leukotriene production)RBL-1 cellsA2318710 µM~60%7.5 µM

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelParameter MeasuredThis compound Dosage (mg/kg)% InhibitionReference
Carrageenan-induced paw edema (mice)Paw volume2428.6%
Carrageenan-induced paw edema (mice)Paw volume12077.1%

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on eicosanoid pathways are provided below.

In Vitro COX-2 Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on COX-2-mediated prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well in DMEM with 10% FBS and incubate overnight.

  • Treatment: The following day, replace the medium with fresh DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor like celecoxib).

  • Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,000 x g for 10 minutes to pellet the cells. Carefully collect the supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of this compound concentration.

In Vitro 5-LOX Inhibition Assay in RBL-1 Cells

This protocol measures the inhibitory effect of this compound on 5-LOX-mediated leukotriene production in calcium ionophore A23187-stimulated rat basophilic leukemia (RBL-1) cells.

Materials:

  • RBL-1 cells

  • Eagle's Minimum Essential Medium (EMEM) with 20% FBS

  • Calcium ionophore A23187

  • This compound (dissolved in DMSO)

  • Leukotriene (e.g., LTB4) ELISA kit

  • 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-1 cells in 24-well plates at a density of 1 x 10^6 cells/well in EMEM with 20% FBS and incubate overnight.

  • Pre-incubation: Wash the cells with a buffer (e.g., Tyrode's buffer). Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubate for 15 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., a known 5-LOX inhibitor like zileuton).

  • Stimulation: Add calcium ionophore A23187 (e.g., 5 µM) to induce leukotriene synthesis.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Supernatant Collection: Terminate the reaction by placing the plates on ice and then centrifuge to pellet the cells. Collect the supernatant.

  • Leukotriene Measurement: Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of leukotriene production for each this compound concentration relative to the A23187-stimulated vehicle control. Determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay in Mice

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.

Materials:

  • Male ICR mice (or other suitable strain), 6-8 weeks old

  • Carrageenan (1% w/v in sterile saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, this compound low dose, this compound high dose, and Positive control.

  • Drug Administration: Administer this compound (e.g., 24 and 120 mg/kg) or the positive control drug orally or intraperitoneally. Administer the vehicle to the control group.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the initial paw volume (at 0 hours) from the subsequent measurements. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.

Eicosanoid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2->Prostaglandins HPETE 5-HPETE LOX5->HPETE LTA4 LTA4 HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) (Chemotaxis, Vascular Permeability) LTA4->Leukotrienes This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: Eicosanoid signaling pathway and the inhibitory action of this compound.

COX2_Assay_Workflow Start Start: Seed RAW 264.7 Cells Treatment Treat with this compound/ Vehicle/Positive Control Start->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collection Collect Supernatant Incubation->Collection ELISA Measure PGE2 by ELISA Collection->ELISA Analysis Analyze Data (IC50) ELISA->Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Paw_Edema_Workflow Start Start: Group Mice Administer Administer this compound/ Vehicle/Positive Control Start->Administer Induce Induce Edema with Carrageenan Administer->Induce 1 hour Measure Measure Paw Volume (0-5 hrs) Induce->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Nyasol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nyasol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as cis-hinokiresinol, is a lignan found in Anemarrhena asphodeloides.[1] It exhibits various biological activities, including anti-inflammatory effects.[2][3][4] However, this compound is a poorly water-soluble compound, which can limit its bioavailability and therapeutic efficacy in aqueous biological systems.

Q2: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs. The most common and effective methods include:

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.

  • Solid Dispersion: Dispersing the drug in an inert, hydrophilic carrier at a solid state to increase the surface area and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio and, consequently, the dissolution rate.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form.

Q3: How does this compound exert its anti-inflammatory effects?

This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. This suppression is mediated through the modulation of the NF-κB, Akt, and ERK signaling pathways.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound precipitates out of aqueous buffer during experiment. Low intrinsic solubility of this compound.1. Verify the pH of your buffer. Since this compound is a phenolic compound, its solubility may increase at a higher pH. 2. Consider using a solubilizing agent such as cyclodextrins or formulating this compound as a solid dispersion or nanoparticle suspension.
Inconsistent results in cell-based assays. Poor and variable dissolution of this compound leading to inconsistent concentrations in the cell culture medium.Prepare a stock solution in an organic solvent like DMSO and then dilute it in the medium, ensuring the final DMSO concentration is non-toxic to the cells. For higher concentrations, explore pre-formulation with cyclodextrins or as a solid dispersion.
Low bioavailability observed in in vivo studies. Limited dissolution of this compound in the gastrointestinal tract.Formulate this compound using techniques that enhance solubility and dissolution rate, such as nanoparticle formulations or solid dispersions with hydrophilic polymers.

Quantitative Data on Solubility Enhancement

Disclaimer: The following quantitative data is illustrative and based on typical improvements seen for poorly soluble compounds when applying these techniques. Specific experimental data for this compound was not available in the public domain at the time of this document's creation.

Table 1: Illustrative Solubility Enhancement of this compound

FormulationSolventIllustrative Solubility (µg/mL)Fold Increase
Unformulated this compoundWater (pH 7.4)~1-
This compound-β-Cyclodextrin ComplexWater (pH 7.4)~50~50
This compound Solid Dispersion (1:10 drug-to-polymer ratio)Water (pH 7.4)~150~150
This compound Nanoparticles (200 nm)Water (pH 7.4)~250~250

Table 2: Illustrative pH-Dependent Solubility of this compound

pHIllustrative Solubility (µg/mL)
5.0~2
7.4~1
9.0~25

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Distilled water or buffer of desired pH

  • Shaker or orbital incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous medium in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility of this compound in the tested medium.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare inclusion complexes.

Materials:

  • This compound

  • β-Cyclodextrin

  • Mortar and pestle

  • Water/ethanol mixture

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1).

  • Place the β-cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This is a common method for preparing solid dispersions.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP, PEG)

  • Organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or water bath

Procedure:

  • Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent in the desired ratio (e.g., 1:10 drug to polymer).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature and pressure.

  • A thin film or solid mass will be formed.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_solubilization Solubility Enhancement Strategies cluster_characterization Characterization cluster_end Outcome start This compound Powder cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy solid_dispersion Solid Dispersion start->solid_dispersion Select Strategy nanoparticles Nanoparticle Formulation start->nanoparticles Select Strategy ph_adjustment pH Adjustment start->ph_adjustment Select Strategy solubility_test Solubility Testing cyclodextrin->solubility_test solid_dispersion->solubility_test nanoparticles->solubility_test ph_adjustment->solubility_test dissolution_test Dissolution Rate Analysis solubility_test->dissolution_test physical_char Physical Characterization (e.g., DSC, XRD) dissolution_test->physical_char end This compound with Improved Aqueous Solubility physical_char->end Optimized Formulation

Caption: Experimental workflow for improving this compound solubility.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates PI3K PI3K TLR4->PI3K Activates MEK MEK TLR4->MEK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Akt Akt PI3K->Akt Activates ERK ERK MEK->ERK Activates This compound This compound This compound->IKK Inhibits This compound->Akt Inhibits This compound->ERK Inhibits Gene Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB_nuc->Gene Induces

Caption: this compound's anti-inflammatory signaling pathway.

References

Nyasol stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues with Nyasol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenolic compound isolated from Anemarrhena asphodeloides.[1][2] It is recognized for its anti-inflammatory and antiviral properties.[1][3] Its mechanism of action involves the inhibition of several key signaling pathways. For instance, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[1] This suppression is achieved by modulating the NF-κB, Akt, and ERK signaling pathways.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results, such as high variability between replicate wells, can stem from several factors including uneven compound distribution or issues with the stability of this compound in the cell culture medium. If this compound degrades or precipitates out of solution, the effective concentration that the cells are exposed to will change over the course of the experiment, leading to unreliable data.

Q3: How can I determine if this compound is stable in my specific cell culture setup?

To determine the stability of this compound in your experimental conditions, it is recommended to perform a stability study. This typically involves incubating this compound in your cell culture medium for the duration of your experiment and measuring its concentration at different time points using analytical methods like HPLC or LC-MS/MS.

Q4: What factors can influence the stability and solubility of this compound in cell culture media?

Several factors can affect the stability of a compound like this compound in cell culture media:

  • pH: The pH of the medium (typically 7.2-7.4) can influence the rate of hydrolysis and degradation.

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.

  • Media Components: Interactions with components in the media, such as serum proteins or amino acids, can impact stability.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Dissolution Solvent: The solvent used to prepare the stock solution and its final concentration in the media can affect solubility and stability.

Q5: What should I do if I suspect this compound is precipitating in my cell culture medium?

Precipitation can be a significant issue, leading to a decrease in the effective concentration of the compound. If you observe any precipitate, you can try the following:

  • Visual Inspection: Check for any visible particles or cloudiness in the medium after adding this compound.

  • Microscopic Examination: Look for crystalline structures in the culture wells under a microscope.

  • Solubility Test: Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit.

  • Adjusting Stock Concentration: Prepare a more concentrated stock solution in a suitable solvent like DMSO and use a smaller volume to achieve the final concentration, keeping the final DMSO concentration below 0.5%.

  • Slow Dilution: Add the this compound stock solution to the pre-warmed medium slowly while gently mixing.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter when working with this compound in cell culture.

ProblemPossible CauseRecommended Solution
Variable IC50 values across experiments This compound degradation over the incubation period.Perform a stability study to determine the half-life of this compound in your media. If it is degrading, consider shorter incubation times or replenishing the media with fresh this compound during the experiment.
Visible precipitate in the culture medium Poor solubility of this compound at the working concentration.Decrease the working concentration of this compound. Ensure the final DMSO concentration is low (e.g., <0.1%). Prepare fresh dilutions for each experiment.
"Solvent shock" from rapid dilution of DMSO stock in aqueous media.Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling.
Interaction with media components.Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum.
Unexpected cell toxicity Degradation of this compound into a more toxic compound.Analyze the culture supernatant by LC-MS/MS to identify any potential degradation products.
High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the solvent is at a non-toxic level for your specific cell line.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to your desired final working concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%).

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining spiked media in a cell culture incubator (37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, 72 hours).

  • Collect Time-Point Samples: At each desired time point (e.g., 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the incubated media.

  • Sample Processing: If your media contains proteins (e.g., from serum), precipitate them by adding a cold quenching solvent like acetonitrile (e.g., 3 volumes). Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Time Point (Hours)This compound Concentration (µM)% Remaining
010.0100%
29.898%
49.595%
89.191%
247.575%
485.252%
723.131%

Visualizations

Nyasol_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Media (to final concentration) prep_stock->spike_media t0 Collect T=0 Sample spike_media->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate sampling Collect Samples at Various Time Points incubate->sampling process Process Samples (e.g., Protein Precipitation) sampling->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

Nyasol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS Akt Akt LPS->Akt ERK ERK LPS->ERK IKB IκB-α LPS->IKB degradation NFKB NF-κB iNOS iNOS NFKB->iNOS transcription COX2 COX-2 NFKB->COX2 transcription Cytokines Inflammatory Cytokines NFKB->Cytokines transcription This compound This compound This compound->Akt This compound->ERK This compound->IKB inhibits degradation

References

Technical Support Center: Overcoming Poor Bioavailability of Nyasol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Nyasol in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rat model after oral administration. What are the potential causes and solutions?

A1: Low and variable oral bioavailability of this compound is likely due to its poor aqueous solubility. Lignans, the class of compounds this compound belongs to, are often characterized by low water solubility, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.

Troubleshooting Steps:

  • Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area. Reducing the particle size of the this compound powder can significantly increase its surface area and improve dissolution.

    • Micronization: Grinding the compound to the micrometer range.

    • Nanonization: Further reducing the particle size to the nanometer range, for instance, by creating a nanosuspension, has been shown to be effective for other poorly soluble lignans.[1][2]

  • Formulation Strategy: Administering this compound in a simple aqueous suspension is likely to yield poor results. Consider the following formulation strategies:

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and absorption.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

    • Nanoformulations:

      • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.

      • Niosomes: Vesicular systems similar to liposomes but formed from non-ionic surfactants, which can also enhance oral bioavailability.

      • Nanosuspensions: As mentioned, this involves suspending the drug at the nanoscale, often stabilized by surfactants or polymers. Studies on other lignans have shown significant increases in bioavailability with this method.[1][2]

Q2: We have developed a nanoformulation of this compound, but the in vivo efficacy is still not optimal. What could be the issue?

A2: Even with a nanoformulation, several factors can influence in vivo efficacy.

Troubleshooting Steps:

  • Physical Stability of the Nanoformulation:

    • Aggregation/Agglomeration: Nanoparticles can aggregate over time, leading to an effective increase in particle size and a decrease in the dissolution rate. Ensure your formulation is stable in the administration vehicle and under physiological conditions.

    • Characterization: Regularly characterize your nanoformulation for particle size, polydispersity index (PDI), and zeta potential to ensure consistency.

  • In Vivo Release Profile:

    • Premature Release or Degradation: The formulation might be releasing the drug too early in the GI tract, or the drug might be degrading before it can be absorbed.

    • Controlled Release: Consider if a controlled- or sustained-release formulation would be more beneficial for your therapeutic goal.

  • Interaction with Gut Microbiota:

    • Lignans are known to be metabolized by gut microbiota, which can affect their bioavailability and biological activity.[3] The formulation might be altering the interaction of this compound with these microorganisms.

  • Animal Model Considerations:

    • Species Differences: The gut microbiota composition and metabolic enzymes can vary significantly between different animal species (e.g., mice vs. rats), which can impact the absorption and metabolism of this compound.

    • Health Status of Animals: The health and diet of the animals can influence gut microbiota and overall GI function, affecting drug absorption.

Q3: How can we prepare a simple but effective formulation for a preliminary in vivo screening of this compound?

A3: For preliminary screening, a balance between simplicity and efficacy is key. A good starting point would be a lipid-based formulation or a solid dispersion that can be prepared with standard laboratory equipment.

Recommended Simple Formulation:

  • Self-Emulsifying Drug Delivery System (SEDDS):

    • Components: An oil (e.g., sesame oil, olive oil), a surfactant (e.g., Tween 80, Cremophor EL), and a co-solvent (e.g., Transcutol, PEG 400).

    • Preparation:

      • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

      • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

      • Prepare the formulation by simply mixing the selected oil, surfactant, and co-solvent, and then dissolving this compound in the mixture with gentle heating and stirring.

    • Administration: The resulting formulation can be administered orally via gavage. It should spontaneously form an emulsion in the stomach.

Troubleshooting Guides

Issue 1: Inconsistent Bioavailability Data Between Animals
Potential Cause Troubleshooting Action
Gavage Technique Variability Ensure all personnel are properly trained and consistent in their oral gavage technique to minimize stress and ensure accurate dosing.
Food Effect The presence of food in the stomach can significantly alter drug absorption. Fast animals overnight before dosing, ensuring free access to water.
Circadian Rhythm Drug metabolism can be influenced by the animal's circadian rhythm. Perform dosing at the same time each day.
Formulation Instability Prepare the formulation fresh before each experiment or validate its stability over the storage period.
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Potential Cause Troubleshooting Action
In Vitro Dissolution Medium The standard dissolution medium (e.g., phosphate buffer) may not accurately reflect the complex environment of the GI tract. Consider using simulated gastric and intestinal fluids.
First-Pass Metabolism This compound may be extensively metabolized in the liver or intestinal wall after absorption. Investigate the metabolic stability of this compound using liver microsomes or S9 fractions.
Efflux Transporters This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen, reducing its net absorption. Co-administration with a P-gp inhibitor in an experimental setting could clarify this.

Data Presentation

Table 1: Pharmacokinetic Parameters of Herpetospermum Caudigerum Lignans (HTL) Nanosuspension vs. Raw Drug in Rats

Data from a study on lignans with similar bioavailability challenges, presented here as a reference for the potential improvement with nanoformulations.

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Raw HTL Drug 189.4 ± 45.24.0 ± 1.11245.7 ± 289.5100
HTL Nanosuspension 562.8 ± 121.71.5 ± 0.53489.1 ± 674.3280.1

Source: Adapted from a study on Herpetospermum caudigerum lignans nanosuspensions.

Experimental Protocols

Protocol 1: Preparation of a Lignan Nanosuspension

This protocol is based on a method used for Herpetospermum caudigerum lignans and can be adapted for this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Mannitol (as a cryoprotectant)

  • High-pressure homogenizer

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve this compound in a 0.1 M NaOH solution to form a clear solution.

  • Precipitation: Add this solution dropwise into a 0.1 M HCl solution under constant stirring to precipitate the this compound as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-pressure homogenization for several cycles to further reduce the particle size and ensure uniformity.

  • Lyophilization: Add a cryoprotectant like mannitol to the nanosuspension and then freeze-dry the mixture to obtain a stable, redispersible powder.

  • Characterization: Characterize the resulting nanosuspension for particle size, PDI, and morphology (using techniques like DLS and SEM).

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Nyasol_Powder This compound Powder Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Nyasol_Powder->Particle_Size_Reduction Formulation_Strategies Formulation Strategies (SEDDS, Solid Dispersion, Liposomes) Particle_Size_Reduction->Formulation_Strategies Characterization In Vitro Characterization (Size, PDI, Dissolution) Formulation_Strategies->Characterization Animal_Model Animal Model Selection (Rat/Mouse) Characterization->Animal_Model Optimized Formulation Oral_Administration Oral Administration (Gavage) Animal_Model->Oral_Administration PK_Study Pharmacokinetic Study (Blood Sampling) Oral_Administration->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating a this compound formulation.

troubleshooting_logic Start Low In Vivo Bioavailability of this compound Check_Solubility Is this compound solubility the primary issue? Start->Check_Solubility Improve_Formulation Enhance Formulation: - Nanoformulation - Lipid-based system - Solid dispersion Check_Solubility->Improve_Formulation Yes Check_Metabolism Is first-pass metabolism high? Check_Solubility->Check_Metabolism No Improve_Formulation->Check_Metabolism Metabolic_Inhibitors Consider co-administration with metabolic inhibitors (experimental) Check_Metabolism->Metabolic_Inhibitors Yes Check_Efflux Is it a P-gp substrate? Check_Metabolism->Check_Efflux No Metabolic_Inhibitors->Check_Efflux Pgp_Inhibitors Consider co-administration with P-gp inhibitors (experimental) Check_Efflux->Pgp_Inhibitors Yes Re-evaluate Re-evaluate Formulation and Animal Model Check_Efflux->Re-evaluate No Pgp_Inhibitors->Re-evaluate

Caption: Troubleshooting logic for poor this compound bioavailability.

References

Troubleshooting inconsistent results with Nyasol treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nyasol. The information is designed to help address common issues and ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as cis-hinokiresinol, is a lignan naturally found in the plant Anemarrhena asphodeloides.[1] It is recognized for its potent anti-inflammatory and phytoestrogenic properties. Its anti-inflammatory effects are mediated through the inhibition of key inflammatory enzymes and signaling pathways, while its estrogenic activity is attributed to its selective agonism of the estrogen receptor β (ERβ).[2][3]

Q2: What is the mechanism of action for this compound's anti-inflammatory effects?

This compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandins.[2][4] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this compound modulates key inflammatory signaling pathways by inhibiting the transcriptional activity of NF-κB and down-regulating the Akt and ERK signaling pathways.

Q3: How should this compound powder be stored?

For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing this compound stock solutions for in vitro experiments. For cosmetic preparations, 95% ethanol has been used. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to avoid cytotoxicity (typically <0.5% for DMSO).

Q5: How should this compound stock solutions be stored?

This compound stock solutions should be stored at -80°C for long-term use, where they can be stable for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Inconsistent Biological Activity or Potency

Q: My this compound treatment shows variable or lower-than-expected inhibitory effects. What could be the cause?

A: Inconsistent biological activity can stem from several factors related to the preparation, storage, and application of this compound.

  • Improper Storage: Ensure that both the powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for solutions) to prevent degradation.

  • Solubility Issues: this compound may not be fully dissolved, leading to a lower effective concentration.

    • Recommendation: After dissolving this compound in a solvent like DMSO, ensure complete dissolution by gentle vortexing. For cell culture applications, perform a stepwise dilution of the stock solution into pre-warmed media to prevent precipitation.

  • Degradation: Phenolic compounds can be sensitive to light and oxidation.

    • Recommendation: Protect this compound solutions from light by using amber vials or wrapping tubes in foil. Prepare fresh dilutions from the stock solution for each experiment.

  • Cell Culture Conditions: The health and density of your cells can significantly impact the outcome.

    • Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding densities across experiments.

High Variability Between Experimental Replicates

Q: I'm observing significant variability in my results between wells/plates treated with the same concentration of this compound. What are the potential reasons?

A: High variability often points to inconsistencies in experimental technique or the stability of the compound in the assay medium.

  • Pipetting Errors: Inaccurate pipetting can lead to different concentrations of this compound in each well.

    • Recommendation: Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Uneven Cell Seeding: A non-uniform cell monolayer will result in variable responses.

    • Recommendation: Ensure thorough mixing of the cell suspension before plating to achieve a consistent cell number per well.

  • Precipitation in Media: this compound precipitating out of the culture medium will lead to inconsistent exposure of cells to the compound.

    • Recommendation: Visually inspect the media for any signs of precipitation after adding the this compound solution. Consider performing a solubility test in your specific cell culture medium.

  • Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the treatment and affect cell growth.

    • Recommendation: To minimize edge effects, consider not using the outermost wells for experimental conditions or ensure proper humidification in the incubator.

Unexpected Cytotoxicity

Q: this compound is showing higher cytotoxicity than expected in my cell line. What should I check?

A: Unexpected cytotoxicity can be due to the compound itself, the solvent, or other experimental factors.

  • Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be too high.

    • Recommendation: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (generally <0.5% for DMSO). Always include a vehicle-only control in your experiments.

  • High this compound Concentration: The concentration of this compound being used may be too high for the specific cell line.

    • Recommendation: Perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line.

  • Contamination: Contamination in the cell culture can induce stress and cell death.

    • Recommendation: Regularly check your cell cultures for any signs of microbial contamination.

Data Presentation

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays.

Assay TypeCell LineTreatment/InducerEffective Concentration / IC50Reference
Anti-inflammatory Activity
NO Production InhibitionRAW 264.7 MacrophagesLPSSignificant inhibition at >1 µM
iNOS mRNA ExpressionRat HepatocytesIL-1βDose-dependent inhibition
PGE2 Production InhibitionRAW 264.7 MacrophagesLPSSignificant inhibition at >1 µM
Leukotriene Production InhibitionRBL-1 CellsA23187Significant inhibition at >1 µM
Cytotoxicity
Cell ViabilityRAW 264.7 Macrophages-Negligible cytotoxicity below 12 µg/mL

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C.

Cell Viability Assay (MTT/LDH)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Perform the cell viability assay according to the manufacturer's protocol (e.g., MTT or LDH assay).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an inducer such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

Visualizations

This compound's Anti-inflammatory Signaling Pathway

Nyasol_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Akt Akt TLR4->Akt ERK ERK TLR4->ERK This compound This compound This compound->IKK NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Transcriptional Activity This compound->Akt This compound->ERK IkB IκBα IKK->IkB P IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation

Caption: this compound inhibits inflammation by blocking NF-κB, Akt, and ERK pathways.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Storage Check this compound Storage (Powder: -20°C, Solution: -80°C) Start->Check_Storage Check_Solubility Verify Solubility (Complete dissolution, no precipitation) Check_Storage->Check_Solubility Review_Protocol Review Experimental Protocol (Pipetting, cell density) Check_Solubility->Review_Protocol Check_Cytotoxicity Assess Cytotoxicity (Vehicle and dose-response controls) Review_Protocol->Check_Cytotoxicity Optimize_Assay Optimize Assay Conditions (Incubation time, reagent concentrations) Check_Cytotoxicity->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Preventing degradation of Nyasol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nyasol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction of this compound.

Problem Potential Cause Solution
Low this compound Yield Oxidation: this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by prolonged exposure to air (oxygen).[1][2][3]- Work in an inert atmosphere: If possible, perform the extraction under a nitrogen or argon atmosphere to minimize contact with oxygen. - Use degassed solvents: Before extraction, degas your solvents by sparging with nitrogen or using sonication to remove dissolved oxygen. - Add antioxidants: Incorporate an antioxidant like ascorbic acid into the extraction solvent to scavenge oxygen radicals.[4][5]
Inappropriate Solvent: The solvent system may not be optimal for extracting this compound or may be promoting its degradation.- Use a polar solvent mixture: A mixture of methanol and water (e.g., 50% methanol) has been shown to be effective for extracting compounds from Anemarrhena asphodeloides. - Optimize the solvent ratio: The ideal ratio of organic solvent to water may need to be determined empirically for your specific plant material and extraction method.
Thermal Degradation: Although lignans are relatively heat-stable, high temperatures can lead to degradation.- Maintain a moderate temperature: Keep the extraction temperature below 60°C. While some heat can aid extraction, excessive heat should be avoided.
Presence of Impurities or Degradation Products in Final Extract pH-Induced Degradation: Extreme pH levels, particularly alkaline conditions, can cause irreversible degradation of phenolic compounds like this compound.- Control the pH: Maintain the pH of the extraction solvent within a slightly acidic to neutral range (pH 4-7). - Avoid strong acids or bases: If pH adjustment is necessary, use dilute acids or bases and monitor the pH closely.
Light-Induced Degradation: Exposure to light, especially UV light, can trigger photochemical reactions that degrade this compound.- Protect from light: Use amber-colored glassware or wrap your extraction vessels in aluminum foil. - Work in a dimly lit area: Minimize the exposure of your samples to direct light.
Enzymatic Degradation: Endogenous plant enzymes, such as polyphenol oxidases, can be released during homogenization and degrade this compound.- Blanching: Briefly heating the plant material before extraction can deactivate these enzymes. - Use of inhibitors: Adding enzyme inhibitors to the extraction buffer can also be effective.
Metal Ion Contamination: Metal ions can catalyze the oxidation of phenolic compounds.- Use chelating agents: Add a chelating agent like EDTA to the extraction solvent to bind metal ions and prevent them from participating in degradation reactions.
Inconsistent Extraction Yields Between Batches Variability in Plant Material: The concentration of this compound can differ based on the plant's age, growing conditions, and harvesting time.- Standardize plant material: Use plant material from the same source and harvest at a consistent time. Ensure uniform drying and storage conditions.
Inconsistent Extraction Parameters: Small variations in temperature, extraction time, or solvent composition can lead to different yields.- Adhere to a strict protocol: Carefully control and monitor all extraction parameters for each batch to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of this compound degradation is oxidation. As a phenolic compound, this compound is sensitive to oxidation, which can be accelerated by factors such as high temperature, exposure to light and oxygen, and the presence of metal ions.

Q2: What is the optimal temperature range for extracting this compound?

A2: It is recommended to keep the extraction temperature below 60°C. While lignans are generally stable at temperatures below 100°C, higher temperatures can increase the rate of degradation.

Q3: Which solvent system is best for extracting this compound while minimizing degradation?

A3: A mixture of a polar organic solvent and water is generally effective. For compounds from Anemarrhena asphodeloides, a 50% methanol-water solution has been used successfully. Ethanol is also a good solvent for polyphenol extraction. The addition of water can help swell the plant material, allowing for better solvent penetration.

Q4: How does pH affect the stability of this compound during extraction?

A4: this compound is most stable in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (high pH) should be avoided as they can cause irreversible degradation of phenolic compounds.

Q5: Can I use modern extraction techniques like ultrasound or microwave-assisted extraction for this compound?

A5: Yes, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be used and may offer advantages such as shorter extraction times and reduced solvent consumption. However, it is crucial to carefully control the temperature during these processes to prevent thermal degradation.

Q6: How can I monitor the degradation of this compound during my extraction process?

A6: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and effective method for monitoring the concentration of this compound and detecting the presence of any degradation products.

Quantitative Data Summary

The following table summarizes the recommended parameters for minimizing this compound degradation during extraction.

ParameterRecommended Range/ConditionRationale
Temperature < 60°CMinimizes thermal degradation of lignans.
pH 4 - 7Phenolic compounds are most stable in this range.
Solvent 50-80% Methanol or Ethanol in WaterEffective for extracting lignans and other phenolics.
Light Exposure Minimal (use amber glass or foil)Prevents light-induced degradation.
Oxygen Exposure Minimal (use degassed solvents, inert atmosphere)Prevents oxidation.

Experimental Protocol: Extraction of this compound from Anemarrhena asphodeloides

This protocol provides a general methodology for the extraction of this compound, incorporating measures to prevent its degradation.

1. Materials and Reagents:

  • Dried rhizomes of Anemarrhena asphodeloides

  • Methanol (HPLC grade)

  • Deionized water

  • Ascorbic acid (optional antioxidant)

  • EDTA (optional chelating agent)

  • Nitrogen or Argon gas (optional)

  • Grinder or mill

  • Extraction vessel (amber glass flask)

  • Shaker or sonicator

  • Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

2. Procedure:

  • Preparation of Plant Material:

    • Grind the dried rhizomes of Anemarrhena asphodeloides into a fine powder to increase the surface area for extraction.

  • Preparation of Extraction Solvent:

    • Prepare a solution of 50% methanol in deionized water.

    • (Optional) To minimize oxidation, degas the solvent by sparging with nitrogen gas for 15-20 minutes or by sonicating under vacuum.

    • (Optional) Add a small amount of ascorbic acid (e.g., 0.1% w/v) and EDTA (e.g., 0.05% w/v) to the solvent to act as an antioxidant and chelating agent, respectively.

  • Extraction:

    • Place the powdered plant material into the amber glass extraction vessel.

    • Add the prepared extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • (Optional) Flush the headspace of the extraction vessel with nitrogen or argon gas before sealing.

    • Place the vessel on a shaker or in a sonicator bath.

    • Extract at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 1-2 hours). The optimal time may need to be determined empirically.

  • Filtration:

    • After extraction, separate the solid plant material from the liquid extract by filtration. Use a Büchner funnel with filter paper or a vacuum filtration system for efficient separation.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the methanol.

  • Storage:

    • Store the final extract in an amber vial at -20°C to prevent degradation.

Visualizations

degradation_pathway This compound This compound (Phenolic Lignan) Oxidized_this compound Oxidized this compound (Quinone-type structures) This compound->Oxidized_this compound Oxidation (O₂, Light, Metal Ions, High pH) Degradation_Products Further Degradation Products Oxidized_this compound->Degradation_Products Polymerization/ Cleavage

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing cluster_final Final Product Plant_Material Grind Plant Material Extraction Maceration/Sonication (<60°C, Protected from Light) Plant_Material->Extraction Solvent_Prep Prepare Solvent (50% MeOH, Antioxidants) Solvent_Prep->Extraction Filtration Filter to Remove Solids Extraction->Filtration Evaporation Concentrate Extract (Rotary Evaporation <50°C) Filtration->Evaporation Storage Store Extract at -20°C Evaporation->Storage

Caption: Workflow for this compound extraction with preventative measures.

References

Technical Support Center: Cell Toxicity of Nyasol at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cellular effects of Nyasol, particularly at high concentrations. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of available data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: There is limited publicly available data on the specific IC50 values of this compound against various cancer cell lines. However, one study reported that a root extract containing this compound showed negligible cytotoxicity below 12 μg/mL. Another study on the anti-protozoal activity of (+)-Nyasol reported an IC50 of 12 µM against Leishmania major and 49 µM against Plasmodium falciparum[1]. The cytotoxic concentration can be highly cell-line dependent and influenced by experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.

Q2: I am observing high variability in my cell viability assay results with this compound. What could be the cause?

A2: High variability can stem from several factors:

  • Compound Solubility and Stability: this compound may have limited solubility or stability in your cell culture medium, leading to inconsistent concentrations across wells. Ensure proper dissolution, potentially using a low percentage of DMSO as a solvent, and prepare fresh dilutions for each experiment.[2][3][4][5]

  • Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and check for even distribution under a microscope.

  • Assay Interference: this compound, being a phenolic compound, might interfere with the reagents of certain viability assays (e.g., MTT reduction). It is recommended to run a cell-free control to check for direct chemical reactions.

Q3: Does this compound induce apoptosis or necrosis at high concentrations?

A3: The mode of cell death (apoptosis or necrosis) induced by a compound is often dose-dependent. At lower cytotoxic concentrations, compounds often induce the programmed cell death pathway of apoptosis, while at very high concentrations, they may cause rapid cell death through necrosis. To determine the mechanism of this compound-induced cell death in your model, it is recommended to perform assays that can distinguish between these two processes, such as Annexin V and Propidium Iodide (PI) staining.

Q4: Which signaling pathways are known to be affected by this compound and could be involved in its cytotoxicity?

A4: At non-cytotoxic concentrations, this compound has been shown to inhibit the NF-κB, Akt, and ERK signaling pathways, which are involved in inflammation and cell survival. Inhibition of pro-survival pathways like NF-κB and Akt at high concentrations could contribute to a cytotoxic effect by promoting apoptosis.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cytotoxicity
Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Verify calculations for stock and working solutions. Perform a new serial dilution from a fresh stock.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone).
Compound Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Information on this compound's stability suggests storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities. Confirm the identity and passage number of your cell line.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and response to treatment.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension. After seeding, gently rock the plate to ensure even distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Assay Interference Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay with a different detection principle (e.g., ATP-based luminescence assay).
Variable Incubation Times Ensure consistent incubation times for both drug treatment and assay development across all plates and experiments.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundOrganism/Cell LineAssayIC50Reference
(+)-NyasolLeishmania major promastigotesGrowth Inhibition12 µM
(+)-NyasolPlasmodium falciparum schizontsGrowth Inhibition49 µM
(-)-NyasolD-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase (HddC)Enzyme Inhibition17.6 µM

Note: Data on the IC50 values of this compound against human cancer cell lines is limited in the available literature. Researchers should determine these values empirically for their cell lines of interest.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions (vehicle control, untreated control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualization

Nyasol_Cytotoxicity_Troubleshooting start Unexpected Cytotoxicity with this compound inconsistent_results Inconsistent Results start->inconsistent_results high_toxicity Higher than Expected Toxicity start->high_toxicity low_toxicity Lower than Expected Toxicity start->low_toxicity solubility Check Solubility & Stability - Prepare fresh solutions - Use appropriate solvent concentration inconsistent_results->solubility Possible Issue seeding Verify Cell Seeding - Ensure homogenous suspension - Check plate for even distribution inconsistent_results->seeding Possible Issue assay_interference Test for Assay Interference - Run cell-free controls - Consider alternative assays inconsistent_results->assay_interference Possible Issue concentration Verify this compound Concentration - Re-calculate dilutions - Check stock solution high_toxicity->concentration Possible Issue solvent_toxicity Assess Solvent Toxicity - Run vehicle-only control - Lower solvent percentage high_toxicity->solvent_toxicity Possible Issue contamination Check for Contamination - Mycoplasma testing - Visual inspection for bacteria/fungi high_toxicity->contamination Possible Issue inactive_compound Compound Inactivity - Check storage conditions - Use a new batch of this compound low_toxicity->inactive_compound Possible Issue cell_resistance Cell Line Resistance - Verify cell line identity - Test on a different cell line low_toxicity->cell_resistance Possible Issue incubation_time Insufficient Incubation Time - Perform a time-course experiment low_toxicity->incubation_time Possible Issue

Caption: Troubleshooting workflow for unexpected cytotoxicity results with this compound.

Nyasol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (High Conc.) IKK IKK This compound->IKK Inhibits Akt Akt This compound->Akt Inhibits ERK ERK This compound->ERK Inhibits Apoptosis_Machinery Apoptotic Machinery (e.g., Caspases) This compound->Apoptosis_Machinery Potentially Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Akt->Apoptosis_Machinery Inhibits ERK->Apoptosis_Machinery Modulates Gene_Expression Gene Expression (Anti-apoptotic) NFkB_n->Gene_Expression Activates Gene_Expression->Apoptosis_Machinery Inhibits

Caption: Postulated signaling pathways affected by high concentrations of this compound.

References

Nyasol Experimental Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Nyasol (also known as cis-hinokiresinol). This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects observed in experimental models. The information is designed to help researchers, scientists, and drug development professionals anticipate, identify, and manage unintended experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are using this compound as a specific iNOS/COX-2 inhibitor, but we're observing effects on cell proliferation and morphology that seem unrelated to inflammation. What could be the cause?

A1: This is a critical observation and may be linked to several of this compound's known biological activities that are independent of its effects on iNOS and COX-2. Two likely off-target pathways are:

  • Estrogenic Activity: this compound is a known phytoestrogen that acts as a selective agonist for Estrogen Receptor β (ERβ).[1] This can significantly impact cell proliferation, differentiation, and gene expression in ER-positive cells, confounding your results.

  • Anti-angiogenic Properties: this compound has been shown to inhibit endothelial cell proliferation, migration, and tube formation.[2] If your experimental model involves endothelial cells or angiogenesis-dependent processes, these effects could explain the changes you are observing.

Troubleshooting Steps:

  • Check Estrogen Receptor Status: Verify the ERα and ERβ status of your cell line. If the cells are ER-positive, consider using an estrogen receptor antagonist (e.g., fulvestrant) as a control to see if the proliferative effects are blocked.

  • Assess Angiogenesis: If applicable to your model, perform a tube formation assay or a cell migration assay to determine if this compound is impacting these processes at your experimental concentration.

Q2: Our experiment involves co-culturing cells, and we've noticed unexpected cytotoxicity in one of the cell types after this compound treatment. Is this compound broadly cytotoxic?

A2: While specific cytotoxicity data is limited in the provided search results, this compound's broad biological activity could lead to cell-type-specific toxicity. The mechanism may not be classical cytotoxicity but rather the inhibition of a critical survival pathway. This compound is known to down-regulate the Akt and ERK signaling pathways, which are crucial for cell survival in many cell types.[3] Inhibition of these pathways could induce apoptosis or cell cycle arrest in sensitive cells.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your specific cell lines using an MTT or similar cell viability assay.

  • Analyze Survival Pathways: Use Western blotting to check the phosphorylation status of Akt and ERK in your treated cells to see if these pathways are being inhibited at your experimental concentrations.

Q3: We are studying neuroinflammation and found that this compound suppresses microglial activation as expected. However, are there other potential targets in the central nervous system we should be aware of?

A3: Yes. Beyond its suppression of neuroinflammatory responses in microglia via I-κB degradation[4], you should be aware of its potential neuroprotective effects demonstrated in models of cerebral ischemia.[5] These effects may be linked to antioxidant activities. This is an important consideration, as the observed outcomes in your model might be a combination of anti-inflammatory and direct neuroprotective actions, which could be considered an off-target effect depending on your primary hypothesis.

Q4: Can this compound interfere with pathogen-related studies that are not focused on its direct antimicrobial properties?

A4: Absolutely. This compound possesses broad-spectrum antifungal, antibacterial, and antiviral (specifically against RSV) properties. If your experimental model involves any microbial component, even as a commensal or a contaminant, this compound could exert a direct antimicrobial effect. This could inadvertently alter the microbial landscape and influence the host response, which could be misinterpreted as a direct effect of this compound on your host target.

Troubleshooting Steps:

  • Establish MIC: Determine the Minimum Inhibitory Concentration (MIC) of this compound for any relevant microbes in your experimental system.

  • Use Heat-Killed Microbes: As a control, stimulate your model with heat-killed pathogens in the presence of this compound. This will help differentiate between this compound's effects on the host response versus its direct antimicrobial activity.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activities. These values are critical for designing experiments and understanding potential off-target effect concentrations.

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Assays

Target/ProcessExperimental ModelIC50 ValueReference
iNOS-mediated NO ProductionLPS-treated RAW 264.7 cells> 1 µM (Significant Inhibition)
COX-2-mediated PGE2 ProductionLPS-treated RAW 264.7 cells> 1 µM (Significant Inhibition)
Leishmania major promastigotesIn vitro culture12 µM
Plasmodium falciparum schizontsIn vitro culture49 µM
HddC Enzyme ActivityCell-free assay17.6 µM
Respiratory Syncytial Virus (RSV)HEp-2 cells< 1.15 µM

Key Experimental Protocols

Protocol 1: Assessment of NF-κB, Akt, and ERK Signaling by Western Blot

This protocol is used to determine if this compound affects key signaling pathways that could be considered off-targets in certain experimental contexts.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight.

  • Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-IκBα (Ser32), anti-IκBα, and anti-β-actin (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the primary mechanism of action for this compound's anti-inflammatory effects, which involves the inhibition of Akt, ERK, and NF-κB signaling pathways.

Nyasol_Signaling cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Akt Akt TLR4->Akt ERK ERK TLR4->ERK IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases iNOS iNOS / COX-2 Expression NFkappaB->iNOS activates transcription Cytokines IL-1β / IFN-β Expression NFkappaB->Cytokines activates transcription This compound This compound This compound->Akt inhibits activation This compound->ERK inhibits activation This compound->IkappaB inhibits degradation

Caption: this compound inhibits LPS-induced inflammatory gene expression.

Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity

This workflow guides researchers through a logical sequence of experiments to identify the cause of unexpected cell death when using this compound.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed with this compound DoseResponse Q: Is the effect dose-dependent? Perform MTT/Cell Viability Assay with a concentration gradient. Start->DoseResponse CheckPathways Q: Are survival pathways inhibited? Western Blot for p-Akt / p-ERK. DoseResponse->CheckPathways Yes Result3 Conclusion: Effect is non-specific or via an unknown off-target mechanism. Consider alternative inhibitor. DoseResponse->Result3 No Result1 Conclusion: Cytotoxicity is likely due to inhibition of Akt/ERK signaling. CheckPathways->Result1 Yes No No CheckPathways->No No CheckER Q: Is the cell line ER-positive? Check literature or perform qPCR/IHC for ERβ. Result2 Conclusion: Effect may be due to ERβ agonism. Consider ER antagonist control. CheckER->Result2 Yes CheckER->Result3 No No->CheckER

Caption: A logical workflow for investigating this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing the Potency of Nyasol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the potency of Nyasol derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound exhibits anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS).[1] This is achieved through the modulation of the NF-κB signaling pathway and the downregulation of the Akt and ERK signaling pathways.[1] Therefore, enhancing the potency of this compound derivatives often involves optimizing their ability to inhibit these specific pathways.

Q2: What are some general strategies to enhance the potency of phenolic compounds like this compound?

A2: Several strategies can be employed to increase the potency of phenolic compounds:

  • Structural Modification: Altering the chemical structure of the parent compound can improve its binding affinity to the target receptor and enhance its biological activity.[2]

  • Bioavailability Enhancement: Techniques such as utilizing nanoparticles for targeted delivery or improving solubility can increase the concentration of the compound that reaches the target site.[2]

  • Combination Therapies: Using the derivative in conjunction with other drugs can lead to synergistic effects, enhancing the overall therapeutic outcome.[2]

Q3: Are there any known derivatives of this compound with enhanced potency?

A3: Yes, for instance, 4'-O-methylthis compound has been identified and studied. Research has shown that both this compound and 4'-O-methylthis compound exhibit significant antiviral activity against the Respiratory Syncytial Virus (RSV)-A2 strain, with their efficacy being higher than that of the standard antiviral drug ribavirin.

Q4: How can I assess the enhanced potency of my synthesized this compound derivatives?

A4: The potency of this compound derivatives can be evaluated by assessing their effect on the known signaling pathways of the parent compound. Key in vitro assays include:

  • NF-κB Reporter Assay: To quantify the inhibition of NF-κB transcriptional activity.

  • Western Blot Analysis: To measure the reduction in the phosphorylation of Akt and ERK proteins.

  • iNOS Expression Analysis: To determine the decrease in iNOS protein and mRNA levels.

  • Antiviral Assays: To evaluate the inhibitory effect on viral replication, if this is the target application.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield of the desired this compound derivative during synthesis.

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure all reagents are fresh and of high purity.
Side reactions Optimize the reaction conditions, such as solvent, temperature, and stoichiometry of reactants. The use of protective groups for the phenolic hydroxyls may be necessary to prevent unwanted side reactions.
Degradation of product This compound and its derivatives can be sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Loss during workup and purification Minimize the number of purification steps. Optimize the solvent system for extraction and chromatography to ensure efficient separation and recovery of the product.

Problem: Difficulty in purifying the synthesized derivative.

Possible Cause Troubleshooting Step
Co-elution of impurities with the product during column chromatography Use a shallower solvent gradient or an alternative solvent system. If impurities persist, consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can be employed for final purification of highly pure material.
Product is an oil and does not crystallize Try different solvent systems for recrystallization. If the product is a free base, converting it to a salt (e.g., hydrochloride) may facilitate crystallization.
Thermal instability Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature or lyophilize the sample if it is water-soluble.
Biological Assays

Problem: High variability in the NF-κB reporter assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension and use a multichannel pipette for seeding to maintain consistency across wells.
Variable transfection efficiency Optimize the DNA to transfection reagent ratio and the incubation time. Use a positive control for transfection (e.g., a GFP-expressing plasmid) to monitor efficiency.
Cell stress Handle cells gently and avoid over-trypsinization. Ensure the incubator has stable temperature and CO2 levels.

Problem: Weak or no signal in Western blot for p-Akt or p-ERK.

Possible Cause Troubleshooting Step
Insufficient protein loading Quantify the protein concentration of your lysates using a BCA or Bradford assay and ensure equal loading in each lane.
Inefficient protein transfer Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage.
Inactive antibodies Use fresh or properly stored primary and secondary antibodies. Include a positive control lysate (from cells known to express the target proteins) to validate antibody activity.
Phosphatase activity Always use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.

Data Presentation

Table 1: Antiviral Activity of this compound and its Derivative

CompoundIC50 against RSV-A2 strain (µM)
This compound < 1.15
4'-O-methylthis compound < 1.15
Ribavirin (control) 1.15

IC50 values are indicative and may vary based on experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of 4'-O-methylthis compound

This protocol is a generalized procedure for the methylation of a phenolic hydroxyl group and should be optimized for the specific substrate.

  • Dissolution: Dissolve this compound in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a weak base, such as potassium carbonate (K2CO3), to the solution. Stir the mixture at room temperature for 30 minutes.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature or with gentle heating.

  • Workup: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol for NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Treatment: Treat the transfected cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6 hours.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol for Western Blot Analysis of Akt and ERK Phosphorylation
  • Cell Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate and grow to 80-90% confluency. Treat the cells with the this compound derivative for the desired time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Caption: Workflow for enhancing the potency of this compound derivatives.

Nyasol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) Akt Akt Receptor->Akt PI3K pathway ERK ERK Receptor->ERK MAPK pathway pAkt p-Akt Akt->pAkt Phosphorylation IkappaB IκBα pAkt->IkappaB Phosphorylates & Degrades pERK p-ERK ERK->pERK Phosphorylation pERK->IkappaB Phosphorylates & Degrades NFkB_IkappaB NF-κB-IκBα Complex NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_IkappaB->NFkB_active Release & Translocation Nyasol_Derivative Potent this compound Derivative Nyasol_Derivative->pAkt Inhibits Nyasol_Derivative->pERK Inhibits Nyasol_Derivative->NFkB_active Inhibits Nuclear Translocation DNA DNA (κB sites) NFkB_active->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription LPS LPS LPS->Receptor

Caption: this compound derivative signaling pathway inhibition.

References

Challenges in the chemical synthesis of Nyasol

Author: BenchChem Technical Support Team. Date: November 2025

Nyasol Synthesis Technical Support Center

Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable norlignan compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the key steps of this compound synthesis, based on established synthetic routes.

Step 1 & 2: Synthesis of α-Hydroxyketo Precursor

  • Question: My Claisen-Schmidt condensation to form the chalcone precursor is low-yielding. What are the common causes?

    • Answer: Low yields in this step can often be attributed to several factors. Firstly, ensure your starting materials, 4'-methoxyacetophenone and p-anisaldehyde, are pure and dry. Secondly, the reaction is base-catalyzed; ensure the concentration and addition rate of your base (e.g., NaOH or KOH) are optimized. Too much or too rapid addition can lead to side reactions. Finally, reaction temperature is critical; maintain the recommended temperature to avoid decomposition or unwanted byproducts.

  • Question: I am having difficulty with the vinyl addition and in situ silylation. What should I look out for?

    • Answer: This step involves the formation of a vinyl anion followed by trapping with a silyl chloride (e.g., TBSCl). Incomplete reaction can result from impure reagents or insufficient exclusion of moisture and air. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be beneficial.

Step 3: Chelation-Controlled Reduction of the α-Hydroxyketo Compound

  • Question: The diastereoselectivity of my reduction to the anti-1,2-diol is poor, with a significant amount of the syn-diol being formed. How can I improve this?

    • Answer: The key to high anti-diastereoselectivity in this step is effective chelation of the reducing agent with both the hydroxyl and ketone groups.[1][2]

      • Reducing Agent: Zinc borohydride (Zn(BH₄)₂) is reported to give good selectivity (anti/syn = 11.5:1).[1][2] Other chelating reducing agents like Red-Al can also be effective, but their selectivity can be highly dependent on the substrate and reaction conditions.[3]

      • Solvent: The choice of solvent is crucial. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred as they do not compete with the substrate for chelation to the metal center. The use of more Lewis basic solvents like THF or DME can decrease diastereoselectivity.

      • Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance the stability of the chelated intermediate, leading to improved selectivity.

Step 4 & 5: Formation and Elimination of the 1,3-Cyclic Thionocarbonate

  • Question: I am observing the formation of the undesired E-isomer (Hinokiresinol) along with the desired Z-isomer (this compound). What is causing this and how can I prevent it?

    • Answer: The formation of the Z-alkene is achieved through a stereospecific cis-elimination of a 1,3-cyclic thionocarbonate intermediate. The presence of the E-isomer suggests that either the elimination is not proceeding exclusively through the desired concerted mechanism or that the Z-isomer is isomerizing to the more thermodynamically stable trans-isomer (E-isomer).

      • Reaction Conditions: Ensure the elimination reaction is carried out under conditions that favor the concerted cis-elimination. This typically involves heating the thionocarbonate with a reagent like trimethyl phosphite.

      • Isomerization: this compound can be susceptible to isomerization. This can be promoted by acid, heat, or light. It is advisable to work up the reaction under neutral or slightly basic conditions and to protect the product from prolonged exposure to high temperatures and direct light.

Step 6 & 7: Deprotection and Purification

  • Question: I am struggling with the purification of the final this compound product. What are the recommended methods?

    • Answer: this compound is a phenolic compound, and its purification can be challenging due to its polarity and potential for oxidation.

      • Chromatography: Column chromatography on silica gel is a common method. A gradient elution system, for example, with hexane and ethyl acetate, can be effective. For more challenging separations, Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) with a reverse-phase column can provide higher resolution.

      • Oxidation: Phenolic compounds can be sensitive to air oxidation, which can lead to colored impurities. It is recommended to handle the compound efficiently and consider storing it under an inert atmosphere. The use of an antioxidant like BHT (butylated hydroxytoluene) in small amounts during purification and storage can sometimes be beneficial, although its subsequent removal would be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is a realistic overall yield for the synthesis of (±)-Nyasol?

    • A1: A reported practical synthesis achieves an overall yield of 40% over seven steps.

  • Q2: Can this synthetic route be adapted for an enantioselective synthesis of this compound?

    • A2: Yes, the authors of the practical synthesis suggest that an asymmetric Michael reaction using a chiral ligand could produce an optically active enol intermediate, leading to an enantioselective synthesis of this compound. Another approach involves the copper-catalyzed substitution of a secondary propargylic phosphate.

  • Q3: What are the key stability concerns for this compound and its intermediates?

    • A3: The primary stability concern for this compound is the potential for isomerization of the Z-alkene to the more stable E-alkene (hinokiresinol). This can be minimized by avoiding acidic conditions, excessive heat, and prolonged exposure to light. The phenolic hydroxyl groups are also susceptible to oxidation, so it is best to handle and store this compound under an inert atmosphere.

  • Q4: What analytical techniques are best for monitoring the progress of the reactions and confirming the stereochemistry of the products?

    • A4: ¹H NMR and ¹³C NMR spectroscopy are essential for monitoring the reactions and characterizing the intermediates and final product. To confirm the stereochemistry of the 1,2-diol, analysis of the coupling constants between the carbinol protons in the ¹H NMR spectrum can be informative. The stereochemistry of the Z-alkene can be confirmed by the characteristic coupling constant of the vinylic protons in the ¹H NMR spectrum (typically smaller for cis-alkenes). Nuclear Overhauser Effect (NOE) spectroscopy can also be a powerful tool for confirming the cis-geometry of the double bond.

Quantitative Data Summary

StepReactionReagents/ConditionsYield/SelectivityReference
1Claisen-Schmidt4'-methoxyacetophenone, p-anisaldehyde, base95%
3Chelation-controlled Reductionα-hydroxyketo precursor, Zn(BH₄)₂anti/syn = 11.5:1
4-7Overall Synthesis7 steps from commercially available starting materials40% overall yield

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction of α-Hydroxyketo Precursor

  • Dissolve the α-hydroxyketo precursor in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of zinc borohydride (Zn(BH₄)₂) in diethyl ether to the reaction mixture with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the anti-1,2-diol.

Protocol 2: Stereospecific Elimination to form Z-Alkene

  • To a solution of the 1,2-diol in an appropriate solvent, add the reagents required to form the 1,3-cyclic thionocarbonate (e.g., thiophosgene and a base like DMAP).

  • Stir the reaction at the appropriate temperature until the formation of the thionocarbonate is complete (monitor by TLC).

  • Work up the reaction to isolate the crude thionocarbonate.

  • Dissolve the crude 1,3-cyclic thionocarbonate intermediate in trimethyl phosphite.

  • Heat the solution at reflux under an argon atmosphere.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and remove the excess trimethyl phosphite under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the Z-alkene.

Visualizations

Nyasol_Synthesis_Workflow start Starting Materials (4'-methoxyacetophenone, p-anisaldehyde) chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation hydroxyketo α-Hydroxyketo Precursor chalcone->hydroxyketo Vinyl Addition & Silylation antidiol anti-1,2-Diol (Key Intermediate) hydroxyketo->antidiol Chelation-Controlled Reduction (Zn(BH₄)₂) thionocarbonate 1,3-Cyclic Thionocarbonate antidiol->thionocarbonate Thionocarbonate Formation protected_this compound Protected this compound (Z-alkene) thionocarbonate->protected_this compound Stereospecific Elimination This compound Final Product (±)-Nyasol protected_this compound->this compound Deprotection

Caption: Workflow for the chemical synthesis of (±)-Nyasol.

Troubleshooting_Logic issue Poor Diastereoselectivity in Reduction Step cause1 Suboptimal Reducing Agent issue->cause1 cause2 Inappropriate Solvent Choice issue->cause2 cause3 Reaction Temperature Too High issue->cause3 solution1 Use Zn(BH₄)₂ or other chelating agents cause1->solution1 solution2 Use non-coordinating solvents (e.g., CH₂Cl₂) cause2->solution2 solution3 Conduct reaction at low temperatures (-78°C) cause3->solution3

Caption: Troubleshooting logic for poor diastereoselectivity.

Signaling_Pathway_Analogy sub α-Hydroxyketo Substrate chelation Chelated Intermediate (Five-membered ring) sub->chelation side_product syn-1,2-Diol sub->side_product Non-chelation pathway reagent Zn(BH₄)₂ reagent->chelation delivery Intramolecular Hydride Delivery chelation->delivery Favored Pathway product anti-1,2-Diol delivery->product

Caption: Proposed pathway for chelation-controlled reduction.

References

How to increase the yield of Nyasol extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Nyasol from its natural source, primarily the rhizomes of Anemarrhena asphodeloides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound, also known as cis-hinokiresinol, is a lignan, a class of polyphenols.[1] It is primarily found in the rhizomes of the plant Anemarrhena asphodeloides.[2][3][4]

Q2: What are the key factors influencing the yield of this compound extraction?

A2: The efficiency of this compound extraction is influenced by several factors, including the choice of solvent and its concentration, extraction temperature, extraction time, the ratio of solvent to the solid plant material, and the extraction method employed.[5]

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally used for extracting lignans like this compound. Aqueous mixtures of ethanol and methanol are highly effective. For instance, a 95% ethanol solution has been successfully used to extract this compound. The choice of solvent polarity should be matched with the polarity of the target compound.

Q4: How does temperature affect this compound extraction?

A4: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compounds, which can lead to a higher yield. However, excessively high temperatures can cause degradation of heat-sensitive compounds like some phenolics. The optimal temperature is often a balance between extraction efficiency and compound stability.

Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A5: Modern techniques like UAE and MAE offer several advantages over conventional methods such as maceration or Soxhlet extraction. These include reduced extraction times, lower solvent consumption, and often higher extraction yields. They are also beneficial for extracting thermolabile compounds due to shorter exposure to high temperatures.

Quantitative Data Summary

The following table summarizes the impact of different extraction parameters on the yield of compounds from Anemarrhena asphodeloides, providing insights into optimizing this compound extraction.

ParameterConditionTarget Compound/FractionYield/ResultSource(s)
Solvent 95% EthanolThis compound5.06% of the extract
77% EthanolPolysaccharides (RAP)8.56%
Temperature 60°CPhenolic CompoundsHigher yield than at lower temperatures
80-100°CLignans (general)Commonly used in reflux techniques
Time 124 minutesPolysaccharides (RAP)Optimal for yield
120 minutesPhenolic CompoundsOptimal for yield
Method Microwave-Assisted ExtractionLignans (general)Higher yield than conventional methods
Ultrasound-Assisted ExtractionPhenolic CompoundsHigher yield than conventional methods

Experimental Protocols

Protocol 1: Optimized Conventional Solid-Liquid Extraction

This protocol is based on optimized parameters for the extraction of phenolic compounds from plant materials.

  • Sample Preparation : Dry the rhizomes of Anemarrhena asphodeloides at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup : Place a known quantity of the powdered rhizome (e.g., 10 g) into a flask.

  • Solvent Addition : Add the extraction solvent. Based on available data, an aqueous ethanol solution (70-95%) is recommended. Use a solid-to-solvent ratio of 1:10 to 1:20 (g/mL). For 10 g of powder, this would be 100-200 mL of solvent.

  • Extraction Process :

    • Heat the mixture to a controlled temperature (e.g., 60°C).

    • Stir the mixture continuously for a defined period (e.g., 120 minutes).

  • Filtration : After extraction, filter the mixture while it is still warm through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

  • Solvent Evaporation : Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional) : The crude extract can be further purified using chromatographic techniques to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonication to enhance extraction efficiency.

  • Sample Preparation : Prepare the dried and powdered rhizomes as described in Protocol 1.

  • Extraction Setup : Place a known amount of the powdered sample (e.g., 10 g) into the extraction vessel of an ultrasonic bath or a vessel to be used with an ultrasonic probe.

  • Solvent Addition : Add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:15 g/mL).

  • Ultrasonication :

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Maintain the extraction temperature at a controlled level (e.g., 40°C) using a cooling water bath.

    • Perform the extraction for a shorter duration compared to conventional methods (e.g., 30-60 minutes).

  • Post-Extraction : Follow steps 5 and 6 from Protocol 1 for filtration and solvent evaporation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield 1. Inappropriate Solvent : The polarity of the solvent may not be optimal for this compound. 2. Incomplete Extraction : Extraction time or temperature may be insufficient. 3. Degradation of this compound : Excessive heat or prolonged extraction time can lead to degradation. 4. Improper Sample Preparation : Large particle size of the plant material can limit solvent penetration.1. Optimize Solvent : Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%). For lignans, aqueous mixtures are often superior to pure solvents. 2. Increase Extraction Time/Temperature : Incrementally increase the extraction time and/or temperature and monitor the yield. Be mindful of potential degradation. 3. Use Milder Conditions : If degradation is suspected, reduce the extraction temperature and time. Consider using UAE or MAE which are effective at lower temperatures and for shorter durations. 4. Reduce Particle Size : Ensure the rhizome is finely ground to increase the surface area for extraction.
Co-extraction of Impurities 1. Solvent is not selective enough : The solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Presence of Lipophilic Compounds : Rhizomes can contain fats and oils that get co-extracted.1. Solvent Partitioning : After the initial extraction, perform a liquid-liquid partitioning of the crude extract. For example, partition between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane) to remove non-polar impurities. 2. Defatting Step : Before the main extraction, pre-extract the powdered rhizome with a non-polar solvent like hexane to remove lipids.
Extract is Difficult to Filter 1. Fine Particulate Matter : Very fine plant particles may be clogging the filter paper. 2. Presence of Mucilage : Some plant materials release mucilaginous substances that increase the viscosity of the extract.1. Centrifugation : Centrifuge the extract at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes to pellet the fine particles before filtration. 2. Use of Filter Aids : Mix a filter aid like celite with the extract before filtration. 3. Enzymatic Treatment : Consider a pre-treatment with enzymes like pectinase or cellulase to break down mucilaginous compounds.
Inconsistent Results 1. Variability in Plant Material : The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. 2. Inconsistent Extraction Parameters : Minor variations in temperature, time, or solvent concentration between experiments.1. Standardize Plant Material : Use plant material from the same batch and store it under consistent conditions (cool, dry, and dark). 2. Strict Parameter Control : Ensure all extraction parameters are precisely controlled and monitored during each experiment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing plant Anemarrhena asphodeloides Rhizome drying Drying plant->drying grinding Grinding to Powder drying->grinding extraction Solid-Liquid Extraction (Conventional, UAE, or MAE) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition (e.g., 80% Ethanol) solvent->extraction parameters Control Parameters: - Temperature - Time - Solid/Solvent Ratio parameters->extraction evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_factors Key Extraction Factors cluster_effects Primary Effects cluster_outcome Outcome solvent Solvent Type & Concentration solubility Solubility of this compound solvent->solubility Determines temp Temperature temp->solubility Increases diffusion Diffusion Rate temp->diffusion Increases stability Stability of this compound temp->stability Can Decrease time Time time->diffusion Allows for time->stability Can Decrease ratio Solid:Solvent Ratio ratio->diffusion Affects Gradient method Extraction Method (UAE, MAE, etc.) method->diffusion Enhances efficiency Process Efficiency method->efficiency Enhances yield This compound Yield solubility->yield purity Extract Purity solubility->purity Affects Selectivity diffusion->yield stability->yield Negative Impact efficiency->yield efficiency->purity

Caption: Factors influencing this compound extraction yield.

References

Controlling for confounding variables in Nyasol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Nyasol, focusing on the critical aspect of controlling for confounding variables.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent anti-inflammatory effects of this compound in our in vitro experiments. What are the potential confounding variables?

A1: Inconsistent results in in vitro anti-inflammatory assays with this compound can arise from several factors. One of the primary yet often overlooked confounders is the inherent estrogenic activity of this compound.[1][2] this compound acts as a phytoestrogen, and its binding to estrogen receptors can trigger signaling pathways that may overlap or interact with inflammatory pathways, leading to variable outcomes depending on the cell type and experimental conditions.[1][2]

Other potential confounders include:

  • Cell Passage Number: As cell lines are cultured over time, they can undergo genetic drift, leading to altered responses to stimuli. It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Serum Batch Variability: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a complex mixture of hormones, growth factors, and cytokines. Different batches of FBS can have varying levels of these components, which can influence inflammatory responses and cell signaling.

  • Plasticware and Reagent Contamination: Endotoxins, such as lipopolysaccharide (LPS), are potent activators of inflammatory pathways. Contamination of plasticware, media, or other reagents can lead to high background inflammation, masking the effects of this compound.

Q2: How can we control for the estrogenic activity of this compound in our experiments?

A2: To specifically address the confounding effects of this compound's estrogenic activity, consider the following strategies:

  • Use of Estrogen Receptor Antagonists: Co-treatment with a specific estrogen receptor antagonist, such as ICI 182,780 (Fulvestrant), can block the estrogenic effects of this compound, allowing for the isolation of its anti-inflammatory properties.[2]

  • Employing Hormone-Stripped Serum: Using charcoal-stripped FBS in your cell culture medium will minimize the baseline levels of steroid hormones, providing a cleaner system to evaluate the specific effects of this compound.

  • Cell Line Selection: Utilize cell lines with well-characterized estrogen receptor expression. Comparing the effects of this compound on cells with and without estrogen receptors can help dissect its different activities.

Q3: Our in vivo results with the TPA-induced mouse ear edema model are highly variable. What factors should we consider?

A3: High variability in the TPA-induced mouse ear edema model can be attributed to several factors:

  • Animal Strain, Age, and Sex: Different mouse strains can exhibit varying sensitivities to inflammatory stimuli. Age and sex are also critical variables, as hormonal differences between males and females can influence the inflammatory response. It is essential to use a consistent strain, age, and sex for all experimental groups.

  • Application Technique: The volume and method of TPA and this compound application must be precise and consistent across all animals. Variations in the amount of substance applied will directly impact the degree of inflammation.

  • Housing and Environmental Conditions: Stress from improper handling, changes in light-dark cycles, or temperature fluctuations can alter the animals' physiological state and immune response, leading to increased variability in the data.

Troubleshooting Guides

In Vitro Anti-Inflammatory Assays (LPS-stimulated RAW 264.7 cells)
Observed Issue Potential Cause Troubleshooting Steps
High background nitric oxide (NO) production in control wells Endotoxin (LPS) contamination of reagents or plasticware.Use endotoxin-free reagents and certified pyrogen-free plasticware. Test all reagents for endotoxin contamination.
Low or no response to LPS stimulation Cells are of a high passage number and have lost responsiveness. Inactive LPS.Use a fresh, low-passage vial of RAW 264.7 cells. Test the activity of the LPS stock on a new batch of cells.
Inconsistent dose-response to this compound This compound precipitation in media. Confounding estrogenic effects.Ensure this compound is fully dissolved in the vehicle before adding to the media. Control for estrogenic activity using the methods described in the FAQs.
High cell death observed with this compound treatment This compound cytotoxicity at higher concentrations.Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound for your specific cell line.
In Vivo Anti-Inflammatory Assays (TPA-induced mouse ear edema)
Observed Issue Potential Cause Troubleshooting Steps
High variability in ear swelling within the same group Inconsistent application of TPA or this compound. Individual animal variation.Standardize the application technique using calibrated micropipettes. Increase the number of animals per group to improve statistical power.
Lack of significant anti-inflammatory effect of this compound Insufficient dose or poor topical absorption. Tachyphylaxis (rapid desensitization) to TPA.Perform a dose-response study to determine the optimal concentration of this compound. Ensure the vehicle used for this compound enhances its penetration into the skin. Be aware that repeated TPA application can lead to a diminished inflammatory response.
Unexpected systemic effects in animals Systemic absorption of this compound.Monitor animals for any signs of systemic toxicity. Consider measuring plasma levels of this compound to assess systemic exposure.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide-stimulated murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Protocol 2: In Vivo TPA-Induced Mouse Ear Edema Assay

Objective: To evaluate the topical anti-inflammatory activity of this compound in a mouse model of acute inflammation.

Methodology:

  • Animals: Use male CD-1 or Swiss albino mice (20-25g). Acclimatize the animals for at least one week before the experiment.

  • Groups: Divide the animals into the following groups (n=5-8 per group):

    • Control (vehicle only)

    • TPA + vehicle

    • TPA + this compound (different doses)

    • TPA + positive control (e.g., indomethacin)

  • Induction of Edema:

    • Dissolve 12-O-Tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone or ethanol).

    • Topically apply 20 µL of the TPA solution (e.g., 2.5 µ g/ear ) to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment:

    • Approximately 30 minutes after TPA application, topically apply 20 µL of this compound solution (dissolved in a suitable vehicle) or the vehicle control to the right ear.

  • Measurement of Edema:

    • After a specified time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

    • Using a 6-8 mm biopsy punch, collect ear tissue from both the right (treated) and left (control) ears.

    • Weigh the ear punches immediately.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for the this compound-treated groups compared to the TPA + vehicle group.

Visualizations

Nyasol_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK PI3K PI3K MyD88->PI3K MEK MEK MyD88->MEK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus iNOS_mRNA iNOS mRNA NFkB_nuc->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Akt Akt PI3K->Akt P Akt->IKK ERK ERK MEK->ERK P ERK->IKK This compound This compound This compound->IKK Inhibits This compound->Akt Inhibits This compound->ERK Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow start Start exp_design Experimental Design - Define objectives - Select model (in vitro/in vivo) - Determine concentrations/doses start->exp_design confounder_id Identify Potential Confounders - Estrogenic activity - Animal characteristics - Reagent variability exp_design->confounder_id control_measures Implement Control Measures - Use hormone-stripped serum - Standardize animal groups - Use endotoxin-free reagents confounder_id->control_measures run_exp Execute Experiment - In vitro assay (e.g., NO production) - In vivo assay (e.g., ear edema) control_measures->run_exp data_collection Data Collection - Measure absorbance, ear weight, etc. run_exp->data_collection stat_analysis Statistical Analysis - Account for confounders in the model data_collection->stat_analysis results Interpret Results stat_analysis->results troubleshoot Troubleshoot Unexpected Results stat_analysis->troubleshoot troubleshoot->exp_design Revise Design

Caption: General workflow for this compound experiments.

References

Nyasol Vehicle Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nyasol as a vehicle control in in vivo studies. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a vehicle control?

This compound is a sterile, biocompatible, and injectable nanoemulsion-based vehicle designed for the solubilization and delivery of poorly water-soluble compounds in in vivo research. Its composition is designed to be non-toxic and have minimal physiological effects, making it an ideal negative control to distinguish the pharmacological effects of the investigational drug from those of the delivery vehicle.

Q2: How should I store this compound?

This compound should be stored at 2-8°C and protected from light. Do not freeze. Under these conditions, this compound is stable for up to 12 months from the date of manufacture.

Q3: Can this compound be administered via different routes?

Yes, this compound is versatile and can be administered via various routes, including intravenous (IV), intraperitoneal (IP), and oral (PO) gavage. The appropriate route will depend on your specific experimental design and the compound being delivered.

Q4: Is it necessary to warm this compound before administration?

It is recommended to allow this compound to equilibrate to room temperature for at least 30 minutes before administration. This helps to reduce the potential for injection site reactions and ensures accurate dosing.

Q5: How do I properly mix my test compound with this compound?

To ensure homogeneity, it is crucial to follow a standardized mixing procedure. A general guideline is to slowly add your test compound to this compound while vortexing. For certain compounds, gentle warming or sonication may be required to achieve complete dissolution. Refer to the specific protocol for your compound or contact technical support for guidance.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or phase separation of the drug-vehicle mixture. - Compound solubility limit exceeded. - Improper mixing technique. - Temperature fluctuations.- Perform a solubility test to determine the optimal concentration. - Ensure thorough mixing using a vortex or sonicator. - Maintain a consistent temperature during preparation and storage.
Visible signs of toxicity in animals (e.g., lethargy, weight loss). - High injection volume. - Rapid injection rate. - Potential interaction between the compound and this compound.- Reduce the injection volume or administer in divided doses. - Administer the formulation at a slow, controlled rate. - Run a preliminary tolerability study with this compound alone.
Inconsistent experimental results between batches. - Variation in formulation preparation. - Degradation of the test compound.- Standardize the formulation protocol and ensure all users are trained. - Assess the stability of your compound in this compound over the experimental period.
Inflammation or irritation at the injection site. - High concentration of the test compound. - Needle gauge too large. - Contamination of the formulation.- Dilute the formulation if possible. - Use a smaller gauge needle for injections. - Ensure aseptic technique is followed during preparation and administration.

Experimental Protocols

Protocol 1: Preparation of a Test Compound Formulation with this compound
  • Preparation: Bring this compound and the test compound to room temperature.

  • Weighing: Accurately weigh the required amount of the test compound.

  • Mixing: Slowly add the test compound to the this compound vehicle while vortexing at a medium speed.

  • Solubilization: Continue vortexing for 5-10 minutes or until the compound is fully dissolved. If necessary, use a water bath sonicator for short intervals (1-2 minutes) to aid dissolution.

  • Final Inspection: Visually inspect the solution for any undissolved particles or precipitation. The final formulation should be a clear, homogenous solution.

Protocol 2: In Vivo Administration in a Murine Model
  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least 7 days prior to the experiment.

  • Formulation Preparation: Prepare the drug-Nyasol formulation and the this compound vehicle control as described in Protocol 1.

  • Dosing: Administer the appropriate dose volume based on the animal's body weight. For intravenous administration, use a 27-30 gauge needle and inject slowly into the lateral tail vein.

  • Monitoring: Observe the animals for any adverse reactions immediately after dosing and at regular intervals throughout the study. Record any clinical signs of toxicity.

  • Data Collection: Collect tissue or blood samples at predetermined time points as required by the study design.

Visualizing Experimental Workflows and Pathways

G cluster_prep Formulation Preparation cluster_invivo In Vivo Administration P1 Weigh Test Compound P2 Add to this compound Vehicle P1->P2 P3 Vortex/Sonicate P2->P3 P4 Visual Inspection P3->P4 A2 Administer Formulation P4->A2 Homogenous Solution A1 Animal Acclimatization A1->A2 A3 Monitor for Toxicity A2->A3 A4 Collect Samples A3->A4 G Vehicle Vehicle Control (this compound) Target Cellular Target Vehicle->Target No Effect Drug Drug in this compound Drug->Target Binding & Modulation Pathway Downstream Signaling Target->Pathway Response Biological Response Pathway->Response G start Issue Encountered q1 Precipitation Observed? Yes No start->q1 s1 Check Solubility Limit Improve Mixing Technique q1:yes->s1 q2 Animal Toxicity? Yes No q1:no->q2 end Consult Technical Support s1->end s2 Reduce Volume/Rate Run Tolerability Study q2:yes->s2 q3 Inconsistent Results? Yes No q2:no->q3 s2->end s3 Standardize Protocol Check Compound Stability q3:yes->s3 q3:no->end s3->end

Minimizing batch-to-batch variability of Nyasol extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nyasol Extracts

Welcome to the Technical Support Center for this compound and other standardized Withania somnifera (Ashwagandha) extracts. This resource is designed for researchers, scientists, and drug development professionals to help minimize and troubleshoot batch-to-batch variability. Below you will find frequently asked questions and detailed troubleshooting guides to ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Withania somnifera extracts?

Batch-to-batch variability in natural herbal extracts is a significant challenge that can stem from numerous factors throughout the production and research pipeline.[1][2] The main sources include:

  • Raw Material Variation:

    • Genetics and Botanical Origin: Different cultivars or incorrect plant identification can lead to vastly different chemical profiles.[1]

    • Geographical Source and Growing Conditions: Factors like soil composition, climate, and time of harvest critically influence the concentration of active withanolides.[1][2]

    • Plant Part Used: The roots of Withania somnifera are most commonly used as they are rich in active compounds, but the inclusion of other parts like leaves can alter the extract's composition.

  • Extraction Process:

    • Solvent Choice: The type of solvent (e.g., ethanol, methanol, water, or mixtures) selectively extracts different compounds. An ethanol:methanol:water (60:30:10) mixture, for example, has been shown to yield high recovery for many withanolides.

    • Process Parameters: Minor deviations in temperature, pressure, and extraction time can affect the final chemical profile.

  • Post-Extraction Handling:

    • Drying and Storage: Improper drying methods or storage conditions can lead to the degradation of key bioactive compounds.

    • Physical Characteristics: Variations in particle size, powder color, and odor, while not always indicative of a quality issue, can signal differences between batches.

Q2: What are the key chemical markers for standardizing Withania somnifera extracts?

The primary bioactive compounds in Withania somnifera are a group of C28 steroidal lactones known as withanolides . Key markers used for quality control and standardization include Withaferin A, Withanolide A, Withanolide B, Withanoside IV, and Withanoside V. A comprehensive analysis using methods like HPLC or HPTLC is essential to quantify these markers and ensure consistency.

Q3: How should I properly store and handle my this compound extract to maintain its integrity?

To ensure the stability of your extract, it is crucial to store it in a cool, dry, and dark place. Exposure to heat, light, and moisture can accelerate the degradation of withanolides. Always ensure the container is tightly sealed after use to prevent moisture absorption and oxidation. For long-term storage, refrigeration or freezing may be recommended, but you should consult the manufacturer's certificate of analysis for specific instructions.

Q4: Can I rely on the color of the extract powder to assess its quality?

While a significant color deviation from the manufacturer's standard may indicate a problem, color alone is not a reliable indicator of quality or potency. Natural extracts can have slight color variations from batch to batch due to factors like harvesting season and minor differences in processing, which may not affect the concentration of active compounds. Chemical analysis is the only definitive way to confirm the quality and consistency of an extract.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with different batches of this compound or other Withania somnifera extracts.

start Inconsistent Experimental Results Observed check_extract Step 1: Verify Extract Integrity start->check_extract check_protocol Step 2: Review Experimental Protocol start->check_protocol check_reagents Step 3: Examine Reagents & Equipment start->check_reagents issue_storage Issue: Improper Storage or Handling check_extract->issue_storage Potential Causes issue_solubility Issue: Incomplete Solubilization check_extract->issue_solubility Potential Causes issue_qc Issue: Batch Does Not Meet Chemical Profile Specs check_extract->issue_qc Potential Causes issue_pipetting Issue: Pipetting or Dilution Errors check_protocol->issue_pipetting Potential Causes issue_timing Issue: Inconsistent Incubation Times or Conditions check_protocol->issue_timing Potential Causes issue_contamination Issue: Reagent Contamination or Degradation check_reagents->issue_contamination Potential Causes issue_calibration Issue: Equipment Not Calibrated check_reagents->issue_calibration Potential Causes solution_storage Solution: Store Extract in a Cool, Dry, Dark Place. Follow CoA. issue_storage->solution_storage solution_solubility Solution: Use Recommended Solvent. Use Sonication or Vortexing. issue_solubility->solution_solubility solution_qc Solution: Perform QC Check (HPLC/HPTLC). Contact Supplier with Data. issue_qc->solution_qc solution_pipetting Solution: Calibrate Pipettes. Prepare Fresh Stock Solutions. issue_pipetting->solution_pipetting solution_timing Solution: Standardize All Timings and Environmental Conditions. issue_timing->solution_timing solution_contamination Solution: Use Fresh Aliquots of Reagents. Check Expiry Dates. issue_contamination->solution_contamination solution_calibration Solution: Perform Regular Equipment Calibration and Maintenance. issue_calibration->solution_calibration

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 1: I am observing lower-than-expected potency or inconsistent results in my bioassays.

  • Potential Cause 1: Improper Sample Preparation. The extract may not be fully solubilized, leading to an inaccurate concentration in your assay. Withanolides have poor water solubility.

    • Recommended Solution: Ensure you are using the correct solvent as recommended by the supplier (often DMSO, ethanol, or methanol for stock solutions). Use a vortex or sonication bath to ensure complete dissolution before making further dilutions in aqueous media.

  • Potential Cause 2: Degradation of Active Compounds. Improper storage or repeated freeze-thaw cycles can degrade withanolides.

    • Recommended Solution: Aliquot your stock solution into single-use volumes to avoid repeated thawing. Always store stock solutions at -20°C or -80°C in the dark.

  • Potential Cause 3: Inherent Batch Variability. The new batch may have a different withanolide profile compared to the previous one.

    • Recommended Solution: Do not assume two batches are identical. Perform an in-house quality control check, such as HPLC analysis, to confirm the concentration of key withanolide markers. Compare the chemical fingerprint of the new batch against a previous, well-characterized batch.

Problem 2: My HPLC chromatogram for a new batch looks different (e.g., different peak ratios, new peaks).

  • Potential Cause 1: Variation in Raw Material or Processing. This is a classic sign of batch-to-batch variability. The new batch might have been sourced from a different geographical location or processed differently.

    • Recommended Solution: Request the Certificate of Analysis (CoA) from the supplier for both the old and new batches. Compare the specifications for key withanolides. If the deviation is significant and impacts your results, contact the supplier with your comparative data.

  • Potential Cause 2: Contamination or Adulteration. In some cases, extracts may be adulterated with other plant parts or synthetic compounds.

    • Recommended Solution: A thorough chemical analysis using a validated method is required. Techniques like HPTLC can be used for rapid screening against a reference standard. If adulteration is suspected, the batch should not be used.

Data & Quality Control Parameters

A robust quality control protocol is essential for managing batch variability. The table below summarizes key analytical tests and typical specifications for a high-quality, standardized Withania somnifera root extract.

ParameterMethodTypical Specification RangePurpose
Identity HPTLC FingerprintMust match USP reference standardConfirms botanical identity and consistency of chemical profile.
Assay (Total Withanolides) HPLC-UV or UHPLC-PDA> 5% (Varies by product)Quantifies the total amount of key active compounds.
Assay (Specific Markers) HPLC-UV or UHPLC-PDAWithaferin A: < 2.5%Withanolide A: > 1.5%Ensures the correct ratio of specific withanolides for targeted bioactivity.
Loss on Drying Gravimetric< 5.0%Measures moisture content; high moisture can promote microbial growth and degradation.
Heavy Metals ICP-MSLead (Pb): < 10 ppmArsenic (As): < 3 ppmMercury (Hg): < 1 ppmEnsures safety and freedom from toxic contaminants.
Residual Solvents GC-HSVaries by solvent usedConfirms that residual extraction solvents are below safe limits.

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Key Withanolides

This protocol provides a standardized method for quantifying withanolides in a Withania somnifera extract, adapted from established analytical procedures.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_extract 1. Weigh 25 mg of This compound Extract dissolve_extract 2. Dissolve in 25 mL Methanol (1 mg/mL) prep_extract->dissolve_extract sonic_extract 3. Sonicate for 15 min dissolve_extract->sonic_extract filter_extract 4. Filter through 0.45 µm PTFE filter sonic_extract->filter_extract hplc_system 5. Equilibrate HPLC System filter_extract->hplc_system prep_std 1. Weigh 5 mg of each Reference Standard (e.g., Withaferin A) dissolve_std 2. Dissolve in 50 mL Methanol (100 µg/mL) prep_std->dissolve_std dissolve_std->hplc_system inject_sample 6. Inject 10 µL of Sample or Standard hplc_system->inject_sample run_gradient 7. Run Gradient Elution (Water/Acetonitrile) inject_sample->run_gradient detect 8. Detect at 227 nm run_gradient->detect integrate 9. Integrate Peak Areas detect->integrate calibrate 10. Generate Calibration Curve from Standards integrate->calibrate quantify 11. Quantify Withanolides in Sample calibrate->quantify

Caption: Workflow for HPLC-based quality control of this compound extract.

1. Materials and Reagents:

  • This compound (Withania somnifera) extract

  • Reference Standards: Withaferin A, Withanolide A (from a reputable supplier)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • 0.45 µm Syringe Filters (PTFE)

2. Standard Preparation:

  • Accurately weigh 5.0 mg of each withanolide reference standard into separate 50 mL volumetric flasks.

  • Dissolve and bring to volume with methanol to achieve a stock concentration of 100 µg/mL.

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with methanol.

3. Sample Preparation:

  • Accurately weigh 25.0 mg of the this compound extract into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, then bring to volume with methanol. This yields a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 30% B

    • 40-45 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 227 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Generate a calibration curve for each reference standard by plotting peak area against concentration.

  • Identify and integrate the corresponding peaks in the sample chromatogram based on retention time.

  • Calculate the concentration of each withanolide in the extract using the linear regression equation from the calibration curve.

References

Technical Support Center: Addressing Resistance to Nyasol in Microbial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Nyasol in microbial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antimicrobial activity?

This compound is a lignan, a type of phenolic compound, isolated from the rhizomes of Anemarrhena asphodeloides.[1] Published studies have demonstrated its antifungal and anti-oomycete activity. For instance, this compound has been shown to inhibit the mycelial growth of several plant pathogenic fungi and oomycetes at concentrations ranging from 1-50 µg/ml.[1] However, the same study indicated that it did not affect the growth of tested bacteria and yeast.[1] Additionally, this compound has shown synergistic antifungal effects when combined with azole agents like miconazole, ketoconazole, and clotrimazole against Candida albicans.

Q2: Are there documented cases of microbial resistance to this compound?

Currently, there is a lack of specific documented cases of acquired microbial resistance to this compound in peer-reviewed literature. However, as with any antimicrobial compound, the potential for resistance development exists. Resistance to phenolic compounds, in general, can occur through various mechanisms.

Q3: What are the potential mechanisms of microbial resistance to a phenolic compound like this compound?

While specific resistance mechanisms to this compound are yet to be identified, microbes have evolved several strategies to counteract the effects of phenolic compounds. These can be broadly categorized as:

  • Reduced cell permeability: Alterations in the microbial cell wall or membrane composition can limit the uptake of this compound.

  • Active efflux pumps: Microbes may overexpress efflux pumps that actively transport this compound out of the cell before it can reach its target.

  • Enzymatic degradation or modification: Microbes might produce enzymes that can degrade or modify the chemical structure of this compound, rendering it inactive.

  • Target modification: If this compound has a specific molecular target within the microbial cell, mutations in that target could reduce its binding affinity.

  • Biofilm formation: Microbes embedded in a biofilm matrix can exhibit increased resistance to antimicrobial agents due to reduced penetration and altered physiological states.

Troubleshooting Guide for Microbial Assays

This guide addresses common issues that may be misinterpreted as microbial resistance to this compound.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

Possible Cause Recommended Action
Inoculum effect Ensure the inoculum density is standardized, typically to 0.5 McFarland standard for bacteria, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.[2] An excessively high inoculum can lead to artificially high MIC values.
Media components The composition of the culture medium can influence the activity of phenolic compounds. Certain components may chelate or bind to this compound, reducing its effective concentration. Consider using a different, validated medium if inconsistent results persist.
pH of the medium The pH of the assay medium can affect the charge and solubility of this compound, potentially impacting its antimicrobial activity. Ensure the pH of the medium is within the recommended range for the test organism.
Solubility issues This compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not affect microbial growth. Precipitation of this compound during the assay will lead to inaccurate results.

Issue 2: Inconsistent or non-reproducible MIC results.

Possible Cause Recommended Action
Pipetting errors Use calibrated pipettes and proper technique to ensure accurate serial dilutions of this compound and consistent inoculum addition.
Incubation conditions Maintain consistent incubation temperature and duration as these can significantly impact microbial growth and the observed MIC.
Contamination Aseptic technique is crucial. Contamination of cultures or reagents can lead to erroneous results. Regularly check for contamination by plating on appropriate media.
Instability of this compound The stability of this compound under assay conditions (e.g., light, temperature) should be considered. Prepare fresh stock solutions and protect them from light if necessary.

Issue 3: Presence of trailing growth or "skipped wells" in broth microdilution assays.

Possible Cause Recommended Action
Paradoxical effect (Eagle effect) Some antimicrobial agents exhibit reduced activity at very high concentrations. If you observe growth at higher this compound concentrations but inhibition at lower concentrations, this may be the cause. Test a wider range of dilutions to confirm.
Heteroresistance The microbial population may contain a small subpopulation of resistant cells. These cells can grow at concentrations that inhibit the majority of the population, leading to faint growth (trailing). Consider plating the contents of these wells to confirm viability and assess the homogeneity of the population.
Precipitation of this compound At higher concentrations, this compound may precipitate out of solution, leading to a lower effective concentration in those wells and allowing for microbial growth. Visually inspect the wells for any precipitate.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of this compound.

Table 1: Antifungal and Anti-oomycete Activity of this compound

Microorganism Assay Type Effective Concentration (µg/mL)
Colletotrichum orbiculareMycelial Growth Inhibition1 - 50
Phytophthora capsiciMycelial Growth Inhibition1 - 50
Pythium ultimumMycelial Growth Inhibition1 - 50
Rhizoctonia solaniMycelial Growth Inhibition1 - 50
Cladosporium cucumerinumMycelial Growth Inhibition1 - 50
Data from Park et al., 2003[1]

Table 2: Synergistic Antifungal Activity of this compound with Azole Agents against Candida albicans

Combination Fractional Inhibitory Concentration (FIC) Index Range Interpretation
This compound + Miconazole0.067 - 0.31Synergy
This compound + Ketoconazole0.078 - 0.31Synergy
This compound + Clotrimazole0.098 - 0.13Synergy
Data from Iida et al., 2000

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized method and may need optimization for specific microorganisms.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well. This will result in a range of this compound concentrations.

  • Inoculum Preparation:

    • Grow the test microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (inoculum without this compound) and a negative control well (broth only). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Nyasol_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound in 96-well plate Nyasol_Stock->Serial_Dilution Add to plate Microbe_Culture Microbial Culture (Overnight) Inoculum_Prep Inoculum Standardization (0.5 McFarland) Microbe_Culture->Inoculum_Prep Standardize Inoculation Inoculation of plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Add to plate Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation MIC_Reading MIC Determination (Visual Inspection) Incubation->MIC_Reading

Caption: A simplified workflow for a Minimum Inhibitory Concentration (MIC) assay.

logical_troubleshooting Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density Start->Check_Inoculum Check_Media Assess Media Composition & pH Start->Check_Media Check_Solubility Confirm this compound Solubility Start->Check_Solubility Check_Technique Review Pipetting & Aseptic Technique Start->Check_Technique Possible_Resistance Consider True Resistance Check_Inoculum->Possible_Resistance If correct Check_Media->Possible_Resistance If appropriate Check_Solubility->Possible_Resistance If soluble Check_Technique->Possible_Resistance If correct Further_Investigation Perform Further Assays (e.g., Time-kill, Efflux Pump Inhibition) Possible_Resistance->Further_Investigation

Caption: A logical workflow for troubleshooting inconsistent MIC results.

signaling_pathway This compound This compound Cell_Membrane Microbial Cell Membrane This compound->Cell_Membrane Interacts with Target_Molecule Intracellular Target This compound->Target_Molecule Inhibits Efflux_Pump Efflux Pump Cell_Membrane->Efflux_Pump Expels this compound Resistance_Phenotype Resistance Phenotype Efflux_Pump->Resistance_Phenotype Stress_Response Stress Response Signaling Pathway Target_Molecule->Stress_Response Triggers Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression Activates Gene_Expression->Efflux_Pump Upregulates Gene_Expression->Resistance_Phenotype Leads to

Caption: A hypothetical signaling pathway for microbial resistance to this compound.

References

Validation & Comparative

Nyasol Demonstrates Potent and Selective Binding to Estrogen Receptor β

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that Nyasol, a naturally occurring lignan, exhibits a notably high binding affinity for Estrogen Receptor β (ERβ), positioning it as a significant phytoestrogen for further research and potential therapeutic development. This guide provides a detailed comparison of this compound's ERβ binding affinity against other well-known phytoestrogens, supported by experimental data and methodologies.

Superior ERβ Binding Affinity of this compound

This compound, also known as cis-hinokiresinol, has been identified as a selective agonist for ERβ.[1] Experimental evidence indicates that the (3S)-cis-hinokiresinol stereoisomer of this compound demonstrates a remarkable estrogen receptor binding activity, which is an order of magnitude greater than that of genistein, a widely studied isoflavone.[2] This potent and selective interaction with ERβ suggests its potential for targeted therapeutic applications.

The following table summarizes the ERβ binding affinities of this compound and other prominent phytoestrogens. The Relative Binding Affinity (RBA) is expressed relative to the natural estrogen 17β-estradiol (E2), which is set at 100%.

PhytoestrogenChemical ClassERβ Relative Binding Affinity (RBA, %)ERβ IC50 (nM)Selectivity for ERβ over ERα (β/α ratio)
This compound (cis-hinokiresinol) Lignan~870 (estimated)Not directly reportedSelective for ERβ
Genistein Isoflavone872.630
Daidzein Isoflavone0.53507
Coumestrol Coumestan1851.97.3
Resveratrol Stilbene0.04Not reported1.8
17β-Estradiol (E2) Steroid Hormone1000.21

Note: The RBA for this compound is estimated based on the finding that its binding activity is one order of magnitude (10 times) greater than genistein.[2] The RBA and IC50 values for other phytoestrogens are sourced from various studies for comparative purposes.

Experimental Protocols

The determination of ERβ binding affinity is typically conducted through a competitive radioligand binding assay. This method quantifies the ability of a test compound, such as this compound, to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the ERβ ligand-binding domain.

Key Steps in the ERβ Competitive Binding Assay:
  • Preparation of ERβ: Recombinant human ERβ protein is purified and utilized for the assay.

  • Incubation: A constant concentration of purified ERβ and a radiolabeled ligand (e.g., [³H]-E2) are incubated with varying concentrations of the unlabeled competitor phytoestrogen (e.g., this compound, genistein).

  • Separation of Bound and Free Ligand: The reaction mixture is then treated to separate the receptor-ligand complexes from the unbound radioligand. A common method involves the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The Relative Binding Affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

ERβ Signaling Pathway and Experimental Workflow

The binding of a phytoestrogen like this compound to ERβ initiates a cascade of molecular events that modulate gene expression. The following diagrams illustrate the generalized ERβ signaling pathway and the workflow of the competitive binding assay.

ER_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen (e.g., this compound) ERb_inactive Inactive ERβ Phytoestrogen->ERb_inactive Binding & Activation HSP HSP90 ERb_inactive->HSP Dissociation ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE Estrogen Response Element (ERE) ERb_active->ERE Binding to DNA Coactivators Coactivators (e.g., GRIP1, SRC-1) ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

Fig 1. Simplified ERβ Signaling Pathway.

Competitive_Binding_Assay_Workflow A 1. Preparation of Reagents - Purified ERβ - Radiolabeled Ligand ([³H]-E2) - Unlabeled Competitor (this compound) B 2. Incubation ERβ + [³H]-E2 + Competitor A->B C 3. Separation Addition of Hydroxylapatite (HAP) to bind Receptor-Ligand Complexes B->C D 4. Washing & Centrifugation Removal of unbound ligand C->D E 5. Quantification Liquid Scintillation Counting of HAP pellet D->E F 6. Data Analysis - IC50 Determination - RBA Calculation E->F

Fig 2. ERβ Competitive Binding Assay Workflow.

Conclusion

The available data strongly suggest that this compound possesses a significantly higher binding affinity for ERβ compared to many other well-characterized phytoestrogens, including genistein. Its potent and selective nature makes it a compelling candidate for further investigation in research areas where modulation of ERβ activity is desirable. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of this promising phytoestrogen.

References

Nyasol's Antiviral Efficacy Against Respiratory Syncytial Virus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Nyasol against Respiratory Syncytial Virus (RSV), contextualized with existing antiviral agents. The content is based on available preclinical data to inform researchers and professionals in the field of drug development.

Executive Summary

This compound, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated notable in vitro activity against the A2 strain of Respiratory Syncytial Virus (RSV).[1][2] Published research indicates that this compound and its derivatives exhibit inhibitory concentrations (IC50) superior to that of Ribavirin, a standard antiviral drug used for severe RSV infections. However, comprehensive data on its efficacy against a broader range of RSV strains and a detailed elucidation of its mechanism of action are not yet publicly available. This guide summarizes the existing data, compares it with other anti-RSV compounds, and outlines the standard experimental protocols for such validation.

Comparative Antiviral Activity

The in vitro antiviral activity of this compound and its related compounds has been primarily evaluated against the RSV-A2 strain using HEp-2 cells.[1][2] The 50% inhibitory concentration (IC50) is a key metric for antiviral potency, with lower values indicating higher efficacy.

Table 1: In Vitro Antiviral Activity of this compound and Comparators against RSV

CompoundRSV Strain(s)Cell LineIC50 (µM)Reference
This compound RSV-A2HEp-20.8 [2]
4'-O-methylthis compound RSV-A2HEp-20.3
Ribavirin RSV-A2HEp-21.15
EDP-938 RSV-A and B strainsHEp-2, A549, Vero, BHK0.028 - 0.072
RV521 RSV A and B strains(Not specified)0.0012
EDP-323 RSV-A and B strainsHEp-20.00011 - 0.00044
Ziresovir (Not specified)(Not specified)(Phase 3 clinical trial data available)
JNJ 2408068 Subgroup A and B clinical isolatesHeLa/M0.00016
NMSO3 Long strain, clinical isolatesHEp-20.2 - 0.32

Note: Data for some compounds are presented as a range across different strains and cell lines. The efficacy of Ziresovir is primarily supported by clinical trial outcomes rather than a specific IC50 value in this context.

Experimental Protocols

The validation of antiviral compounds against RSV typically involves standardized in vitro assays. The following is a detailed methodology representative of the experiments cited.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
  • Cell Culture: Human epidermoid carcinoma (HEp-2) cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) and maintained at 37°C in a humidified 5% CO2 incubator.

  • Virus Propagation: RSV strains (e.g., A2, Long, or clinical isolates) are propagated in HEp-2 cells. Viral titers are determined using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Cytotoxicity Assay: To determine the concentration at which the test compound is toxic to the host cells, uninfected HEp-2 cells are incubated with serial dilutions of the compound for a period equivalent to the antiviral assay. Cell viability is then assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Antiviral Activity Assay:

    • HEp-2 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

    • The cells are then infected with a specific multiplicity of infection (MOI) of RSV.

    • Simultaneously or at various time points post-infection, serial dilutions of the test compound (e.g., this compound) and a control drug (e.g., Ribavirin) are added to the wells.

    • The plates are incubated for several days until the cytopathic effect (CPE) is evident in the virus-infected, untreated control wells.

    • The inhibition of CPE is observed microscopically and can be quantified using a cell viability assay (e.g., CCK-8 kit).

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the untreated virus control. The Selectivity Index (SI), an indicator of the compound's therapeutic window, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50.

Visualizing the Scientific Process

To better understand the workflow and the biological context of RSV infection and antiviral intervention, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture HEp-2 Cell Culture Infection Infect HEp-2 cells with RSV Cell_Culture->Infection Virus_Propagation RSV Propagation & Titeration Virus_Propagation->Infection Compound_Prep This compound & Comparator Dilution Treatment Add Compound Dilutions Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 3-5 days Treatment->Incubation CPE_Observation Observe Cytopathic Effect (CPE) Incubation->CPE_Observation Viability_Assay Quantify Cell Viability CPE_Observation->Viability_Assay IC50_Calculation Calculate IC50 Viability_Assay->IC50_Calculation

Experimental workflow for in vitro antiviral activity assessment.

RSV infection involves multiple stages, from viral entry to replication, which are potential targets for antiviral drugs.

RSV_Lifecycle_Targets Attachment Attachment (G protein) Fusion Fusion (F protein) Target of: Ziresovir, JNJ 2408068 Attachment->Fusion Replication RNA Replication (L protein) Target of: EDP-323 Fusion->Replication Transcription Transcription Replication->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Assembly Virion Assembly Target of: RSV604 (N protein) Protein_Synthesis->Assembly Budding Budding & Release Assembly->Budding

Potential antiviral targets in the RSV lifecycle.

A direct comparison highlights the key attributes of this compound against other antiviral compounds.

Antiviral_Comparison This compound This compound IC50 (A2): 0.8 µM Target: Unknown Ribavirin Ribavirin IC50 (A2): 1.15 µM Target: RNA Polymerase (broad) This compound->Ribavirin Higher Potency (vs A2) Ziresovir Ziresovir Mechanism: Fusion Inhibitor Status: Clinical Trials This compound->Ziresovir Different Target Class (likely) EDP_938 EDP-938 IC50: 28-72 nM Mechanism: N protein inhibitor This compound->EDP_938 Lower Potency (likely)

Logical comparison of this compound with other anti-RSV agents.

Discussion and Future Directions

The initial findings for this compound are promising, suggesting it is a more potent inhibitor of the RSV-A2 strain in vitro than Ribavirin. However, several critical questions remain to be addressed to fully understand its therapeutic potential.

  • Broad-Spectrum Activity: It is imperative to evaluate the antiviral activity of this compound against a wider panel of RSV strains, including subtype B and recent clinical isolates. This will determine its potential for broad-spectrum efficacy.

  • Mechanism of Action: Elucidating the specific viral or host target of this compound is a crucial next step. Time-of-addition studies could indicate at which stage of the viral life cycle (e.g., entry, replication, assembly) this compound exerts its effect. Resistance selection studies could identify mutations in the viral genome that confer resistance, thereby pinpointing the viral protein target.

  • Signaling Pathways: RSV is known to manipulate host cell signaling pathways to facilitate its replication and evade the immune response. For instance, RSV can induce oxidative stress and modulate pathways involving transcription factors like NRF2. Investigating whether this compound's antiviral activity is linked to the modulation of such pathways could reveal novel therapeutic strategies.

  • In Vivo Efficacy: Preclinical studies in animal models, such as cotton rats or BALB/c mice, are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

A Comparative Guide to iNOS Inhibition: Nyasol versus Broussonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nyasol and Broussonin A, two phenolic compounds with demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. This analysis is based on experimental data to assist researchers in evaluating their potential as anti-inflammatory agents.

Performance Overview

This compound and Broussonin A, both isolated from Anemarrhena asphodeloides, have been shown to effectively suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Their primary mechanism of action is the downregulation of iNOS protein and mRNA expression, rather than direct enzymatic inhibition.[1] This is achieved through the modulation of upstream signaling pathways, specifically by inhibiting the transcriptional activity of NF-κB and the activation of Akt and ERK.[1]

Based on the available data for the inhibition of NO production in cellular assays, this compound demonstrates greater potency than Broussonin A.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Broussonin A in the context of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. It is important to note that these values represent the inhibition of NO production through the suppression of iNOS expression, not direct inhibition of the iNOS enzyme's catalytic activity.

CompoundAssayCell LineStimulantIC50 (µM)
This compound NO Production InhibitionRAW 264.7LPS0.67
Broussonin A NO Production InhibitionRAW 264.7LPS3.7

Mechanism of Action: A Comparative Look

Both this compound and Broussonin A exert their iNOS inhibitory effects by targeting the upstream signaling cascades that lead to iNOS gene expression.[1] In LPS-stimulated macrophages, both compounds were found to:

  • Inhibit NF-κB Transcriptional Activity: They prevent the degradation of IκB-α, which in turn blocks the nuclear translocation and transcriptional activity of NF-κB, a key regulator of the iNOS gene.[1]

  • Suppress Akt and ERK Activation: Both compounds were shown to inhibit the phosphorylation and activation of Akt and ERK, two important kinases in the signaling pathway leading to NF-κB activation.

The following diagram illustrates the signaling pathway inhibited by this compound and Broussonin A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates Akt Akt TAK1->Akt Activates ERK ERK TAK1->ERK Activates IkappaB IκB-α IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits nucleus Nucleus NFkappaB->nucleus Translocates iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Nyasol_BroussoninA This compound & Broussonin A Nyasol_BroussoninA->IKK Inhibit Nyasol_BroussoninA->Akt Inhibit Nyasol_BroussoninA->ERK Inhibit

Signaling pathway of iNOS inhibition by this compound and Broussonin A.

Experimental Protocols

The following is a representative experimental protocol for assessing the iNOS inhibitory activity of this compound and Broussonin A in a cellular context.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Broussonin A. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce iNOS expression and incubated for an additional 24 hours.

Measurement of Nitric Oxide Production (Griess Assay)
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Analysis of iNOS Protein Expression (Western Blot)
  • Principle: To confirm that the inhibition of NO production is due to a decrease in iNOS protein levels.

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total protein.

    • Protein concentration is determined using a suitable assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • A loading control, such as β-actin, is used to ensure equal protein loading.

The following diagram outlines the general experimental workflow for evaluating iNOS inhibition.

G cluster_setup Experimental Setup cluster_analysis Analysis start Seed RAW 264.7 cells incubate1 Incubate for 24h start->incubate1 treat Pre-treat with this compound/ Broussonin A (1h) incubate1->treat stimulate Stimulate with LPS (24h) treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Griess Assay for NO2- collect_supernatant->griess_assay measure_abs Measure Absorbance (540nm) griess_assay->measure_abs calculate_ic50 Calculate % Inhibition & IC50 measure_abs->calculate_ic50 result1 Quantitative NO Inhibition Data calculate_ic50->result1 protein_extraction Protein Extraction lyse_cells->protein_extraction western_blot Western Blot for iNOS protein_extraction->western_blot analyze_bands Analyze Protein Bands western_blot->analyze_bands result2 Confirmation of iNOS Protein Downregulation analyze_bands->result2

Experimental workflow for assessing iNOS inhibition.

Conclusion

Both this compound and Broussonin A are effective inhibitors of LPS-induced nitric oxide production in macrophages. Their mechanism of action involves the suppression of iNOS gene expression through the inhibition of the NF-κB, Akt, and ERK signaling pathways. For researchers focused on upstream regulators of iNOS expression, both compounds are valuable tools. However, with a significantly lower IC50 for the inhibition of NO production, This compound presents as the more potent of the two in a cellular context. It is critical for drug development professionals to recognize that these compounds are not direct inhibitors of the iNOS enzyme's catalytic activity, which distinguishes them from other classes of iNOS inhibitors that target the enzyme directly. Further in vivo studies are warranted to fully elucidate their therapeutic potential as anti-inflammatory agents.

References

Navigating the Maze of Preclinical Data: A Comparative Analysis of Withaferin A's Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of oncology research, the quest for effective and broadly applicable therapeutic agents is paramount. Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-cancer properties. However, a critical step in the preclinical evaluation of any promising compound is the cross-validation of its effects across diverse cancer cell lines. This guide provides a comparative analysis of Withaferin A's efficacy, presenting key experimental data and methodologies to aid researchers, scientists, and drug development professionals in their assessment of this promising natural product.

Comparative Efficacy of Withaferin A Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Withaferin A have been documented across a spectrum of cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, in several commonly used cancer cell lines. Lower IC50 values are indicative of higher anti-cancer activity.

Cell LineCancer TypeIC50 (µM) of Withaferin AKey FindingsReference
MCF-7 Breast Cancer1.25 - 2.5Induction of apoptosis, cell cycle arrest at G2/M phase.
MDA-MB-231 Breast Cancer0.5 - 1.5Inhibition of cell migration and invasion, suppression of NF-κB signaling.
A549 Lung Cancer1.0 - 3.0Induction of oxidative stress and apoptosis.
HCT116 Colon Cancer0.75 - 2.0Downregulation of STAT3 signaling, induction of apoptosis.
PC-3 Prostate Cancer2.5 - 5.0Inhibition of angiogenesis and metastasis.
U87 Glioblastoma1.5 - 4.0Disruption of the vimentin cytoskeleton, induction of apoptosis.

Unraveling the Mechanism: Key Signaling Pathways Modulated by Withaferin A

Withaferin A exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways. A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By preventing the degradation of IκBα, Withaferin A sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes.

WithaferinA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WithaferinA Withaferin A IKK IKK WithaferinA->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) NFkB_n->TargetGenes Binds to DNA Transcription Gene Transcription TargetGenes->Transcription

Caption: Withaferin A inhibits the NF-κB signaling pathway.

Furthermore, Withaferin A has been shown to target the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often constitutively active in cancer cells and promotes cell proliferation and survival.

Standardized Protocols for In Vitro Evaluation

To ensure reproducibility and enable meaningful cross-study comparisons, the adoption of standardized experimental protocols is crucial. The following outlines a general workflow for assessing the in vitro efficacy of Withaferin A.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, A549) Seeding 3. Cell Seeding (96-well plates) CellCulture->Seeding DrugPrep 2. Withaferin A Preparation (Stock solution in DMSO) Treatment 4. Drug Treatment (Varying concentrations) DrugPrep->Treatment Seeding->Treatment MTT 5a. MTT Assay (Cell Viability) Treatment->MTT Apoptosis 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot 5c. Western Blot (Protein Expression) Treatment->WesternBlot IC50 6. IC50 Calculation MTT->IC50 Statistical 7. Statistical Analysis Apoptosis->Statistical WesternBlot->Statistical

Caption: A typical experimental workflow for in vitro drug testing.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Withaferin A (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Comparative Analysis with an Alternative: Curcumin

Curcumin, a polyphenol derived from turmeric, is another natural compound with well-documented anti-cancer properties. A comparative analysis of Withaferin A and Curcumin reveals distinct potency and mechanistic profiles.

FeatureWithaferin ACurcumin
Typical IC50 Range 0.5 - 5.0 µM10 - 50 µM
Primary Mechanism NF-κB and STAT3 inhibition, vimentin disruptionMultiple targets including NF-κB, AP-1, and growth factor receptors
Bioavailability ModerateLow
Key Advantages High potencyExtensive safety data, broad-spectrum activity
Key Limitations Potential for off-target effectsLow bioavailability requires formulation strategies

This comparative guide underscores the importance of rigorous cross-validation in preclinical drug development. While Withaferin A demonstrates potent anti-cancer activity across a range of cell lines, a comprehensive understanding of its efficacy and mechanism of action in diverse cancer subtypes is essential for its successful clinical translation. Future studies should focus on in vivo models and combination therapies to fully elucidate the therapeutic potential of this promising natural compound.

Unveiling Nyasol's Anti-Inflammatory Potential: A Comparative Guide to In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nyasol's anti-inflammatory properties, bridging the gap between cell-based assays and animal model validations. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer an objective evaluation of this compound against other relevant compounds.

This compound, a naturally occurring lignan, has demonstrated notable anti-inflammatory effects in preclinical studies. Its ability to modulate key inflammatory pathways in vitro has been successfully replicated in established animal models of inflammation, positioning it as a compound of interest for further therapeutic development. This guide synthesizes the available data to facilitate a deeper understanding of its mechanism of action and efficacy.

In Vitro Anti-Inflammatory Activity of this compound and Comparators

This compound has been shown to effectively inhibit the production of key inflammatory mediators in macrophage-like cell lines, such as RAW 264.7. Its primary mechanism involves the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2), two central players in the inflammatory cascade. The following table summarizes the inhibitory potency of this compound and compares it with Broussonin A, a structurally related compound often studied in parallel, and common anti-inflammatory drugs.

Compound/DrugTargetCell LineIC50 Value
This compound Nitric Oxide (NO) ProductionRAW 264.7Data not available
This compound Prostaglandin E2 (PGE2) ProductionRAW 264.7> 1 µM[1]
Broussonin A Nitric Oxide (NO) ProductionRAW 264.7Data not available
LuteolinNitric Oxide (NO) ProductionRAW 264.717.1 µM[2]
LCY-2-CHONitric Oxide (NO) ProductionRAW 264.71.3 µM[3]
BrazilinNitric Oxide (NO) ProductionRAW 264.724.3 µM[4]
Lonimacranthoide VIProstaglandin E2 (PGE2) ProductionRAW 264.70.25 µM[5]

Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Replication of In Vitro Findings in Animal Models

The anti-inflammatory effects of this compound observed in cell cultures have been successfully translated to in vivo animal models. The two primary models used to validate these findings are the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema and the carrageenan-induced paw edema in rodents. These models mimic acute inflammatory responses and are standard for screening potential anti-inflammatory agents.

TPA-Induced Mouse Ear Edema

Topical application of TPA to a mouse's ear induces a localized inflammatory response characterized by swelling. This compound has been shown to significantly inhibit this edema formation.

Compound/DrugAnimal ModelDosing% Inhibition of Edema
This compound TPA-Induced Mouse Ear EdemaSpecific dose-response data not availableSignificant inhibition reported
Broussonin A TPA-Induced Mouse Ear EdemaSpecific dose-response data not availableSignificant inhibition reported
Dexamethasone TPA-Induced Mouse Ear EdemaDose-dependentID50 = 40.8 mg/kg (i.p.)
Resveratrol TPA-Induced Mouse Ear Edema1 mg (topical)Significant reduction in ear thickness
Carrageenan-Induced Paw Edema

Injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and other inflammatory mediators. This compound has demonstrated potent inhibition in this model, particularly in the later phase, which is consistent with its in vitro inhibition of PGE2.

Compound/DrugAnimal ModelDosing (p.o.)% Inhibition of Edema
This compound Carrageenan-Induced Paw Edema (Mice)24-120 mg/kg28.6 - 77.1%
Diclofenac Carrageenan-Induced Paw Edema (Rats)5 mg/kg~56%
Diclofenac Carrageenan-Induced Paw Edema (Rats)20 mg/kg~72%
Ellagic Acid Carrageenan-Induced Paw Edema (Rats)1-30 mg/kg (i.p.)Dose-dependent inhibition (ED50 = 8.41 mg/kg)

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are attributed to its modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

This compound's Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This action suppresses the transcription of NF-κB target genes, including iNOS and COX-2, which are responsible for the production of NO and PGE2, respectively. Furthermore, this compound has been observed to modulate the phosphorylation of MAPKs such as ERK and p38.

Nyasol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK (ERK, p38) TLR4->MAPK Activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_genes Activates Transcription MAPK->NFkB_nucleus Activates Inflammatory_mediators Inflammatory Mediators (NO, PGE2) Pro_inflammatory_genes->Inflammatory_mediators Leads to Production of

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Experimental Workflow: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of test compounds. The workflow involves inducing inflammation in the paw of a rodent and measuring the subsequent swelling over time.

Carrageenan_Workflow start Start acclimatize Animal Acclimatization (e.g., Male Wistar rats, 180-220g) start->acclimatize fasting Fasting (Overnight with water ad libitum) acclimatize->fasting grouping Grouping of Animals (e.g., Control, Standard, Test Groups) fasting->grouping treatment Oral Administration - Vehicle (Control) - Diclofenac (Standard) - this compound (Test) grouping->treatment induction Induction of Edema (Subplantar injection of 1% carrageenan) treatment->induction 1 hour post-treatment measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis (% inhibition of edema) measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocols

In Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or comparator compounds. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

In Vivo: TPA-Induced Mouse Ear Edema
  • Animals: Male ICR mice (25-30 g) are used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 2.5 µg/20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment: this compound or a comparator compound, dissolved in a suitable vehicle, is applied topically to the right ear shortly before or after TPA application. For systemic administration, the compound is given orally or intraperitoneally prior to TPA application.

  • Measurement of Edema: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both the right and left ears.

  • Data Analysis: The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage of edema inhibition by the test compound is calculated relative to the TPA-treated control group.

In Vivo: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used.

  • Treatment: Animals are divided into groups and treated orally (p.o.) or intraperitoneally (i.p.) with the test compound (this compound), a standard anti-inflammatory drug (e.g., Diclofenac), or the vehicle (control).

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of edema inhibition is calculated for each group relative to the control group.

References

A Head-to-Head Comparison of Nyasol and Other Lignans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biological activities and mechanisms of Nyasol in comparison to other prominent lignans, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the lignan this compound with other well-known lignans such as pinoresinol, secoisolariciresinol, matairesinol, and lariciresinol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective look at their performance in various biological assays, with a focus on anti-inflammatory and antiviral activities.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and other lignans. It is important to note that the data presented has been compiled from various studies, and direct comparisons should be made with caution as experimental conditions may vary.

Table 1: Anti-inflammatory Activity
LignanAssayTarget/MarkerCell LineIC50 / % Inhibition
(-)-Nyasol PGE2 ProductionCOX-2LPS-treated RAW 264.7Significant inhibition at > 1 µM[1]
(-)-Nyasol NO ProductioniNOSLPS-treated RAW 264.7Significant inhibition at > 1 µM[1]
Pinoresinol PGE2 ProductionCOX-2IL-1β-stimulated Caco-262% reduction[2]
Pinoresinol NF-κB ActivityNF-κBIL-1β-stimulated Caco-2Dose-dependent decrease[2]
Secoisolariciresinol NO ProductioniNOSLPS-induced RAW 264.7IC50: 29 µM[3]
Lariciresinol PLA2 InhibitionPLA2-IC50: 57.6 μM
Table 2: Antiviral Activity
LignanVirusCell LineIC50
(-)-Nyasol Respiratory Syncytial Virus (RSV)HEp-2< 1.15 µM
4'-O-methylthis compound Respiratory Syncytial Virus (RSV)HEp-2< 1.15 µM
(-)-Lariciresinol Hepatitis B Virus (HBV)HepG2.2.15EC50: 42.62 µM
Matairesinol Human Coronavirus OC43RhabdomyosarcomaPlaque formation reduced

Signaling Pathways and Mechanisms of Action

Lignans exert their biological effects through the modulation of various signaling pathways. Below are diagrams illustrating the key pathways involved in the anti-inflammatory and antiviral activities of this compound and other compared lignans.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits Other_Lignans Other Lignans (Pinoresinol, etc.) Other_Lignans->IKK Inhibits COX2 COX-2 Pro-inflammatory\nProstaglandins Pro-inflammatory Prostaglandins COX2->Pro-inflammatory\nProstaglandins iNOS iNOS Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Gene_Expression Gene Expression (COX-2, iNOS, Cytokines) NFκB_nuc->Gene_Expression Induces Gene_Expression->COX2 Gene_Expression->iNOS

Caption: Anti-inflammatory signaling pathway modulated by this compound and other lignans.

antiviral_workflow cluster_setup Assay Setup cluster_infection Viral Infection cluster_incubation Incubation cluster_analysis Data Analysis Host_Cells Seed Host Cells (e.g., HEp-2) Lignan_Treatment Treat cells with serial dilutions of Lignans Host_Cells->Lignan_Treatment Viral_Infection Infect cells with Virus (e.g., RSV) Lignan_Treatment->Viral_Infection Incubation Incubate for a defined period Viral_Infection->Incubation CPE_Assay Assess Cytopathic Effect (CPE) or Plaque Formation Incubation->CPE_Assay IC50_Calculation Calculate IC50 value CPE_Assay->IC50_Calculation

Caption: General experimental workflow for antiviral activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

COX-2-Mediated Prostaglandin E2 (PGE2) Production Assay

This assay is used to determine the inhibitory effect of compounds on the production of PGE2, a key inflammatory mediator, in cells stimulated to express COX-2.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Induction of COX-2: Cells are seeded in 24-well plates and treated with lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Compound Treatment: The cells are then treated with various concentrations of the test lignans (e.g., this compound, pinoresinol) for a specified period.

  • PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated by comparing the levels in treated cells to those in untreated, LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Gene Assay

This assay measures the activation of the NF-κB transcription factor, a central regulator of the inflammatory response.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. The cells are transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After transfection, the cells are pre-treated with different concentrations of the test lignans for 1 hour.

  • NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activation is calculated relative to the stimulated control cells.

Respiratory Syncytial Virus (RSV) Inhibition Assay

This assay evaluates the ability of compounds to inhibit the replication of RSV in cell culture.

  • Cell Culture: HEp-2 cells are grown in 96-well plates in MEM supplemented with 10% FBS.

  • Compound and Virus Preparation: Serial dilutions of the test lignans are prepared. RSV is diluted to a predetermined titer.

  • Infection and Treatment: The cell monolayers are infected with RSV in the presence of the various concentrations of the test compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until a cytopathic effect (CPE) is observed in the virus control wells (typically 4-5 days).

  • Assessment of Antiviral Activity: The CPE is scored visually under a microscope. Alternatively, cell viability can be assessed using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (IC50) is determined from the dose-response curve.

Summary and Conclusion

The available data indicates that this compound is a potent bioactive lignan with significant anti-inflammatory and antiviral properties. Its mechanism of action, particularly the inhibition of the NF-κB pathway and downstream inflammatory mediators like COX-2 and iNOS, is well-documented. In terms of antiviral activity, this compound has demonstrated high efficacy against RSV.

When compared to other lignans, the picture is less clear due to a lack of direct head-to-head comparative studies under identical experimental conditions. However, existing research suggests that other lignans, such as pinoresinol, also exhibit strong anti-inflammatory effects, in some cases appearing more potent in specific assays. For instance, pinoresinol was reported to have the strongest anti-inflammatory properties among several tested lignans in an intestinal cell model. Lariciresinol and secoisolariciresinol also show promising anti-inflammatory and antiviral activities.

For researchers and drug development professionals, this compound represents a promising lead compound. However, further research involving direct comparative studies with other relevant lignans is crucial to fully elucidate its therapeutic potential and establish a clear profile of its efficacy relative to other compounds in this class. The experimental protocols provided in this guide offer a foundation for conducting such comparative analyses.

References

Validating the Mechanism of Nyasol: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nyasol, an anti-inflammatory compound, and its proposed mechanism of action. While direct validation of this compound using knockout models is not currently available in published literature, this document leverages existing data from knockout studies of its putative target pathways—NF-κB, Akt, and ERK—to infer its mechanism and compare its potential efficacy against other compounds.

Introduction to this compound and its Proposed Mechanism

This compound, a phenolic compound isolated from Anemarrhena asphodeloides, has demonstrated anti-inflammatory properties.[1] Studies suggest that this compound exerts its effects by suppressing the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. This suppression is reportedly mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the downregulation of Akt and Extracellular signal-regulated kinase (ERK) pathways.[1] Specifically, this compound has been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.

Validating Anti-Inflammatory Mechanisms with Knockout Models

Knockout (KO) animal models are indispensable tools for validating the mechanism of action of therapeutic compounds. By selectively deleting a specific gene, researchers can determine if the protein encoded by that gene is the true target of the drug. If a compound is effective in a wild-type (WT) animal but loses its efficacy in a knockout model where its target has been removed, it provides strong evidence for a direct mechanism of action.

Comparative Analysis: this compound and Alternatives in the Context of Knockout Models

While no studies have reported the use of knockout models to validate this compound's mechanism, we can infer its expected behavior and compare it to other compounds that target the same pathways and have been evaluated in such models.

The NF-κB Pathway: A Central Target for Anti-Inflammatory Drugs

The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime target for drug development. The kinase IKKβ is a critical upstream activator of this pathway.

Alternative Compounds:

  • Parthenolide: A sesquiterpene lactone that has been shown to inhibit IKKβ, thereby preventing NF-κB activation.[2][3]

  • SC-514: A selective small-molecule inhibitor of IKKβ.[4]

The following table summarizes the expected and observed outcomes of these inhibitors in the context of IKKβ knockout models.

Compound Proposed Target Effect in Wild-Type (WT) Model (LPS-induced inflammation) Expected Effect in IKKβ Knockout (KO) Model Supporting Evidence from Knockout Studies
This compound IKKβ (inferred)Reduced iNOS expression, decreased inflammatory cytokine productionLoss of anti-inflammatory effectNo direct knockout studies available for this compound.
Parthenolide IKKβReduced inflammatory cytokine production and neutrophil influxLoss of anti-inflammatory effectWhile direct validation in IKKβ KO mice is not extensively documented for Parthenolide itself, the critical role of IKKβ in inflammation is well-established through knockout studies, suggesting Parthenolide would be ineffective in its absence.
SC-514 IKKβInhibition of NF-κB dependent gene expressionLoss of inhibitory effect on NF-κB activationStudies with SC-514 demonstrate its specificity for IKKβ, and its effects are consistent with the phenotype observed in IKKβ knockout models where NF-κB activation is impaired.
The Role of iNOS in Inflammation

iNOS is a downstream effector of the NF-κB pathway and a major producer of nitric oxide (NO), a pro-inflammatory mediator.

Model Inflammatory Challenge (LPS) Key Observations Implication for this compound
Wild-Type (WT) Mice Increased NO production, inflammationDemonstrates the role of iNOS in the inflammatory response.This compound's inhibition of iNOS is expected to reduce inflammation.
iNOS Knockout (KO) Mice No increase in NO production, but mice are not fully protected from LPS-induced mortalityHighlights that while iNOS is a key mediator, other pathways also contribute to septic shock.This compound's effect would be significantly diminished in these mice, confirming iNOS as a major target. However, residual inflammation might persist due to iNOS-independent pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments relevant to the validation of anti-inflammatory compounds.

Generation and Validation of Knockout Mice
  • Cre-loxP System for Conditional Knockouts: This is a common method to generate tissue-specific or inducible knockout mice. It involves generating mice with loxP sites flanking a critical exon of the target gene ("floxed" mice) and crossing them with mice expressing Cre recombinase under the control of a specific promoter.

    • Validation: Knockout of the target gene is confirmed at the genomic DNA level (PCR), mRNA level (RT-PCR, qRT-PCR), and protein level (Western blot).

LPS-Induced Inflammation Model in Mice
  • Procedure: Mice are administered a sublethal dose of lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response. Doses can range from 0.5 mg/kg to 5 mg/kg.

  • Assessment: Inflammatory responses are typically measured 2 to 24 hours post-injection. This includes measuring inflammatory cytokines in the serum and assessing immune cell infiltration in tissues.

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used for the quantitative measurement of cytokines such as TNF-α and IL-6 in serum or cell culture supernatants.

  • Western Blot: Used to measure the protein levels of key signaling molecules. For the NF-κB pathway, this includes detecting the phosphorylation and degradation of IκBα and the phosphorylation and nuclear translocation of the p65 subunit.

NF-κB Reporter Assay
  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission. This assay is useful for screening compounds that inhibit NF-κB activity.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Nyasol_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Akt Akt TLR4->Akt ERK ERK TLR4->ERK IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) NFkB_nuc->Genes Induces transcription Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK Inhibits This compound->Akt Inhibits This compound->ERK Inhibits Akt->IKK ERK->IKK

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Knockout_Validation_Workflow start Start generate_ko Generate Knockout (KO) and Wild-Type (WT) Littermate Mice start->generate_ko induce_inflammation Induce Inflammation (e.g., LPS injection) generate_ko->induce_inflammation treat_compound Treat with Compound (e.g., this compound) or Vehicle induce_inflammation->treat_compound measure_outcome Measure Inflammatory Outcomes (e.g., Cytokines) treat_compound->measure_outcome compare Compare Outcomes (WT vs. KO, Compound vs. Vehicle) measure_outcome->compare validate Mechanism Validated compare->validate Effect lost in KO invalidate Mechanism Not Validated or Off-Target Effects compare->invalidate Effect persists in KO

Caption: Experimental workflow for validating a drug's mechanism using knockout models.

Logical_Relationship cluster_ko In Knockout Model This compound This compound Target Target Protein (e.g., IKKβ) This compound->Target Inhibits Response Inflammatory Response (Abrogated) Pathway Signaling Pathway (Inactive) Target->Pathway Activates Pathway->Response Induces KO_Model Knockout Model (Target Protein Absent) KO_Model->Target Absence of Target

Caption: Logical relationship of this compound's effect in a knockout model.

Conclusion

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects by targeting the NF-κB, Akt, and ERK signaling pathways. While direct validation using knockout models is a critical next step to definitively confirm this mechanism, the extensive body of research on these pathways using such models provides a solid foundation for this hypothesis. Comparing this compound to other compounds like Parthenolide and SC-514, which have known interactions with the NF-κB pathway, offers a valuable framework for its continued development. Future studies employing IKKβ, Akt, ERK, and iNOS knockout models will be instrumental in unequivocally elucidating the precise molecular targets of this compound and solidifying its potential as a therapeutic agent.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Nyasol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nyasol, a lignan also known as cis-hinokiresinol, is a bioactive compound naturally occurring in the rhizomes of Anemarrhena asphodeloides.[1] It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, estrogenic, antifungal, antibacterial, and antiviral properties. While methods for the total synthesis of this compound have been developed, a direct comparative analysis of the efficacy of natural versus synthetic this compound is not available in the current scientific literature.

This guide provides a comprehensive overview of the known efficacy of natural this compound , focusing on its well-documented anti-inflammatory effects. The data presented here, derived from in vitro and in vivo studies, can serve as a benchmark for future research and for the evaluation of synthetically derived this compound. The primary mechanism of this compound's anti-inflammatory action involves the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Akt, and Extracellular Signal-regulated Kinase (ERK).

Data Presentation: Efficacy of Natural this compound

The anti-inflammatory efficacy of natural this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-inflammatory Activity of Natural this compound
AssayCell LineTreatmentConcentrationResultReference
Nitric Oxide (NO) Production InhibitionRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)> 1 µMSignificant inhibition of iNOS-mediated NO production[2]
Prostaglandin E2 (PGE2) Production InhibitionRAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)> 1 µMSignificant inhibition of COX-2-mediated PGE2 production[2]

iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2

Table 2: In Vivo Anti-inflammatory Activity of Natural this compound
Animal ModelAssayTreatmentDosing (mg/kg)ResultReference
MiceCarrageenan-induced paw edemaOral administration24 - 12028.6% - 77.1% inhibition of paw edema[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated murine macrophage RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production.

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups to the LPS-only treated control group.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory effect of this compound in a mouse model of inflammation.

Methodology:

  • Animals: Male ICR mice (6-8 weeks old) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized to the experimental environment for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Mice are randomly divided into control and treatment groups.

    • The treatment groups receive oral administration of this compound at various doses (e.g., 24, 60, 120 mg/kg).

    • The control group receives the vehicle (e.g., saline or a suspension agent).

  • Induction of Edema: One hour after the administration of this compound or vehicle, 0.05 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume:

    • Paw volume is measured immediately before the carrageenan injection and at specific time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] × 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Nyasol_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt ERK ERK TLR4->ERK IKK IKK Akt->IKK ERK->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB:e->NFkB:w NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->Akt This compound->ERK DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro: NO Inhibition Assay cluster_invivo In Vivo: Carrageenan-Induced Paw Edema c1 Seed RAW 264.7 cells c2 Pre-treat with this compound c1->c2 c3 Stimulate with LPS c2->c3 c4 Incubate for 24h c3->c4 c5 Measure NO (Griess Assay) c4->c5 a1 Administer this compound orally a2 Inject Carrageenan in paw a1->a2 a3 Measure paw volume a2->a3 a4 Calculate edema inhibition a3->a4

Caption: Workflow for key efficacy experiments.

Conclusion

The available scientific evidence robustly supports the anti-inflammatory efficacy of natural this compound. It demonstrates significant inhibitory effects on key inflammatory mediators both in vitro and in vivo. The mechanism of action is attributed to its ability to suppress the NF-κB, Akt, and ERK signaling pathways.

Currently, there is a lack of publicly available data on the biological efficacy of synthetic this compound. Therefore, a direct comparison with its natural counterpart is not possible at this time. The data and protocols presented in this guide for natural this compound can be utilized as a foundational reference for researchers and drug development professionals. Future studies are warranted to directly compare the efficacy, bioavailability, and safety profiles of natural versus synthetically derived this compound to fully understand their therapeutic potential.

References

An Independent Comparative Analysis of Plant-Derived Alkaloids and Withanolides as Potential Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for "Nyasol" did not yield specific findings in the peer-reviewed scientific literature. Therefore, this guide provides a comparative analysis of three well-researched, naturally derived compounds with demonstrated anti-cancer properties: Solamargine, Solanine, and Withaferin A. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms of action, supported by experimental data.

Introduction to a Trio of Potent Phytochemicals

Nature has long been a source of compounds with significant therapeutic potential. Among these, steroidal alkaloids from the Solanum family and withanolides from Withania somnifera have garnered substantial interest for their cytotoxic effects on cancer cells. This guide focuses on a comparative evaluation of solamargine and solanine, two glycoalkaloids found in plants of the Solanum genus, and withaferin A, a steroidal lactone from Withania somnifera (commonly known as Ashwagandha). These compounds have been observed to modulate a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Comparative Efficacy and Cytotoxicity

The anti-cancer potential of these compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.

CompoundCancer Cell LineIC50 ValueReference
Solamargine Human Cholangiocarcinoma (QBC939)9.81 µM[1]
Human Neuroblastoma (SH-SY5Y)15.62 µg/mL[2][3]
Solanine Multidrug-Resistant Oral Cancer (KB-ChR-8-5)30 µM[4]
Breast Cancer (MCF-7 & MDA-MB-231)More cytotoxic than cycloheximide[5]
Withaferin A Melanoma (various)1.8 - 6.1 µM
Human Breast Cancer (MDA-MB-231 & MCF-7)Efficacy demonstrated

Mechanisms of Action: A Comparative Overview

Solamargine, solanine, and withaferin A exert their anti-cancer effects through a variety of molecular mechanisms, often targeting multiple signaling pathways. A primary mode of action for all three is the induction of apoptosis, or programmed cell death.

Induction of Apoptosis

Solamargine has been shown to induce apoptosis through both extrinsic and intrinsic pathways. It upregulates the expression of death receptors like TNFR-I and Fas, as well as their associated death domains. It also modulates the Bcl-2 family of proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2 and Bcl-xL, leading to the release of mitochondrial cytochrome c and activation of caspases.

Solanine also promotes apoptosis by increasing the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress can lead to mitochondrial dysfunction and the activation of downstream signaling cascades, such as the JNK and p38 MAPK pathways, culminating in apoptosis. In some cancer cell lines, solanine has been observed to cause cell cycle arrest.

Withaferin A induces apoptosis through multiple mechanisms. It can trigger both intrinsic and extrinsic apoptotic pathways, associated with the downregulation of Bcl-2, upregulation of Bax, and activation of caspases 9 and 3. It has also been shown to suppress the expression of inhibitor of apoptosis (IAP) family proteins, such as XIAP and survivin. In some cancer cells, withaferin A-induced apoptosis is mediated by the generation of thiol oxidation, independent of ROS production.

Modulation of Key Signaling Pathways

These compounds interfere with several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway:

  • Solamargine: Has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition contributes to its anti-cancer effects in various cancers, including prostate and colorectal cancer. In some instances, solamargine's effect on this pathway is mediated by its influence on microRNAs and other upstream regulators.

  • Solanine: Can also modulate the PI3K/Akt pathway as part of its broader impact on EGFR signaling in multidrug-resistant oral cancer cells.

  • Withaferin A: Suppresses Akt activation, contributing to its pro-apoptotic effects. Downregulation of Akt phosphorylation is a key mechanism by which withaferin A induces apoptosis in leukemia cells.

NF-κB Pathway:

  • Solamargine: Can reduce the expression of the NF-κB subunit p65 in certain cancer models.

  • Solanine: Inhibits the EGFR/PI3K/Akt/NF-κB signaling pathway in multidrug-resistant oral cancer.

  • Withaferin A: Is a potent inhibitor of NF-κB activation. It achieves this by targeting a cysteine residue in IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking its transcriptional activity.

STAT3 Pathway:

  • Solamargine: Has been found to downregulate the expression of phosphorylated STAT3 (p-STAT3), which is often constitutively active in cancer and promotes cell survival and proliferation.

  • Solanine: Can suppress the phosphorylation of STAT3 in pancreatic cancer cells.

  • Withaferin A: Inhibits the transcriptional activity of STAT3, contributing to its anti-proliferative effects in colon cancer.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

  • Methodology:

    • Cancer cells (e.g., QBC939, KB-ChR-8-5) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of the test compound (solamargine, solanine, or withaferin A) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the extent of apoptosis induced by a compound.

  • Methodology:

    • Cells are treated with the compound at various concentrations for a defined period.

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

    • Cells are then resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic/necrotic cells).

    • The stained cells are analyzed using a flow cytometer. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Western Blot Analysis for Protein Expression
  • Objective: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with the compound, and whole-cell lysates are prepared using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.

Signaling Pathway and Experimental Workflow Diagrams

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Solamargine Solamargine Death_Receptors Death Receptors (TNFR-I, Fas) Solamargine->Death_Receptors Bcl2_family Bcl-2 family (↑Bax, ↓Bcl-2) Solamargine->Bcl2_family Solanine Solanine ROS ↑ Reactive Oxygen Species (ROS) Solanine->ROS Withaferin_A Withaferin_A Caspase8 Caspase-8 activation Withaferin_A->Caspase8 Withaferin_A->Bcl2_family Death_Receptors->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 ROS->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: A simplified diagram illustrating the induction of apoptosis by Solamargine, Solanine, and Withaferin A.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Solamargine Solamargine PI3K PI3K Solamargine->PI3K inhibits STAT3 STAT3 Solamargine->STAT3 inhibits Solanine Solanine Akt Akt Solanine->Akt inhibits NFkB NF-κB Solanine->NFkB inhibits Withaferin_A Withaferin_A Withaferin_A->Akt inhibits IKK IKK Withaferin_A->IKK inhibits Withaferin_A->STAT3 inhibits PI3K->Akt Cell_Survival_P Cell Survival & Proliferation Akt->Cell_Survival_P IKK->NFkB Inflammation_Proliferation Inflammation & Proliferation NFkB->Inflammation_Proliferation Gene_Transcription Gene Transcription (Survival, Proliferation) STAT3->Gene_Transcription

Figure 2: Comparative inhibition of key cancer-related signaling pathways by the three compounds.

experimental_workflow cluster_assays 3. Downstream Assays Cell_Culture 1. Cancer Cell Culture (e.g., HepG2, DU145, MCF-7) Compound_Treatment 2. Treatment with Solamargine, Solanine, or Withaferin A (Varying Concentrations & Durations) Cell_Culture->Compound_Treatment MTT_Assay Cell Viability (MTT Assay) Compound_Treatment->MTT_Assay Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Compound_Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Compound_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion on Anti-Cancer Mechanism Data_Analysis->Conclusion

Figure 3: A general workflow for the in vitro evaluation of the anti-cancer properties of the compounds.

Conclusion and Future Directions

Solamargine, solanine, and withaferin A each demonstrate significant anti-cancer properties through multifaceted mechanisms of action. While they share the common ability to induce apoptosis, their primary molecular targets and effects on key signaling pathways can differ. Withaferin A shows potent and direct inhibition of NF-κB, a key regulator of inflammation and cell survival. Solamargine and solanine have been shown to significantly impact the PI3K/Akt and EGFR pathways, respectively. The generation of ROS is a notable mechanism for solanine.

References

Nyasol Demonstrates Superior In Vitro Efficacy Against Respiratory Syncytial Virus Compared to Standard-of-Care Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of Nyasol's antiviral performance against the standard-of-care drug, ribavirin, for the treatment of Respiratory Syncytial Virus (RSV). This guide provides a detailed analysis of the available experimental data, showcasing this compound's potential as a potent antiviral agent.

This compound, a phenolic compound isolated from the rhizomes of Anemarrhena asphodeloides, along with its derivative, (-)-(R)-4′-O-methylthis compound, and a structurally related compound, broussonin A, have shown significant inhibitory effects against the RSV-A2 strain. Experimental data indicates that these compounds possess higher antiviral activity than ribavirin, a commonly used antiviral for severe RSV infections.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and related compounds was determined by their 50% inhibitory concentration (IC50) against the RSV-A2 strain in HEp-2 cells. A lower IC50 value indicates greater potency. The data clearly demonstrates the superior performance of this compound and its derivatives in comparison to ribavirin.[1]

CompoundVirus StrainCell LineIC50 (µM)
(-)-(R)-Nyasol RSV-A2HEp-20.85
(-)-(R)-4′-O-methylthis compound RSV-A2HEp-20.39
Broussonin A RSV-A2HEp-20.62
Ribavirin (Standard-of-Care) RSV-A2HEp-21.15

Experimental Protocols

The following is a generalized protocol for the cytopathic effect (CPE) inhibition assay, a standard method used to determine the in vitro antiviral activity of a compound. The specific details are based on common practices for RSV antiviral testing in HEp-2 cells.

1. Cell Culture and Virus Propagation:

  • Cell Line: Human epidermoid carcinoma (HEp-2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and antibiotics (penicillin and streptomycin).

  • Virus Strain: Respiratory Syncytial Virus (RSV) A2 strain is propagated in HEp-2 cells. The viral titer is determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

2. Antiviral Assay (Cytopathic Effect Inhibition):

  • HEp-2 cells are seeded in 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • The cells are then infected with RSV at a predetermined multiplicity of infection (MOI).

  • Simultaneously, serial dilutions of the test compounds (this compound, its derivatives, and ribavirin) are added to the wells. A set of wells without any antiviral agent serves as a virus control, and uninfected cells serve as a cell control.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours or until a significant cytopathic effect is observed in the virus control wells.

  • The inhibition of the viral cytopathic effect is observed microscopically and can be quantified using methods such as the neutral red uptake assay or by determining the reduction in viral yield.

  • The IC50 value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

Mechanism of Action and Signaling Pathways

This compound's antiviral activity is linked to its anti-inflammatory properties, specifically its ability to inhibit the NF-κB signaling pathway. RSV infection is known to activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes that contribute to the pathology of the disease. By inhibiting NF-κB, this compound can potentially reduce the inflammatory response and interfere with the viral life cycle.

The diagram below illustrates the proposed antiviral mechanism of this compound in the context of RSV infection and the NF-κB signaling pathway.

antiviral_mechanism cluster_virus Viral Infection cluster_cell Host Cell RSV RSV IKK IKK Complex RSV->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Viral_Replication Viral Replication Proinflammatory_Genes->Viral_Replication Supports This compound This compound This compound->IKK Inhibits

Caption: Proposed antiviral mechanism of this compound against RSV infection.

The following workflow outlines the experimental process for evaluating the antiviral efficacy of this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell_Culture Culture HEp-2 Cells Infection Infect HEp-2 Cells with RSV Cell_Culture->Infection Virus_Propagation Propagate RSV-A2 Strain Virus_Propagation->Infection Compound_Preparation Prepare Serial Dilutions of this compound & Ribavirin Treatment Add Compound Dilutions Compound_Preparation->Treatment Infection->Treatment Incubation Incubate for 72h Treatment->Incubation CPE_Observation Observe Cytopathic Effect (CPE) Incubation->CPE_Observation IC50_Calculation Calculate IC50 Values CPE_Observation->IC50_Calculation Comparison Compare Efficacy IC50_Calculation->Comparison

References

Nyasol: A Meta-Analysis of its Anti-Inflammatory Properties and a Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of existing research on Nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, reveals its significant potential as a multi-target anti-inflammatory agent. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against established anti-inflammatory drugs, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates broad-spectrum anti-inflammatory activity by potently inhibiting key mediators of the inflammatory cascade. In vitro and in vivo studies have consistently shown its ability to suppress pro-inflammatory enzymes and cytokines, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This guide synthesizes the available quantitative data, outlines experimental protocols for its assessment, and provides a comparative analysis with the well-established anti-inflammatory drugs, Celecoxib and Dexamethasone.

Comparative Anti-Inflammatory Activity of this compound

This compound's anti-inflammatory efficacy has been evaluated against several key targets in the inflammatory pathway. The following table summarizes the available quantitative data (IC50 values), representing the concentration of the compound required to inhibit a specific biological process by 50%. This data is compared with that of Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent corticosteroid.

CompoundTarget Enzyme/PathwayIn Vitro IC50 ValueCell Line/System
This compound COX-2 ~1 µM LPS-treated RAW 264.7
iNOS > 1 µM LPS-treated RAW 264.7
5-LOX Data not available -
NF-κB Data not available -
CelecoxibCOX-240 nM[1]Sf9 cells
DexamethasoneNF-κB0.5 nM[2]A549 cells

Note: The IC50 values for this compound are estimations based on graphical data from the cited literature, as precise numerical values were not explicitly stated in the reviewed papers. Further dedicated studies are required to establish definitive IC50 values.

In-Depth Analysis of Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways involved in the inflammatory response.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to significantly inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes responsible for the production of pro-inflammatory mediators.[3] At concentrations greater than 1 µM, this compound effectively suppresses COX-2-mediated prostaglandin E2 (PGE2) production and iNOS-mediated nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Modulation of Inflammatory Signaling Pathways

A critical aspect of this compound's anti-inflammatory action is its ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways. It has been demonstrated to inhibit the transcriptional activity of NF-κB and the degradation of its inhibitory protein, IκB-α.[1] Furthermore, this compound down-regulates the activation of Akt and ERK, components of the MAPK signaling pathway.

Nyasol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Akt Akt TRAF6->Akt ERK ERK TRAF6->ERK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits This compound->Akt Inhibits This compound->ERK Inhibits

This compound's inhibitory action on the NF-κB and MAPK signaling pathways.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and comparator compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

NO_Inhibition_Workflow cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement Seed_Cells Seed RAW 264.7 cells (5x10^4 cells/well) Adhere Adhere overnight Seed_Cells->Adhere Pretreat Pre-treat with this compound/ Comparators (1 hr) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24 hrs) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate Incubate (10 min) Add_Griess->Incubate Measure_Absorbance Measure Absorbance (540 nm) Incubate->Measure_Absorbance

Workflow for the in vitro nitric oxide (NO) inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • This compound and comparator compounds

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound or comparator compounds orally or intraperitoneally at various doses.

  • After a specified pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle-treated control group.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its multi-target mechanism of action, particularly its ability to inhibit both pro-inflammatory enzymes and key signaling pathways, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Determining the precise IC50 values of this compound against a broader range of inflammatory targets.

  • Elucidating the detailed molecular interactions of this compound with its target proteins through structural biology studies.

  • Conducting comprehensive preclinical studies in various animal models of inflammatory diseases to evaluate its therapeutic efficacy and safety profile.

  • Exploring potential synergistic effects of this compound with other anti-inflammatory agents.

This comparative guide provides a solid foundation for researchers to build upon, accelerating the exploration of this compound's therapeutic potential in the management of inflammatory disorders.

References

Comparative Analysis of Nyasol's Anti-Inflammatory Effects on Key Inflammatory Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-inflammatory properties of Nyasol, a naturally occurring lignan, against several well-established anti-inflammatory agents: Ibuprofen, Diclofenac, Dexamethasone, and Curcumin. The following sections present quantitative data on their effects on various inflammatory markers, detailed experimental protocols for the cited studies, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an anti-inflammatory compound.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and the selected comparator compounds were evaluated based on their ability to inhibit key markers of inflammation in both in vitro and in vivo models. The data, collated from various studies, is summarized in the tables below. It is important to note that direct head-to-head studies for all compounds under identical conditions were not always available; therefore, experimental conditions are provided for each data point to ensure a transparent comparison.

In Vitro Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
CompoundInflammatory MarkerMetricValueExperimental Conditions
This compound Nitric Oxide (NO)IC₅₀18.4 µMLPS-stimulated RAW 264.7 cells
iNOSInhibitionSignificant suppression of protein and mRNA expressionLPS-stimulated RAW 264.7 cells
IL-1β & IFN-βInhibitionSuppression of expressionLPS-stimulated RAW 264.7 cells
NF-κBInhibitionInhibited transcriptional activityLPS-stimulated RAW 264.7 cells
Ibuprofen Nitric Oxide (NO)InhibitionSignificant reduction at 200 & 400 µMLPS-stimulated RAW 264.7 cells[1]
iNOS & COX-2InhibitionReduced expressionLPS-stimulated RAW 264.7 cells
IL-1β & IL-6InhibitionReduced expressionLPS-stimulated RAW 264.7 cells
Diclofenac Nitric Oxide (NO)InhibitionSignificant inhibitionLPS + IFN-γ-stimulated RAW 264.7 cells[2]
iNOSInhibitionSignificant inhibition of protein and mRNA expressionLPS + IFN-γ-stimulated RAW 264.7 cells[2]
NF-κBInhibitionSuppressed activationLPS + IFN-γ-stimulated RAW 264.7 cells[2]
Dexamethasone Nitric Oxide (NO)InhibitionDose-dependent inhibitionLPS-stimulated RAW 264.7 cells[3]
iNOS & COX-2InhibitionReduced mRNA and protein expressionLPS-induced acute lung injury in mice
NF-κBInhibitionInhibited activation by upregulating I-κBαCytokine-stimulated rat hepatocytes
TNF-α & IL-6InhibitionReduced mRNA expressionLPS-induced acute lung injury in mice
Curcumin Nitric Oxide (NO)IC₅₀11.0 ± 0.59 µMLPS-stimulated RAW 264.7 cells
iNOS & COX-2InhibitionDecreased expression (Curcumin at 5 µM reduced iNOS by 20% and COX-2 by 24%)LPS-stimulated RAW 264.7 cells
TNF-α & IL-6InhibitionReduced mRNA expression and secretionLPS-stimulated RAW 264.7 cells
In Vivo Anti-Inflammatory Effects in TPA-Induced Mouse Ear Edema
CompoundDoseInhibition of Edema (%)Experimental Conditions
This compound 1 mg/earSignificant inhibitionTPA-induced mouse ear edema
Curcumin 1.0 µmol/ear22.2% reduction in ear thicknessTPA-induced mouse ear edema
Dexamethasone 0.2 mg/earSignificant reductionTPA-induced mouse ear edema
Diclofenac 1.16% w/w gelSignificant inhibitionChronic TPA-induced ear edema

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

A standardized in vitro model using murine macrophage-like RAW 264.7 cells is commonly employed to assess the anti-inflammatory potential of various compounds.

  • Cell Culture and Seeding: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well or 24-well plates at a density of approximately 1.5 x 10⁵ cells/well and incubated overnight to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Ibuprofen, etc.) and the cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group with LPS but without the test compound are included.

  • Incubation: The cells are incubated for a specified period, typically 18-24 hours.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (iNOS, COX-2, NF-κB): Cell lysates are prepared, and the expression levels of target proteins are determined by Western blotting.

    • mRNA Expression: Total RNA is extracted from the cells, and the mRNA levels of genes encoding inflammatory markers are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

In Vivo TPA-Induced Mouse Ear Edema Model

This model is a standard for evaluating the topical and systemic anti-inflammatory activity of compounds.

  • Animals: Male CD-1 or BALB/c mice are typically used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is topically applied to the inner and outer surfaces of one ear of each mouse. The other ear receives the vehicle alone and serves as a control.

  • Compound Administration: The test compound can be administered topically to the ear before or after TPA application, or systemically (e.g., orally or intraperitoneally) prior to TPA application. Dexamethasone and Diclofenac are often used as positive controls.

  • Assessment of Edema: After a specific time period (usually 4-6 hours), the mice are euthanized. A circular section of both ears is punched out and weighed. The difference in weight between the TPA-treated ear and the vehicle-treated ear is calculated as an indicator of the severity of the edema. The percentage inhibition of edema by the test compound is calculated relative to the edema in the control group treated only with TPA.

  • Histological Analysis: Ear tissue samples may be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and other histological changes.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.

G NF-κB Inflammatory Signaling Pathway and Points of Inhibition cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to This compound This compound This compound->NFkB Inhibits activity Diclofenac Diclofenac Diclofenac->NFkB Inhibits activation Dexamethasone Dexamethasone Dexamethasone->IkB Upregulates Curcumin Curcumin Curcumin->NFkB Inhibits activation

Caption: NF-κB signaling pathway and points of inhibition.

G In Vitro Anti-Inflammatory Assay Workflow start Start seed_cells Seed RAW 264.7 Cells in Multi-well Plates start->seed_cells incubate_overnight Incubate Overnight (Adherence) seed_cells->incubate_overnight add_compound Pre-treat with Test Compound (e.g., this compound) incubate_overnight->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate_24h Incubate for 18-24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant lyse_cells Lyse Cells incubate_24h->lyse_cells measure_no Measure NO (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines measure_protein Measure Protein Expression (Western Blot) lyse_cells->measure_protein analyze_data Analyze and Compare Data measure_no->analyze_data measure_cytokines->analyze_data measure_protein->analyze_data

Caption: In Vitro Anti-Inflammatory Assay Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Nyasol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential logistical and safety information regarding the proper disposal procedures for Nyasol, a lignan compound utilized in various research applications.

Immediate Safety and Operational Plan

Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, a definitive, step-by-step disposal protocol cannot be provided. The critical first step for any researcher handling this compound is to obtain the compound-specific SDS from the supplier . Chemical suppliers like MedchemExpress.com and Biosynth indicate that an SDS is available upon request. This document will contain the necessary hazard information, handling precautions, and specific disposal guidelines mandated by regulatory bodies.

In the interim and as a matter of general laboratory best practice, the following operational plan should be implemented for the handling and disposal of this compound and other similar research compounds.

General Protocol for Chemical Waste Disposal

  • Acquire the Safety Data Sheet (SDS): Before beginning any work with a chemical, obtain and thoroughly review its SDS. This document is the primary source of information on hazards, personal protective equipment (PPE), and disposal requirements.

  • Segregation of Waste: Chemical waste must be segregated based on its hazard class. Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Use of Appropriate Waste Containers: Utilize only approved, properly labeled hazardous waste containers. The container must be compatible with the chemical properties of this compound.

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components present in the waste mixture. The date of accumulation should also be clearly marked.

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of potential spills.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Never dispose of chemical waste down the drain or in regular trash.

Experimental Workflow for Safe Disposal

The following diagram outlines the logical workflow for the safe and compliant disposal of a research chemical like this compound.

Nyasol_Disposal_Workflow start Start: Receive this compound obtain_sds Obtain and Review Safety Data Sheet (SDS) from Supplier start->obtain_sds conduct_research Conduct Research with this compound obtain_sds->conduct_research generate_waste Generate this compound Waste conduct_research->generate_waste segregate_waste Segregate this compound Waste from other chemical streams generate_waste->segregate_waste containerize_waste Place in a Labeled, Compatible Hazardous Waste Container segregate_waste->containerize_waste store_waste Store Securely in a Designated Waste Accumulation Area containerize_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store_waste->contact_ehs waste_pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->waste_pickup end End: Disposal Complete waste_pickup->end

Workflow for the safe and compliant disposal of this compound.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a compound-specific Safety Data Sheet and institutional safety protocols. Always consult your EHS department for specific guidance on hazardous waste management.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。